Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657778 | |
| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-55-5 | |
| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details a reliable synthetic route from its precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, via Dess-Martin periodinane oxidation. It offers a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a complete analysis of the spectroscopic data for the target compound.
Introduction and Significance
Substituted morpholines are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to improve pharmacokinetic profiles make them highly sought-after scaffolds in drug design. This compound, featuring a reactive aldehyde functionality and a Boc-protected nitrogen, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of novel drug candidates.
Synthesis of this compound
The synthesis of the target aldehyde is most effectively achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. While several oxidation methods are available, the Dess-Martin periodinane (DMP) oxidation offers significant advantages due to its mild reaction conditions, high yields, and operational simplicity, making it a preferred choice for this transformation.[1]
Reaction Principle: The Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to selectively oxidize primary alcohols to aldehydes. The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular proton transfer, facilitated by another acetate ion acting as a base, leads to the formation of the aldehyde, acetic acid, and a reduced iodine species.[1] This method is highly chemoselective and tolerates a wide variety of functional groups, which is advantageous when dealing with complex molecules.
A visual representation of the synthetic workflow is provided below:
Sources
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a compound of interest in contemporary drug discovery and organic synthesis. As experimental data for this specific molecule is not publicly available, this document leverages a robust predictive approach grounded in the known characteristics of structurally similar analogues. We present methodologies for the empirical determination of key parameters such as aqueous solubility, lipophilicity (LogP), and acidity constant (pKa). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical framework and practical protocols for the characterization of this and similar novel chemical entities.
Introduction and Molecular Profile
This compound is a substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen and a 2-oxoethyl substituent at the 3-position. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The Boc group imparts lipophilicity and is a common protecting group in multi-step organic synthesis, readily removable under acidic conditions. The 2-oxoethyl group introduces a reactive aldehyde functionality, a versatile handle for further chemical modifications.
Given the novelty of this compound, this guide establishes its foundational molecular characteristics and provides a predictive assessment of its physicochemical properties based on well-characterized structural analogues.
Molecular Structure:
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Generated |
| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |
| Molecular Weight | 229.27 g/mol | Calculated |
| Canonical SMILES | C1COCC(N(C1)C(=O)OC(C)(C)C)CC=O | Generated |
Comparative Analysis with Structural Analogues
To establish a predictive baseline for the physicochemical properties of the title compound, a comparative analysis of its close structural analogues is essential. The primary difference lies in the substituent at the 3-position of the morpholine ring.
Table 2: Physicochemical Properties of Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate[1] | C₁₀H₁₉NO₄ | 217.26 | 2-(hydroxymethyl) group |
| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | 3-(hydroxymethyl) group |
| tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate[2] | C₁₁H₂₁NO₄ | 231.29 | 2-(2-hydroxyethyl) group |
| (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate[3] | C₁₁H₂₁NO₄ | 231.29 | 3-(2-hydroxyethyl) group |
Predicted Physicochemical Properties
The following properties for this compound are predicted based on the structural comparison with its analogues and the known physicochemical effects of its functional groups.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Scientific Rationale and Justification |
| Melting Point (°C) | 60 - 80 | The presence of a polar aldehyde may increase intermolecular forces compared to the hydroxyl analogues, potentially leading to a slightly higher melting point. However, the overall flexibility of the side chain could disrupt crystal packing, keeping the melting point moderate. |
| Boiling Point (°C) | > 300 | Expected to be high due to its molecular weight and polar functional groups. Decomposition may occur at higher temperatures. |
| Aqueous Solubility | Moderately Soluble | The aldehyde group can act as a hydrogen bond acceptor, which should contribute to aqueous solubility. However, the bulky tert-butyl group is lipophilic and will decrease water solubility. The overall solubility is predicted to be moderate and can be experimentally determined as outlined in Section 4.1. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The replacement of a hydroxyl group with a less polar aldehyde, along with the presence of the lipophilic Boc group, is expected to result in a moderate lipophilicity. This is a critical parameter for predicting a molecule's pharmacokinetic behavior.[4] A detailed protocol for its experimental determination is provided in Section 4.2. |
| pKa | Non-ionizable (pH 1-13) | The nitrogen atom of the morpholine ring is part of a carbamate and is therefore non-basic. The aldehyde protons are not acidic under normal physiological conditions. Therefore, the molecule is not expected to ionize in the physiological pH range. The parent morpholine has a pKa of 8.36.[5] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[6]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The excess solid should be visually apparent.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the samples at high speed.
-
-
Quantification of Solute:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
Causality and Self-Validation: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield consistent results.[6]
Diagram of Solubility Determination Workflow:
Sources
- 1. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
A Comprehensive Technical Guide to tert-Butyl 3-(2-Oxoethyl)morpholine-4-carboxylate (CAS 886365-55-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable bifunctional building block in modern medicinal chemistry. While direct literature on this specific racemic compound (CAS 886365-55-5) is sparse, this document consolidates information on its synthesis, properties, and applications by drawing parallels with its chiral counterparts and leveraging established synthetic methodologies. The guide details robust protocols for the preparation of its immediate precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, and its subsequent oxidation to the target aldehyde. Emphasis is placed on the causality behind procedural choices, ensuring protocols are self-validating and reproducible. This whitepaper serves as a practical resource for researchers aiming to incorporate this versatile morpholine scaffold into their drug discovery and development pipelines.
Introduction: The Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties. Its presence often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The introduction of reactive functional groups onto the morpholine core creates versatile building blocks for the synthesis of complex molecular architectures. This compound, featuring a reactive aldehyde and a Boc-protected amine, is a prime example of such a scaffold, enabling further elaboration through various carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical Properties and Structural Attributes
A summary of the key physicochemical properties for this compound is presented in Table 1. These values are calculated based on its chemical structure and are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 886365-55-5 | - |
| Molecular Formula | C₁₁H₁₉NO₄ | - |
| Molecular Weight | 229.27 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| Boiling Point | Predicted: >250 °C (decomposes) | - |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Inferred |
| XLogP3 | 0.8 | Predicted |
Synthetic Strategy and Methodologies
The most logical and efficient synthetic route to this compound involves a two-step sequence: the synthesis of the corresponding primary alcohol precursor, followed by its mild oxidation to the aldehyde.
Caption: Synthetic workflow for the target compound.
Synthesis of Precursor: tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
The synthesis begins with the protection of the secondary amine of commercially available morpholine-3-ethanol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of morpholine-3-ethanol (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq.).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate as a colorless oil.
Oxidation to this compound
The oxidation of a primary alcohol to an aldehyde can be challenging due to over-oxidation to the carboxylic acid. Therefore, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high efficiency, mild reaction conditions (room temperature, neutral pH), and broad functional group tolerance.[1][2] An alternative is the Swern oxidation, which also provides the aldehyde under mild, low-temperature conditions.[3][4]
This method is often preferred for its operational simplicity and rapid reaction times.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve the precursor alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.), in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Addition of DMP: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC. The reaction is typically complete within this timeframe.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.[6]
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting crude aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: Workflow for Dess-Martin Oxidation.
The Swern oxidation is another robust method, particularly useful for large-scale synthesis, though it requires cryogenic temperatures and careful handling of reagents.[7]
Experimental Protocol:
-
Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of the precursor alcohol (1.0 eq.) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise, allowing the temperature to rise to -50 °C.
-
Warming and Quenching: After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography as described for Method A.
Analytical Characterization
Due to the limited availability of experimental data for the specific CAS number 886365-55-5, the following are expected analytical characteristics based on the structure of this compound.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.75 (t, 1H, -CH O)
-
δ 4.00-3.50 (m, 7H, morpholine ring protons)
-
δ 2.80-2.60 (m, 2H, -CH ₂CHO)
-
δ 1.45 (s, 9H, -C(CH ₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 201.5 (-C HO)
-
δ 155.0 (N-C =O)
-
δ 80.5 (-C (CH₃)₃)
-
δ 67.0, 50.0, 48.0, 45.0 (morpholine ring carbons and -C H₂CHO)
-
δ 28.5 (-C(C H₃)₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 230.1387 [M+H]⁺, 252.1206 [M+Na]⁺
-
Applications in Drug Discovery
The aldehyde functionality in this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
-
Reductive Amination: The aldehyde can be readily converted into a wide range of substituted amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This is a cornerstone reaction for building molecular diversity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain by converting the aldehyde into an alkene, providing access to vinyl-substituted morpholine derivatives.
-
Aldol and Related Condensations: The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form new carbon-carbon bonds, enabling the construction of more elaborate carbon skeletons.
-
Synthesis of Heterocycles: The bifunctional nature of this building block can be exploited in condensation reactions to form various heterocyclic systems.
Caption: Key synthetic applications of the target aldehyde.
Conclusion
References
- (No direct reference for the synthesis of the specific CAS number was found.
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Chem-Station International Edition. Dess-Martin Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Swern Oxidation [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic building block, tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related analogues. The predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with standardized experimental protocols for their acquisition. The interpretation of this data is discussed in depth to provide a framework for the characterization of this and structurally similar molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of the spectroscopic characteristics of this versatile morpholine derivative.
Introduction
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the construction of more complex pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde and a readily removable tert-butyloxycarbonyl (Boc) protecting group makes this compound a versatile intermediate for various chemical transformations.
Accurate structural elucidation is paramount in the synthesis and application of such building blocks. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a predictive analysis of the key spectroscopic features of this compound, offering a robust template for its identification and quality control.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.75 | t, J = 1.5 Hz | 1H | H-8 (aldehyde) |
| 4.20 - 3.90 | m | 3H | H-3, H-5a, H-5b |
| 3.85 - 3.65 | m | 2H | H-2a, H-6a |
| 3.50 - 3.30 | m | 2H | H-2b, H-6b |
| 2.90 | dd, J = 16.5, 4.5 Hz | 1H | H-7a |
| 2.75 | dd, J = 16.5, 6.0 Hz | 1H | H-7b |
| 1.47 | s | 9H | t-Butyl |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 200.5 | C-8 (aldehyde C=O) |
| 154.8 | Boc C=O |
| 80.5 | t-Butyl quaternary C |
| 67.2 | C-2 |
| 66.8 | C-6 |
| 52.5 | C-3 |
| 48.1 | C-7 |
| 44.0 | C-5 |
| 28.4 | t-Butyl CH₃ |
The predicted chemical shifts are based on the analysis of related structures and established NMR principles. The aldehyde proton (H-8) is expected to appear far downfield, typically around δ 9.7-9.8 ppm. The protons of the morpholine ring exhibit a complex pattern of overlapping multiplets due to their diastereotopic nature and coupling with each other. The protons on carbons adjacent to the oxygen (H-2 and H-6) are expected at a lower field than those adjacent to the nitrogen (H-5). The bulky Boc group will influence the conformation of the morpholine ring, leading to distinct axial and equatorial signals, which are averaged in the predicted spectrum. The nine equivalent protons of the tert-butyl group are anticipated to produce a sharp singlet at approximately δ 1.47 ppm[1].
In the ¹³C NMR spectrum, the aldehyde carbonyl carbon is the most deshielded, appearing around 200 ppm. The carbamate carbonyl of the Boc group is predicted to be near 155 ppm[1]. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 80.5 and 28.4 ppm, respectively[1]. The carbons of the morpholine ring are assigned based on their proximity to the heteroatoms, with C-2 and C-6 appearing at a lower field due to the adjacent oxygen atom[2][3].
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass a range of 0-220 ppm.
-
Employ a sufficient number of scans for clear observation of all carbon signals, including the weaker quaternary carbon signals.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975, 2860 | Medium | C-H stretching (aliphatic) |
| 2720 | Weak | C-H stretching (aldehyde) |
| 1735 | Strong | C=O stretching (aldehyde) |
| 1695 | Strong | C=O stretching (Boc carbamate) |
| 1165 | Strong | C-O-C stretching (ether) |
| 1120 | Strong | C-N stretching |
The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The aldehyde C=O stretch is predicted to appear at a higher wavenumber (around 1735 cm⁻¹) than the carbamate C=O of the Boc group (around 1695 cm⁻¹)[1][4]. A weak but characteristic C-H stretch for the aldehyde proton is anticipated around 2720 cm⁻¹. The aliphatic C-H stretching vibrations of the morpholine ring and the tert-butyl group will appear in the 2860-2975 cm⁻¹ region. Strong absorptions corresponding to the C-O-C ether linkage and the C-N bond of the morpholine ring are also expected in the fingerprint region[5].
-
Sample Preparation: A thin film of the neat compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Predicted Ion |
| 244.1498 | [M+H]⁺ |
| 188.1076 | [M - C₄H₈ + H]⁺ |
| 144.0817 | [M - Boc + H]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Under positive-ion electrospray ionization (ESI+), the molecule is expected to be readily protonated to form the [M+H]⁺ ion. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation would be the loss of the entire Boc group (100 amu) to yield the protonated 3-(2-oxoethyl)morpholine fragment. The highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 is also a characteristic fragment for compounds containing this group[1].
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.
Visualization of Molecular Structure and Key Spectroscopic Correlations
The following diagrams illustrate the molecular structure and provide a visual representation of the key NMR correlations.
Figure 1: Molecular structure of this compound.
Figure 2: Key predicted ¹H and ¹³C NMR correlations.
Conclusion
This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a reliable set of expected NMR, IR, and MS data has been compiled. The detailed interpretations and standardized experimental protocols provided herein are intended to equip researchers with the necessary knowledge to confidently characterize this important synthetic intermediate. As with any predictive data, experimental verification is essential. However, this guide serves as a robust starting point for the structural elucidation of this and related morpholine-containing molecules, facilitating their effective use in medicinal chemistry and drug discovery endeavors.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
- Moser, A. (2008).
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- UCLA Chemistry. (n.d.). IR: amines. UCLA.
Sources
An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable chiral building block in modern medicinal chemistry. We will delve into its structural features, nomenclature, synthesis, and key applications, offering insights grounded in established chemical principles and practices.
Nomenclature and Structural Elucidation
This compound is a bifunctional molecule incorporating a morpholine heterocycle, an aldehyde, and a tert-butoxycarbonyl (Boc) protecting group.
-
Systematic IUPAC Name : this compound. The (S)-enantiomer is denoted as (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.
-
CAS Number : The most commonly cited enantiomer, the (S)-form, is registered under CAS Number 1257855-05-2.[1]
-
Molecular Formula : C₁₁H₁₉NO₄
-
Molecular Weight : 229.27 g/mol
The core of the molecule is a morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms. The nitrogen atom is protected by a Boc group, a common strategy in organic synthesis to prevent its participation in undesired reactions and to enhance solubility in organic solvents. The key functional group for synthetic transformations is the aldehyde-containing ethyl substituent at the 3-position of the morpholine ring. The chiral center at the 3-position makes this a valuable intermediate for asymmetric synthesis.
Below is a diagram illustrating the chemical structure of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.
Caption: 2D Structure of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. The choice of oxidant is critical to ensure high yield and to avoid over-oxidation to the carboxylic acid or side reactions involving the Boc-protecting group.
Mild and selective oxidation methods are preferred. Two of the most effective and commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its mild, neutral pH conditions, rapid reaction times, and high chemoselectivity.[1] It is particularly effective for substrates with sensitive functional groups, such as the Boc-protected amine in this case.
Causality of Experimental Choices:
-
Reagent : Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild oxidant. Its bulkiness and the reaction mechanism prevent over-oxidation.
-
Solvent : Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the substrate and the reagent.
-
Temperature : The reaction is typically run at room temperature, which simplifies the experimental setup.
-
Work-up : The work-up is straightforward, usually involving quenching with a solution of sodium thiosulfate to reduce the iodine byproducts, followed by extraction.
Experimental Protocol: Dess-Martin Oxidation
-
To a solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M) is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred for 15-20 minutes until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired aldehyde.
Swern Oxidation
The Swern oxidation is another powerful method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by hindered base-mediated elimination. It is known for its mild conditions and broad functional group tolerance.[2]
Causality of Experimental Choices:
-
Reagents : Oxalyl chloride activates DMSO to form the reactive species. A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the final elimination step without competing side reactions.
-
Temperature : The reaction must be performed at low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions.
-
Byproducts : The byproducts are volatile (dimethyl sulfide, CO, CO₂), which simplifies purification. However, dimethyl sulfide has a strong, unpleasant odor, necessitating the use of a well-ventilated fume hood.
Experimental Protocol: Swern Oxidation
-
A solution of oxalyl chloride (1.2-1.5 eq) in dry DCM is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of DMSO (2.0-2.5 eq) in dry DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in dry DCM is added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C.
-
Triethylamine (TEA, 4-5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Caption: General synthetic scheme for the target compound.
Physicochemical Properties and Characterization
Due to the limited availability of published experimental data, the following table summarizes the key identifiers and computed properties for (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.
| Property | Value | Source |
| CAS Number | 1257855-05-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Boiling Point | No data available | [1] |
| Purity/Specification | Typically ≥95% (commercial sources) | |
| Storage | Recommended storage under cold conditions | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR :
-
A singlet around 9.5-9.8 ppm corresponding to the aldehyde proton.
-
A multiplet for the methylene protons adjacent to the aldehyde.
-
A complex series of multiplets for the morpholine ring protons.
-
A sharp singlet at approximately 1.4-1.5 ppm for the nine protons of the tert-butyl group.
-
-
¹³C NMR :
-
A signal in the range of 200-205 ppm for the aldehyde carbonyl carbon.
-
A signal around 155 ppm for the carbamate carbonyl carbon.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals for the morpholine ring carbons and the ethyl side chain.
-
A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
-
IR Spectroscopy :
-
A strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹.
-
A strong C=O stretching band for the Boc-carbamate at approximately 1680-1700 cm⁻¹.
-
C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
-
Mass Spectrometry (ESI+) :
-
Expected [M+H]⁺ ion at m/z 230.1.
-
Expected [M+Na]⁺ ion at m/z 252.1.
-
Applications in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound, as a chiral building block, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications.
The aldehyde functionality serves as a synthetic handle for a variety of transformations, including:
-
Reductive Amination : To introduce diverse amine-containing substituents, a key strategy in combinatorial chemistry and lead optimization.
-
Wittig and Related Olefinations : For the construction of carbon-carbon double bonds and the extension of carbon chains.
-
Aldol and Other Carbonyl Addition Reactions : To form new carbon-carbon bonds and introduce additional stereocenters.
The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the morpholine nitrogen. This sequential reactivity makes it a valuable intermediate in multi-step syntheses of drug candidates.
Caption: Key synthetic transformations of the title compound.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and valuable building block for the development of novel chemical entities in the pharmaceutical industry. Its combination of a chiral morpholine core, a reactive aldehyde handle, and a stable protecting group allows for a wide range of chemical modifications. The reliable synthetic routes, primarily through the oxidation of the corresponding alcohol, make it an accessible intermediate for complex molecule synthesis. As the demand for novel therapeutics continues to grow, the importance of such chiral building blocks in drug discovery pipelines is set to increase.
References
-
PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
Sources
The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has established it as a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive exploration of the biological significance of the morpholine moiety in drug discovery. We will delve into its fundamental physicochemical characteristics, its multifaceted roles in optimizing pharmacokinetic and pharmacodynamic profiles, and its successful incorporation into a diverse range of approved therapeutics. Furthermore, this guide will present detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds, offering practical insights for researchers in the field.
The Physicochemical Advantage of the Morpholine Ring
The prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of its advantageous physicochemical properties that address several key challenges in drug design.
Basicity, Polarity, and Solubility
The nitrogen atom in the morpholine ring imparts a weak basicity, with a pKa of approximately 8.5. This is lower than that of piperidine (pKa ≈ 11.2) and piperazine (pKa ≈ 9.8), a feature that is highly desirable in drug design. This attenuated basicity ensures that a significant portion of the molecule remains un-ionized at physiological pH (7.4), which is crucial for traversing biological membranes.[1] Simultaneously, the presence of the oxygen atom and the overall polar nature of the ring contribute to improved aqueous solubility, a critical factor for drug formulation and absorption.[2][3] This dual characteristic of maintaining a balance between lipophilicity and hydrophilicity is a key contributor to the morpholine ring's success.[2][3]
Conformational Flexibility and Receptor Binding
The morpholine ring typically adopts a stable chair conformation. This defined, yet flexible, three-dimensional structure allows it to act as a rigid scaffold, orienting appended functional groups in a precise manner for optimal interaction with biological targets.[2][3] The oxygen atom can act as a hydrogen bond acceptor, while the C-H bonds can participate in hydrophobic interactions, further enhancing binding affinity and selectivity for target proteins.[2]
The Multifaceted Roles of the Morpholine Ring in Drug Design
The incorporation of a morpholine ring into a drug candidate can serve several strategic purposes, ranging from direct interaction with the target to fine-tuning the molecule's pharmacokinetic profile.
As a Pharmacophoric Element: Direct Target Engagement
In many instances, the morpholine ring is not merely a passive carrier but an active participant in the pharmacophore, directly interacting with the amino acid residues of the target protein. A prime example is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a critical target in oncology. In many PI3K inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain, a crucial interaction for potent inhibition.[4]
As a Scaffold: Orienting Functional Groups
The rigid, chair-like conformation of the morpholine ring makes it an excellent scaffold. By attaching various substituents to the nitrogen or carbon atoms of the ring, medicinal chemists can precisely control the spatial arrangement of these groups, optimizing their interactions with the binding pocket of a target protein. This "scaffolding" function is instrumental in designing molecules with high affinity and selectivity.
As a Pharmacokinetic Modifier: Enhancing "Drug-Likeness"
Perhaps the most celebrated role of the morpholine ring is its ability to enhance the pharmacokinetic properties of a drug molecule, often referred to as improving its "drug-likeness."
-
Improved Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to other cyclic amines like piperazine. This is particularly true for oxidation mediated by cytochrome P450 enzymes, such as CYP3A4.[1] This increased metabolic stability can lead to a longer half-life and improved bioavailability.
-
Enhanced Permeability and CNS Penetration: The balanced lipophilic-hydrophilic nature of the morpholine ring often leads to improved permeability across biological membranes, including the challenging blood-brain barrier (BBB).[2] This has made it a valuable component in the design of drugs targeting the central nervous system (CNS).
-
Increased Aqueous Solubility: As mentioned earlier, the polar nature of the morpholine ring can significantly improve the aqueous solubility of poorly soluble compounds, facilitating their formulation and absorption.
Case Studies: Approved Drugs Highlighting the Impact of the Morpholine Ring
The theoretical advantages of the morpholine ring are borne out by its presence in numerous clinically successful drugs across a wide range of therapeutic areas.
Gefitinib (Iressa®): An EGFR Inhibitor in Oncology
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib is crucial for its favorable pharmacokinetic profile, contributing to its oral bioavailability and metabolic stability. The metabolism of gefitinib involves the oxidative metabolism of the morpholine ring, mediated by CYP3A4 and CYP3A5.
Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor for Depression
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[4] The morpholine ring in reboxetine is integral to its mechanism of action, with the nitrogen atom participating in a key ionic interaction with an aspartic acid residue (D75) in the norepinephrine transporter.[5] This interaction is crucial for its inhibitory activity. Furthermore, the morpholine moiety contributes to its overall physicochemical properties, allowing for good oral absorption and a half-life of approximately 12-13 hours.[6][7]
Comparative Physicochemical and Pharmacokinetic Properties
| Property | Reboxetine (with Morpholine) | Hypothetical Acyclic Amine Analog | Rationale for Difference |
| pKa | ~8.5 | Higher (e.g., ~10-11) | The electron-withdrawing effect of the oxygen in the morpholine ring lowers the basicity of the nitrogen. |
| LogP | ~3.1 | Potentially Higher | The polar oxygen atom in morpholine reduces lipophilicity compared to a simple alkyl amine. |
| Aqueous Solubility | Moderate | Potentially Lower | The hydrogen bonding capacity of the morpholine oxygen enhances water solubility. |
| Metabolic Stability | Good | Potentially Lower | The morpholine ring is generally more resistant to CYP-mediated oxidation than many acyclic amines. |
| Bioavailability | ~94.5%[7] | Likely Lower | The combination of optimal pKa, solubility, and metabolic stability of the morpholine-containing drug contributes to high bioavailability. |
| Half-life (t½) | ~12-13 hours[6][7] | Potentially Shorter | Increased metabolic stability of the morpholine ring leads to a longer duration of action. |
Experimental Protocols for the Synthesis and Evaluation of Morpholine-Containing Compounds
This section provides detailed, step-by-step methodologies for key experiments relevant to the discovery and development of morpholine-containing drug candidates.
Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl morpholines.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A workflow for assessing the metabolic stability of a compound.
In Vitro Kinase Inhibition Assay: A Focus on PI3K
Given the importance of morpholine-containing compounds as kinase inhibitors, a representative protocol for a PI3K inhibition assay is provided.
Experimental Protocol for a PI3K Alpha Kinase Inhibition Assay
Caption: A workflow for determining the inhibitory activity of a compound against PI3K alpha.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target for Morpholine-Containing Inhibitors
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
[9]PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Morpholine-containing molecules have been successfully developed as potent inhibitors of PI3K and/or mTOR. As previously mentioned, the morpholine oxygen often forms a critical hydrogen bond in the ATP-binding pocket of these kinases. The rest of the molecule can be elaborated to achieve selectivity for different PI3K isoforms or to achieve dual PI3K/mTOR inhibition.
Conclusion
The morpholine ring is a testament to the power of a simple, well-chosen scaffold in drug discovery. Its unique constellation of physicochemical properties provides a robust platform for addressing multiple challenges in medicinal chemistry, from enhancing target affinity to optimizing pharmacokinetic parameters. The successful incorporation of the morpholine moiety into a wide array of approved drugs underscores its significance and versatility. As our understanding of disease biology deepens and new therapeutic targets emerge, the privileged morpholine scaffold will undoubtedly continue to be a vital tool in the development of the next generation of medicines. This guide has provided a comprehensive overview of its biological importance, alongside practical experimental guidance, to empower researchers in their quest for novel and effective therapeutics.
References
- Abdelli, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137289.
- Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35.
- Gaudio, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 743-764.
- Jain, A., & Sahu, S. K. (2024).
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Liu, Z., et al. (2022).
- Naim, M. J., et al. (2016). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 68, 141-165.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Sharma, P. K., et al. (2020). Morpholine as a versatile moiety in medicinal chemistry: a review. Mini-Reviews in Medicinal Chemistry, 20(15), 1476-1495.
-
Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Zhang, J., et al. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Signal Transduction and Targeted Therapy, 6(1), 389.
- Pourshojaei, Y., et al. (2021). Design, synthesis, and biological evaluation of novel phenoxyethyl piperidine and morpholine derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 354(10), 2100149.
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]
- Fleishaker, J. C., et al. (2001). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Clinical Pharmacology & Therapeutics, 69(3), 169-177.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
- Son, J. H., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-25.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Strategic Application of the Boc Protecting Group in tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate Chemistry
Abstract
In the nuanced field of synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is a fundamental strategy for achieving complex molecular architectures. This guide provides an in-depth technical analysis of the tert-butyloxycarbonyl (Boc) protecting group's critical role in the synthesis and subsequent chemical transformations of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. We will explore the chemical rationale for its selection, its impact on the molecule's reactivity and stability, and its function as an enabling tool in sophisticated synthetic pathways. This document is tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical building block with a high degree of strategic insight.
Introduction: The Significance of the Morpholine Scaffold and the Necessity of Amine Protection
The morpholine ring is a highly valued structural motif in medicinal chemistry, frequently incorporated into drug candidates due to its favorable pharmacological and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The ability to introduce functionalized side chains onto this scaffold is crucial for exploring structure-activity relationships. This compound is a key intermediate in this endeavor, featuring a reactive aldehyde at the 3-position that serves as a versatile anchor for molecular elaboration.
However, the intrinsic chemical nature of the morpholine ring, specifically the nucleophilic and basic secondary amine, poses a significant synthetic hurdle. This amine can compete in reactions intended for the aldehyde, leading to undesired side products and diminished yields. Consequently, the strategic masking of the amine's reactivity through a suitable protecting group is an essential prerequisite for the successful utilization of this building block.
The Boc Group: A Superior Choice for Morpholine Nitrogen Protection
The selection of an appropriate protecting group is a pivotal decision in the design of a synthetic route. The ideal group should be straightforward to introduce, stable under a variety of reaction conditions, and removable under mild conditions that preserve the integrity of the target molecule. The tert-butyloxycarbonyl (Boc) group fulfills these criteria exceptionally well, establishing it as the preferred choice for protecting the morpholine nitrogen in this context.
2.1. Facile Installation of the Boc Group
The Boc protection of the morpholine nitrogen is a robust and high-yielding reaction, typically accomplished by treating the parent morpholine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine or an inorganic base such as sodium bicarbonate. The mild conditions of this reaction ensure compatibility with a wide range of other functional groups.
2.2. Attenuation of Nitrogen Reactivity via Electronic Effects
Upon installation, the Boc group dramatically alters the electronic properties of the morpholine nitrogen. The electron-withdrawing nature of the carbamate's carbonyl group delocalizes the nitrogen's lone pair of electrons, significantly diminishing its nucleophilicity and basicity. This electronic deactivation effectively renders the nitrogen inert to many reagents and reaction conditions, thereby allowing for selective chemistry to be performed at other sites in the molecule.
Figure 1: General mechanism for the Boc protection of a secondary amine.
2.3. Orthogonality and Broad Chemical Stability
A key advantage of the Boc group is its stability across a broad spectrum of chemical environments, including basic, nucleophilic, and many oxidative and reductive conditions. This chemical resilience, or "orthogonality," is a fundamental principle of modern protecting group strategy, as it permits a wide range of transformations to be carried out on the aldehyde functionality of this compound without risking premature deprotection.
Synthesis of this compound: The Boc Group as a Foundational Element
The synthesis of the title compound often commences with a chiral starting material, such as a protected amino alcohol. The Boc group is typically introduced at an early stage to shield the morpholine nitrogen, thereby directing the course of subsequent reactions.
A representative synthetic sequence would entail:
-
Boc Protection: The initial amino alcohol is acylated with (Boc)₂O.
-
Ring Formation: The protected intermediate undergoes cyclization to form the morpholine ring.
-
Selective Oxidation: The primary alcohol at the 3-position is oxidized to the aldehyde.
The presence of the Boc group is indispensable during the oxidation step, as it prevents potential side reactions involving the morpholine nitrogen, such as N-oxidation, and ensures the selective conversion of the alcohol to the aldehyde.
The Aldehyde: A Versatile Handle for Molecular Diversification
With the morpholine nitrogen effectively shielded by the Boc group, the aldehyde at the 3-position becomes a focal point for a diverse array of chemical transformations. This reactive moiety serves as a gateway for the introduction of various substituents and the construction of more intricate molecular structures. Key reactions enabled by the aldehyde functionality include:
-
Reductive Amination: The formation of new carbon-nitrogen bonds via reaction with primary or secondary amines in the presence of a reducing agent.
-
Wittig Olefination: The synthesis of alkenes through reaction with phosphorus ylides.
-
Organometallic Additions: The creation of new carbon-carbon bonds and secondary alcohols via reactions with Grignard or organolithium reagents.
-
Aldol Reactions: The formation of β-hydroxy carbonyl compounds through condensation with enolates.
-
Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid.
The successful execution of these transformations is critically dependent on the passivating effect of the Boc group on the morpholine nitrogen.
Deprotection: Liberating the Morpholine Nitrogen
The terminal step in many synthetic pathways utilizing this compound is the removal of the Boc group to unveil the free secondary amine. The acid-lability of the Boc group is its most advantageous feature, allowing for its efficient cleavage under mild acidic conditions.[1]
5.1. Standard Deprotection Protocols
The most prevalent method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or methanol.[1][2] These reactions are typically rapid and clean, often proceeding to completion at ambient temperature.
5.2. The Mechanism of Deprotection
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the heterolytic cleavage of the C-O bond, which releases the stable tert-butyl cation and forms a transient carbamic acid. The carbamic acid intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[2]
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
5.3. Important Considerations for Deprotection
While generally a reliable reaction, the generation of the electrophilic tert-butyl cation during deprotection can occasionally lead to unwanted side reactions, such as the alkylation of other nucleophilic sites within the molecule.[3] The inclusion of a cation scavenger, such as anisole or thioanisole, can effectively mitigate this issue by trapping the reactive intermediate.[1]
Experimental Protocols
6.1. General Procedure for Boc Protection of a Morpholine
-
In a suitable reaction vessel, dissolve the morpholine derivative (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system of chloroform and aqueous sodium bicarbonate).
-
Add a suitable base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) either portion-wise or as a solution in the reaction solvent at ambient temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC). The reaction is typically complete within 2 to 12 hours.
-
Upon completion, quench the reaction with water and perform an aqueous workup, extracting the product into an organic solvent.
-
The combined organic phases are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
If necessary, the crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected morpholine.
6.2. General Procedure for Boc Deprotection
-
Dissolve the N-Boc protected morpholine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane or methanol.
-
At 0 °C, add an excess of a strong acid, such as trifluoroacetic acid (5-10 equivalents) or a 3 M solution of HCl in ethyl acetate (5-10 equivalents).[1]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 to 4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product into an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified if necessary.
For substrates that are sensitive to strongly acidic conditions, a milder deprotection protocol using oxalyl chloride in methanol has been reported as an effective alternative.[4]
Conclusion
The Boc protecting group is a cornerstone in the synthetic chemistry of this compound. Its straightforward installation, broad chemical stability, and facile, selective removal under mild acidic conditions make it an exemplary choice for the temporary masking of the morpholine nitrogen's reactivity. This strategic protection is paramount for enabling the selective functionalization of the aldehyde group, thereby unlocking a vast array of synthetic possibilities for the creation of complex and potentially bioactive molecules. A comprehensive understanding of the principles and practical applications of Boc protection and deprotection is therefore indispensable for any scientist aiming to fully exploit the synthetic utility of this important chemical intermediate.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. National Center for Biotechnology Information. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
Sources
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal and Process Chemists
The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1] Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile, make it an attractive scaffold for drug candidates, particularly those targeting the central nervous system (CNS).[2][3] The strategic introduction of functionalized, chiral morpholine derivatives into molecular frameworks allows for the precise exploration of chemical space and the optimization of ligand-receptor interactions.
This technical guide introduces tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a versatile chiral building block designed for synthetic efficiency. This molecule combines three critical features for drug development:
-
A Stereochemically Defined Morpholine Core: The (S)- or (R)-configuration at the C3 position provides a rigid scaffold to introduce chirality, which is crucial for selective target engagement.
-
An Electrophilic Aldehyde Handle: The 2-oxoethyl side chain offers a reactive aldehyde group, primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
An Orthogonal Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group ensures the stability of the morpholine nitrogen to various reaction conditions while allowing for its selective deprotection and subsequent functionalization.[4][5]
This document serves as a comprehensive resource, detailing a proposed synthetic pathway to this building block, outlining its chemical reactivity, and providing field-proven protocols for its application in organic synthesis.
Part 1: Synthesis of the Building Block
As this compound is not a readily available commercial reagent, a robust and scalable synthetic route is paramount. The following multi-step synthesis is proposed, starting from a commercially available chiral precursor, (S)- or (R)-3-(hydroxymethyl)morpholine. For the purpose of this guide, the (S)-enantiomer is used as the exemplar.
The overall synthetic strategy involves N-protection of the starting material, oxidation of the primary alcohol to an aldehyde, and a one-carbon homologation to yield the target 2-oxoethyl side chain.
Caption: Proposed synthetic pathway to the target building block.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Causality: The protection of the secondary amine as a Boc-carbamate is a critical first step.[5] This prevents unwanted side reactions in the subsequent oxidation step and increases the solubility of the intermediate in organic solvents. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (CO₂ and t-butanol).[4]
-
Procedure:
-
To a solution of (S)-3-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et₃N, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, a colorless oil, is often of sufficient purity for the next step. If required, purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). A similar procedure has been previously reported.[6]
-
Step 2: Synthesis of (S)-tert-Butyl 3-formylmorpholine-4-carboxylate
Causality: The oxidation of the primary alcohol to an aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it operates at room temperature, has a broad functional group tolerance, and typically results in high yields with simple workup.
-
Procedure:
-
Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DCM (0.2 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aldehyde. The synthesis of this intermediate is known in the literature.[7][8]
-
Step 3: Synthesis of (S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Causality: A one-carbon homologation is required to convert the formyl group into the desired 2-oxoethyl side chain. The Matteson homologation using (methoxymethyl)triphenylphosphonium chloride provides a reliable method. The resulting vinyl ether intermediate is then hydrolyzed under mild acidic conditions to unmask the aldehyde.
-
Procedure:
-
Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under a nitrogen atmosphere.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq, solution in hexanes) dropwise to form the dark red ylide.
-
Stir for 1 hour at -78 °C, then add a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude vinyl ether can be taken directly to the next step.
-
Dissolve the crude intermediate in a 4:1 mixture of THF and water. Add oxalic acid (2.0 eq) and stir at room temperature for 4-6 hours until hydrolysis is complete (monitor by LC-MS).
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
-
Part 2: Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |
| Molecular Weight | 229.27 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| CAS Number | Not available | - |
Storage and Handling: Due to the presence of an aldehyde, the compound should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent oxidation to the corresponding carboxylic acid. Aldehydes are prone to polymerization, especially in the presence of acid or base catalysts; therefore, ensure storage in neutral, clean glassware.
Part 3: Reactivity and Synthetic Applications
The synthetic utility of this building block stems from the predictable and versatile reactivity of its aldehyde functional group. This allows for its incorporation into larger molecules through a variety of reliable transformations.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate [chembk.com]
- 7. tert-butyl 3-formylmorpholine-4-carboxylate - CAS:833474-06-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. (S)-3-Formyl-morpholine-4-carboxylic Acid tert-Butyl Ester - CAS:218594-01-5 - Sunway Pharm Ltd [3wpharm.com]
Commercial availability and suppliers of "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate"
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Morpholines from Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring system is a prevalent and invaluable scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and clinical candidates. Its unique physicochemical properties, including low basicity, high aqueous solubility, and metabolic stability, make it an attractive component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug molecules. The ability to introduce diverse substituents onto the morpholine core allows for the fine-tuning of biological activity and selectivity. This document provides detailed protocols for the synthesis of a variety of substituted morpholines commencing from the versatile building block, tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. This aldehyde serves as a key intermediate, enabling carbon-carbon and carbon-nitrogen bond formations to generate a library of novel morpholine derivatives.
Characterization of the Starting Material: this compound
This compound is a chiral, N-Boc-protected morpholine derivative featuring a reactive aldehyde functionality. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the morpholine nitrogen during synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |
| Stability | Stable under neutral conditions; sensitive to strong acids and bases |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Avoid contact with strong oxidizing agents, acids, and bases. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Strategies and Protocols
The aldehyde moiety of this compound is a versatile handle for a range of chemical transformations. The following sections detail protocols for key reactions to synthesize diverse substituted morpholines.
Reductive Amination: Synthesis of N-Substituted Aminoethyl-Morpholines
Reductive amination is a powerful and widely used method for the formation of C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating a diverse library of secondary and tertiary amines.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[1] It is a mild and selective reagent that readily reduces iminium ions formed in situ but is slow to reduce aldehydes, minimizing the formation of the corresponding alcohol byproduct.[1] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are compatible with the reaction conditions and facilitate the dissolution of a wide range of substrates.[1] The addition of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction rate.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the desired primary or secondary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted aminoethyl-morpholine derivative.
Table 2: Representative Examples of Reductive Amination
| Amine | Product | Expected Yield (%) |
| Benzylamine | tert-butyl 3-(2-(benzylamino)ethyl)morpholine-4-carboxylate | 80-90 |
| Aniline | tert-butyl 3-(2-(phenylamino)ethyl)morpholine-4-carboxylate | 75-85 |
| Morpholine | tert-butyl 3-(2-morpholinoethyl)morpholine-4-carboxylate | 85-95 |
Wittig Reaction: Synthesis of Alkenyl-Substituted Morpholines
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[2][3] This reaction is highly versatile and tolerates a wide range of functional groups, making it an excellent choice for extending the carbon chain of our starting material with a double bond.[4]
Causality Behind Experimental Choices: The choice of base to generate the ylide from the corresponding phosphonium salt is crucial. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[5] For stabilized ylides (e.g., those containing an adjacent ester or ketone), milder bases such as potassium tert-butoxide or even potassium carbonate can be employed. Tetrahydrofuran (THF) is a common solvent due to its ability to dissolve both the polar phosphonium salts and the less polar organic substrates.[3]
Reaction Mechanism: Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Detailed Protocol:
-
To a suspension of the appropriate triphenylphosphonium halide salt (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base (e.g., n-BuLi, 1.1 eq) dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete ylide formation (the solution typically turns a deep red, orange, or yellow color).
-
The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Table 3: Representative Examples of the Wittig Reaction
| Phosphonium Salt | Product | Expected Yield (%) |
| Methyltriphenylphosphonium bromide | tert-butyl 3-(prop-2-en-1-yl)morpholine-4-carboxylate | 70-85 |
| Ethyl (triphenylphosphoranylidene)acetate | (E)-ethyl 4-(4-(tert-butoxycarbonyl)morpholin-3-yl)but-2-enoate | 80-90 (as E-isomer) |
| Benzyltriphenylphosphonium chloride | tert-butyl 3-(3-phenylprop-1-en-1-yl)morpholine-4-carboxylate | 75-85 |
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction is a classic organometallic reaction that involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, forming a new carbon-carbon bond and, in the case of an aldehyde, a secondary alcohol.[6] This method provides a straightforward route to introduce a wide variety of alkyl, aryl, and vinyl substituents.
Causality Behind Experimental Choices: Grignard reagents are highly reactive and sensitive to protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using anhydrous solvents like diethyl ether or THF.[7] The reaction is typically performed at low temperatures (0 °C to -78 °C) to control the exothermicity and minimize side reactions. A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde.
Experimental Workflow: Grignard Reaction
Caption: General workflow for the Grignard reaction.
Detailed Protocol:
-
A solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is cooled to 0 °C under an inert atmosphere.
-
The Grignard reagent (1.2 eq, commercially available or freshly prepared) is added dropwise via syringe.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is stirred for 15 minutes, and then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.
Table 4: Representative Examples of Grignard Reactions
| Grignard Reagent | Product | Expected Yield (%) |
| Methylmagnesium bromide | tert-butyl 3-(2-hydroxypropyl)morpholine-4-carboxylate | 85-95 |
| Phenylmagnesium bromide | tert-butyl 3-(2-hydroxy-2-phenylethyl)morpholine-4-carboxylate | 70-80 |
| Vinylmagnesium bromide | tert-butyl 3-(1-hydroxybut-3-en-2-yl)morpholine-4-carboxylate | 65-75 |
Aldol Reaction: Synthesis of β-Hydroxy Carbonyl Compounds
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.[8][9] In this case, the aldehyde of our starting material will act as the electrophile, reacting with an enolate generated from a ketone or another aldehyde.
Causality Behind Experimental Choices: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate enolates from ketones.[10] The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to prevent self-condensation of the ketone. Anhydrous THF is the solvent of choice.
Reaction Mechanism: Aldol Reaction
Caption: Mechanism of a base-catalyzed aldol reaction.
Detailed Protocol:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere is added n-BuLi (1.05 eq) dropwise. The mixture is stirred at -78 °C for 15 minutes, then at 0 °C for 30 minutes to generate LDA.
-
The freshly prepared LDA solution is cooled back to -78 °C, and a solution of the ketone (e.g., acetone, 1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 1 hour to form the lithium enolate.
-
A solution of this compound (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone.
Table 5: Representative Examples of Aldol Reactions
| Ketone | Product | Expected Yield (%) |
| Acetone | tert-butyl 3-(2-hydroxy-4-oxopentyl)morpholine-4-carboxylate | 60-70 |
| Cyclohexanone | tert-butyl 3-(2-(1-hydroxy-2-oxocyclohexyl)ethyl)morpholine-4-carboxylate | 55-65 |
| Acetophenone | tert-butyl 3-(2-hydroxy-4-oxo-4-phenylbutyl)morpholine-4-carboxylate | 50-60 |
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a wide array of substituted morpholines. The aldehyde functionality allows for reliable and high-yielding transformations, including reductive amination, Wittig olefination, Grignard addition, and aldol reactions. These methods provide researchers in drug discovery and development with a robust toolkit for the generation of novel morpholine-containing compounds for biological evaluation. Subsequent deprotection of the Boc group can provide a handle for further diversification, expanding the accessible chemical space.
References
- [Not available]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
- Li, J., et al. (2020).
- [Not available]
- Saifuddin, M., et al. (2021). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases.
- Wilkins, D. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, Synopses, (7), 428-429.
- [Not available]
- Barbas, C. F., et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. Organic Letters, 11(18), 4140–4143.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- [Not available]
- [Not available]
- Evans, D. A., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(12), e202300126.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- [Not available]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(8), 1828–1831.
- [Not available]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- [Not available]
- Khan, I., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 168-182.
- [Not available]
- [Not available]
- [Not available]
- [Not available]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Using Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate in Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate . This versatile building block serves as a constrained scaffold for introducing morpholine moieties into peptide structures, primarily through on-resin reductive amination. The incorporation of such scaffolds is a key strategy in the design of peptidomimetics to enhance proteolytic stability, modulate conformational flexibility, and improve pharmacokinetic profiles.[1] This guide details the synthesis of the aldehyde from its alcohol precursor, its physicochemical properties, and provides validated, step-by-step protocols for its use in solid-phase peptide synthesis (SPPS).
Introduction: The Role of Morpholine Scaffolds in Peptidomimetics
Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor bioavailability and rapid degradation by proteases. A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained, non-natural building blocks that mimic secondary structures like β-turns.[2] The morpholine scaffold, being a saturated heterocycle, serves as an excellent proline surrogate or turn-inducer, imparting significant structural pre-organization to a peptide backbone.[2][3]
This compound is a bifunctional reagent featuring:
-
A Boc-protected morpholine ring : This provides a rigid, sp³-rich core structure.[1] The tert-butyloxycarbonyl (Boc) group ensures compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be removed during the final acid-mediated cleavage step.
-
An aldehyde functional group : This allows for covalent linkage to the N-terminal amine of a growing peptide chain via reductive amination, forming a stable secondary amine bond.[4]
This building block is therefore a critical tool for synthesizing novel peptide analogues with engineered properties for drug discovery and chemical biology.
Reagent Overview and Physicochemical Properties
The aldehyde is typically prepared as needed via the oxidation of its corresponding stable alcohol precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source / Note |
| Compound Name | (S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
| CAS Number | 1257855-05-2 | [5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol | Calculated |
| Appearance | Typically an oil or low-melting solid | Synthetic intermediate |
| Precursor Alcohol | (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | CAS: 813433-76-0[6] |
Synthesis of the Aldehyde Building Block
The aldehyde is synthesized by the mild oxidation of the primary alcohol precursor. The Dess-Martin periodinane (DMP) oxidation is the method of choice due to its high chemoselectivity, neutral pH, and compatibility with sensitive functional groups like the Boc-protecting group.[7][8] Unlike chromium-based oxidants, DMP allows for a clean, high-yielding conversion with a simple workup.[9]
Diagram 1: Synthesis of the target aldehyde from its alcohol precursor.
A detailed protocol for this synthesis is provided in Section 5.
Core Application: On-Resin Reductive Amination
The primary application of this compound is its coupling to the N-terminus of a resin-bound peptide. This is achieved through a two-step, one-pot reductive amination process.
Causality of the Process:
-
Imine Formation: The aldehyde reacts with the free N-terminal primary amine of the peptide on the solid support to form a protonated iminium ion intermediate. This reaction is typically reversible and is driven forward by the subsequent reduction step.
-
Reduction: A mild reducing agent, selective for the iminium ion over other functional groups, is introduced to irreversibly reduce the C=N bond to a stable secondary amine (a -CH₂-NH- linkage).[10]
Diagram 2: A typical workflow for incorporating the morpholine aldehyde onto a solid support.
Choosing the Right Reducing Agent
The choice of reducing agent is critical for a successful and clean reaction on the solid phase. The agent must be mild enough not to reduce other functionalities (like side-chain esters or the peptide backbone itself) but potent enough to efficiently reduce the iminium ion.
Table 2: Comparison of Common Reducing Agents for On-Resin Reductive Amination
| Reagent | Name | Advantages | Considerations |
| NaBH₃CN | Sodium Cyanoborohydride | Highly selective for iminium ions at neutral to slightly acidic pH. Stable in alcoholic solvents.[11] | Highly toxic. Requires careful handling and disposal. |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (STAB) | Less toxic than NaBH₃CN. Highly effective and selective.[4] | Moisture-sensitive. Typically used in non-protic solvents like DMF or NMP. |
For most applications, Sodium Cyanoborohydride (NaBH₃CN) is preferred for on-resin reactions due to its excellent selectivity and proven track record in SPPS protocols.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of the precursor alcohol using Dess-Martin periodinane.[8][12]
Materials:
-
tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Causality Note: The crude product is often used directly in the subsequent reductive amination step without further purification, as aldehydes can be prone to instability. If purification is necessary, flash column chromatography on silica gel can be performed, but it should be done quickly.
Protocol 2: On-Resin Reductive Amination with a Peptide
This protocol details the coupling of the synthesized aldehyde to the N-terminus of a peptide assembled on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq of free amine)
-
This compound (5.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Glacial Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN) (5.0 eq)
-
Isopropyl Alcohol (IPA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Swell the N-terminally deprotected peptide-resin in NMP in a solid-phase synthesis vessel for 30 minutes.
-
Drain the solvent. Prepare the reductive amination solution: dissolve this compound (5 eq) in a solution of NMP/IPA (3:1) containing 5% acetic acid.
-
Add this solution to the resin and agitate at room temperature for 1 hour to facilitate imine formation.[11]
-
In a separate vial, dissolve NaBH₃CN (5 eq) in NMP.
-
Add the NaBH₃CN solution to the reaction vessel. Agitate the mixture for an additional 2-4 hours at room temperature.
-
Self-Validation Check: To monitor reaction completion, a small sample of resin beads can be removed, washed, cleaved, and analyzed by LC-MS. The disappearance of the starting peptide mass and the appearance of the new, modified peptide mass confirms a successful reaction.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product for purification by HPLC.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Aldehyde Synthesis | Insufficient DMP; wet solvent; short reaction time. | Use fresh, high-purity DMP (1.2-1.5 eq). Ensure all glassware and solvents are anhydrous. Extend reaction time and monitor closely by TLC. |
| Low Yield in Reductive Amination | Incomplete imine formation; steric hindrance; poor swelling of resin. | Increase the excess of aldehyde and NaBH₃CN (up to 10 eq). Increase reaction time. Ensure resin is fully swollen before starting. Consider using a more polar solvent mixture. |
| Side Product Formation (Over-alkylation) | This is generally not an issue when coupling to a primary N-terminal amine. | N/A |
| Aldehyde Instability | Aldehydes can be sensitive to oxidation or polymerization. | Use the crude aldehyde immediately after synthesis and workup. Store under an inert atmosphere at low temperature if short-term storage is required. |
Conclusion
This compound is a highly valuable building block for modern peptide chemistry. Its ability to introduce a conformationally constrained morpholine scaffold via a robust and reliable on-resin reductive amination protocol makes it a go-to reagent for the synthesis of advanced peptidomimetics.[1][3] The protocols and guidelines presented here offer a validated framework for the successful application of this reagent, enabling researchers to explore novel chemical space in the pursuit of next-generation therapeutics.
References
-
G. Goti, A.; et al. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Dess–Martin periodinane. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Nikonov, O. S.; et al. (2023). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. RSC Chemical Biology. Available at: [Link]
-
Schiaroli, N.; et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. ResearchGate. Available at: [Link]
-
Sladojevich, F.; Guarna, A.; Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Scott, A. M.; et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available at: [Link]
-
Schiaroli, N.; et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Asian Journal of Organic Chemistry. Available at: [Link]
-
Sladojevich, F.; Trabocchi, A.; Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Semantic Scholar. Available at: [Link]
-
Wikipedia contributors. (2023). Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
-
Scott, A. M.; et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Publications. Available at: [Link]
-
OChemSimplified. (2023). Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]
-
Epton, R.; et al. (2003). Reductive amination of aldehyde resin (2) with an amine set in the presence of borohydride reducing agents. ResearchGate. Available at: [Link]
-
De Sancho, D.; et al. (2024). Chemical synthesis of α-synuclein carrying advanced glycation end products. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]
- Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of... Google Patents.
-
National Center for Biotechnology Information. Tert-butyl Morpholine-4-carboxylate. PubChem. Available at: [Link]
-
Kádas, I.; et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. Available at: [Link]
-
El-maghraby, A.; et al. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
Yamai, Y.; et al. (2018). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available at: [Link]
-
National Center for Biotechnology Information. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]
-
Wang, M.; et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
National Center for Biotechnology Information. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1257855-05-2|(S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin Periodinane [merckmillipore.com]
- 10. Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01718A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Reductive Amination of tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate with Primary Amines
Introduction: Strategic C-N Bond Formation in Drug Discovery
The synthesis of complex amines from carbonyl precursors is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic transformations available, reductive amination stands out for its efficiency and broad applicability in forming crucial carbon-nitrogen bonds.[1] This application note provides a detailed guide to the reaction of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block, with primary amines. This process yields novel substituted morpholine derivatives, which are privileged scaffolds in numerous pharmacologically active compounds.
The core of this transformation is the reaction between the aldehyde functionality of the morpholine derivative and a primary amine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The presence of the tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen serves as a crucial protecting group, preventing its participation in the reaction and allowing for selective functionalization.[2][3] This Boc group is stable under the mild reductive amination conditions but can be readily removed later in a synthetic sequence under acidic conditions.
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Pathway to Substituted Morpholines
The reductive amination of this compound with a primary amine is a one-pot reaction that proceeds through two key sequential steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is typically the rate-determining step and can be facilitated by mild acidic conditions which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate yields a protonated imine, also known as an iminium ion.
-
Reduction: A mild and selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine product.
For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[1][4] Its popularity stems from its mildness and remarkable selectivity for reducing the iminium ion intermediate much faster than the starting aldehyde.[5][6] This chemoselectivity is crucial for a one-pot procedure, as it minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde. Furthermore, STAB is less toxic and easier to handle compared to other reagents like sodium cyanoborohydride (NaBH₃CN).[4]
Figure 1: Reaction mechanism of reductive amination.
Experimental Protocols
General Considerations and Reagent Handling
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to ensure efficient imine formation. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[7][8]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive substrates and reagents.
-
Safety: Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and robust method for the reductive amination of this compound with a variety of primary amines.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, 0-1 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (optional)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the primary amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the aldehyde).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 equivalents) can be beneficial.
-
To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 10-15 minutes. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Figure 2: Experimental workflow for one-pot reductive amination.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the reductive amination can be influenced by several factors. The following table provides a summary of key parameters and general observations for the reaction of this compound with various primary amines.
| Parameter | Recommended Condition | Rationale & Notes |
| Stoichiometry | ||
| Primary Amine | 1.0 - 1.2 eq. | A slight excess of the amine can drive the imine formation equilibrium forward. |
| STAB | 1.5 - 2.0 eq. | An excess of the reducing agent ensures complete reduction of the iminium intermediate. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents are preferred as STAB is water-sensitive.[7] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be required for sluggish reactions.[1] |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the primary amine. Monitoring is crucial. |
| pH | Mildly acidic (if catalyst used) | Optimal for iminium ion formation.[4] |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess STAB. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete imine formation: For electron-deficient or sterically hindered amines, consider adding a catalytic amount of acetic acid or increasing the reaction time before adding STAB.
-
Degradation of STAB: Ensure the use of anhydrous solvents and reagents.
-
Side reactions: Over-alkylation of the primary amine can sometimes occur. A stepwise procedure (forming the imine first, then adding the reducing agent) can mitigate this.[8]
-
-
Presence of Starting Aldehyde:
-
Insufficient reducing agent: Add more STAB and continue stirring.
-
Slow reaction: Increase the reaction time or gently heat the mixture.
-
-
Formation of Alcohol Byproduct:
-
This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This is less common with STAB but can occur. Ensure the amine is added and allowed to react before the bulk of the reducing agent is introduced.
-
Conclusion
The reductive amination of this compound with primary amines using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a diverse range of substituted morpholine derivatives. The mild reaction conditions, broad functional group tolerance, and operational simplicity make this protocol an invaluable tool in the arsenal of medicinal and synthetic chemists. By understanding the underlying mechanism and following the detailed protocols outlined in this application note, researchers can confidently and efficiently generate novel molecular entities for drug discovery and development programs.
References
-
Reddy, K. L., & Sridhar, B. (2010). A one-pot selective synthesis of N-Boc protected secondary amines: tandem direct reductive amination/N-Boc protection. Tetrahedron Letters, 51(43), 5786-5789. [Link]
-
Ghorai, P., & Kumar, A. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(3), 334-336. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Kim, S., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 87(21), 14594–14603. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Myers, A. G. Chemistry 115: Reductive Amination. [Link]
-
Malkov, A. V., et al. (2009). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic & Biomolecular Chemistry, 7(8), 1599-1607. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Katritzky, A. R., et al. (2004). Reductive BOC-Amination of Aldehydes. Arkivoc, 2004(5), 49-57. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Mondal, S., et al. (2021). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]
-
Paton, R. S., & Goodman, J. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30244. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note & Protocols: Diastereoselective Aldol Condensations with Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Introduction: A Chiral Building Block of Pharmaceutical Interest
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is a chiral aldehyde of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features that make it a valuable synthetic intermediate:
-
A Chiral Center: The stereocenter at the C3 position of the morpholine ring allows for the synthesis of stereochemically defined molecules. The (S)-enantiomer, CAS 1257855-05-2, is a common starting point[1].
-
A Reactive Aldehyde: The terminal aldehyde group is a versatile electrophile, primed for carbon-carbon bond-forming reactions.
-
The Morpholine Scaffold: The morpholine ring is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents due to its favorable physicochemical properties, such as metabolic stability and aqueous solubility[2][3].
-
A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen, rendering it non-basic and preventing unwanted side reactions. This group is stable under many reaction conditions but can be readily removed with acid when needed[2].
The aldol condensation is a powerful and fundamental reaction in organic synthesis for constructing β-hydroxy carbonyl compounds. When applied to a chiral substrate like this compound, the reaction offers a pathway to complex, non-racemic products with multiple stereocenters. This guide provides a detailed exploration of the mechanistic considerations and a practical, field-tested protocol for executing a diastereoselective, LDA-mediated aldol reaction with this substrate.
Mechanistic Considerations & Stereochemical Control
The success of a cross-aldol reaction hinges on the controlled and irreversible formation of a single enolate species, which then acts as the nucleophile. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is the gold standard for this purpose[4][5]. LDA rapidly and quantitatively deprotonates the α-carbon of a ketone partner at low temperatures (typically -78 °C), forming the kinetic lithium enolate in the absence of the aldehyde electrophile, thus preventing self-condensation[6].
General Mechanism of LDA-Mediated Aldol Addition
The reaction proceeds in three key stages:
-
Enolate Formation: LDA abstracts an α-proton from a ketone (e.g., acetone) to form a lithium enolate.
-
Nucleophilic Attack: The pre-formed enolate attacks the electrophilic carbonyl carbon of the chiral aldehyde.
-
Protonation: The resulting lithium alkoxide intermediate is protonated during aqueous workup to yield the final β-hydroxy carbonyl product.
Caption: General mechanism of an LDA-directed aldol reaction.
The Basis of Diastereoselectivity
When a chiral aldehyde reacts with an achiral enolate, the formation of two new adjacent stereocenters can result in four possible stereoisomers. However, the existing stereocenter at C3 of the morpholine ring directs the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one pair of enantiomers (a single diastereomer).
This facial selectivity is often rationalized by the Felkin-Anh model . The model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory, which is typically anti-periplanar to the largest substituent on the α-carbon[7][8]. For this compound, the largest group is the C4-N(Boc)-C5 portion of the morpholine ring. The reaction is therefore expected to favor the formation of the anti-diastereomer, although the presence of the ring nitrogen and the lithium counter-ion can sometimes lead to chelation-controlled pathways favoring the syn-product[9]. The precise diastereomeric ratio (d.r.) is highly dependent on the specific ketone enolate, solvent, and any additives.
Experimental Protocol: Diastereoselective Aldol Addition to (S)-Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
This protocol describes a representative procedure for the reaction with the lithium enolate of acetone.
Objective: To synthesize tert-butyl (S)-3-((R)-3-hydroxy-4-oxopentan-2-yl)morpholine-4-carboxylate with high diastereoselectivity.
Materials & Reagents:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)
-
Acetone (distilled from anhydrous K₂CO₃)
-
(S)-Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate (CAS 1257855-05-2)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard flame-dried glassware for anhydrous reactions, magnetic stirrer, syringes, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (e.g., 20 mL) and diisopropylamine (1.1 equivalents).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 10 minutes. A cloudy white solution or precipitate may form.
-
Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA[4].
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of acetone (1.0 equivalent) in anhydrous THF.
-
Add the acetone solution dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 45 minutes to ensure complete and quantitative formation of the lithium enolate of acetone.
-
-
Aldol Addition:
-
Dissolve (S)-Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the enolate solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
-
Work-up and Extraction:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the biphasic mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired aldol adduct.
-
Optimization and Data Analysis
The efficiency and selectivity of the aldol reaction can be influenced by several factors. The following table outlines potential variables and their expected impact, providing a starting point for reaction optimization.
| Parameter | Variation | Rationale & Expected Outcome |
| Ketone Partner | Acetone vs. Acetophenone | Acetone is less sterically hindered and may react faster. Acetophenone's enolate is more stabilized, potentially leading to higher yields but slower reaction times. |
| Temperature | -78 °C vs. -40 °C | -78 °C is crucial for kinetic control and maximizing diastereoselectivity. Warmer temperatures may decrease selectivity and promote side reactions[4]. |
| Equivalents of Enolate | 1.1 eq vs. 1.5 eq | A slight excess of the enolate (1.1-1.2 eq) is typically used to ensure the complete consumption of the more valuable chiral aldehyde. |
| Quenching Agent | Sat. NH₄Cl vs. Acetic Acid | NH₄Cl is a mild proton source suitable for quenching the reaction. Stronger acids could potentially cause dehydration of the β-hydroxy product or cleavage of the Boc group. |
Product Characterization Workflow
Confirming the structure and purity of the synthesized aldol adduct is a critical final step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical workflow for the purification and characterization of the aldol product.
-
¹H NMR: Will confirm the presence of the newly formed secondary alcohol (broad singlet, exchangeable with D₂O) and the CH-CH moiety. Integration of distinct signals for the major and minor diastereomers can determine the d.r.
-
¹³C NMR: Will show the expected number of carbon signals, including the new methine carbons of the aldol backbone.
-
HRMS (High-Resolution Mass Spectrometry): Will provide an exact mass, confirming the elemental composition of the product.
References
-
Annunziata, R., Cinquini, M., Cozzi, F., & Cozzi, P. G. (1992). Stereocontrol in the Mukaiyama aldol addition to chiral .alpha.- and .beta.-thio-substituted aldehydes. The Journal of Organic Chemistry, 57(2), 456–461. Retrieved from [Link]
-
Collum, D. B. (2020). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Accounts of Chemical Research, 53(8), 1563-1576. Retrieved from [Link]
-
Paterson, I., & Goodman, J. M. (1989). Reagent Control in the Aldol Addition Reaction of Chiral Boron Enolates with Chiral .alpha.-Amino Aldehydes. Total Synthesis of (3S,4S)-Statine. The Journal of Organic Chemistry, 54(25), 5946–5948. Retrieved from [Link]
-
Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. Retrieved from [Link]
-
LibreTexts Chemistry. (2014). Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Achari, M. M. (2020). Asymmetric Aldol Part IV Chiral enolate and Achiral aldehyde. YouTube. Retrieved from [Link]
-
Chem Org Chem. (2024). LDA| Lithium diisopropylamide|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. YouTube. Retrieved from [Link]
-
Reetz, M. T., Jung, A., & Bolm, C. (1988). Stereoselective intramoleculer allylsilane additions to chiral aldehydes. Tetrahedron, 44(13), 3889–3898. Retrieved from [Link]
-
Pearson, W. H., & Lindbeck, A. C. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3291–3303. Retrieved from [Link]
-
Wang, M., et al. (2021). In situ generation of less accessible Boc-imines from aldehydes: construction of a quaternary carbon by the Mannich reaction or unprecedented aldol reaction. Organic & Biomolecular Chemistry, 19(3), 586-591. Retrieved from [Link]
-
Córdova, A., & Barbas III, C. F. (2004). Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline. Organic Letters, 6(6), 1009-1012. Retrieved from [Link]
-
Mironov, M. A., & Ikonnikov, N. S. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Szabó, K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6534. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Morpholine Scaffold and the Unique Potential of a Latent Aldehyde
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its favorable properties, including enhanced aqueous solubility, metabolic stability, and low toxicity, make it a desirable feature in a wide array of therapeutic agents.[1] Within this privileged class of heterocycles, tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate emerges as a highly versatile and strategic building block. The presence of a Boc-protected nitrogen ensures predictable reactivity and facilitates downstream deprotection under mild conditions, while the latent aldehyde functionality—the 2-oxoethyl group—serves as a linchpin for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of this precursor, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from analogous structures such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[2]
| Property | Estimated Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₉NO₄ | Based on chemical structure |
| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil | Aldehydes are often oils at room temperature |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, MeOH | Expected for a Boc-protected amine with an aldehyde |
| Stability | Moderate; sensitive to oxidation | Aldehydes can oxidize to carboxylic acids |
Handling and Storage: Due to the aldehyde's susceptibility to oxidation, it is recommended to store this precursor under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Use of freshly distilled solvents is advised to minimize exposure to oxygen and water.
Core Synthetic Applications: Leveraging the Aldehyde Functionality
The synthetic utility of this compound is primarily centered on the reactivity of its aldehyde group. The following sections detail key transformations and provide exemplary protocols.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The aldehyde group of the precursor can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating complex molecular architectures.
Scientific Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder than sodium borohydride and can be used in acidic conditions, which favor iminium ion formation. The Boc-protecting group on the morpholine nitrogen is stable under these conditions.
Protocol 1: Synthesis of a Generic Secondary Amine Intermediate
This protocol outlines the general procedure for the reductive amination of this compound with a primary amine.
Workflow Diagram:
Caption: Reductive Amination Workflow
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the primary amine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.
Wittig Reaction: Formation of Alkenes for Further Functionalization
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This transformation is particularly useful for introducing double bonds that can be further elaborated, for instance, through hydrogenation, epoxidation, or dihydroxylation.
Scientific Rationale: The use of a stabilized ylide (e.g., one containing an ester group) generally leads to the formation of the (E)-alkene as the major product. The reaction is typically carried out under anhydrous conditions to prevent quenching of the ylide.
Protocol 2: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol describes the synthesis of an (E)-alkene from this compound and a stabilized phosphorane.
Workflow Diagram:
Sources
Application Note: A Step-by-Step Guide to the Deprotection of Boc-Protected "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate"
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and agrochemicals.[1] Its popularity stems from its general stability to a wide range of reaction conditions and its clean, efficient removal under acidic conditions. This application note provides a detailed, field-tested protocol for the deprotection of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate , a substrate featuring a secondary amine within a morpholine ring and a potentially sensitive aldehyde functionality.
The primary challenge with this substrate is to ensure complete removal of the Boc group without inducing side reactions involving the aldehyde, such as acetal formation or aldol condensation.[2][3] The protocol outlined below utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly reliable method for this transformation.[4] We will delve into the mechanistic underpinnings of this choice, provide a robust step-by-step procedure, and detail methods for reaction monitoring and product validation.
The Chemistry: Mechanism of Acid-Mediated Boc Deprotection
The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[5] The process is efficient and typically proceeds rapidly at room temperature. The mechanism unfolds in three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is first protonated by TFA. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[5][6]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the morpholine ring.[1][6] The liberated amine is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding trifluoroacetate salt as the final product.[5]
A critical consideration is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate other nucleophilic sites. However, in a simple system like this, it is most likely to be quenched by the trifluoroacetate anion or deprotonate to form isobutylene gas.[6]
Experimental Protocol
This protocol is optimized for a standard laboratory scale (0.5 to 5.0 mmol). All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | Various | Starting Material |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or solvent system |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic; handle with care |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific | Used for product precipitation |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared | For optional basic work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers |
| Silica Gel TLC Plates (e.g., F₂₅₄) | - | MilliporeSigma | For reaction monitoring |
| Ninhydrin Staining Solution | - | Lab-prepared | For visualizing the deprotected amine |
Step-by-Step Deprotection Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Boc-protected starting material (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M.
-
For substrates sensitive to acid, it is advisable to cool the solution to 0 °C in an ice bath before proceeding.[7]
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA) to the stirring solution. A common and effective concentration is 25-50% TFA in DCM (v/v). For this protocol, we will use a 1:1 volume ratio of TFA to DCM.[8]
-
Note: The addition of TFA is exothermic. A slow, dropwise addition is recommended, especially on a larger scale.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[7] The evolution of gas (CO₂) should be apparent.[4]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]
-
Mobile Phase: A typical eluent system is 10-20% Methanol in DCM.
-
Visualization: Spot the starting material, a co-spot, and the reaction mixture. After elution, visualize the plate under a UV lamp. The product, a free amine, should have a much lower Rf value than the starting material. Subsequently, stain the plate with ninhydrin and gently heat. The appearance of a new colored spot (typically yellow-to-purple) confirms the presence of the deprotected amine.[7][9] The reaction is complete when the starting material spot has been fully consumed.
-
-
-
Work-up and Isolation:
-
Method A (Direct Precipitation of the Salt): This is the most direct method.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[5]
-
To ensure complete removal of residual TFA, add toluene (approx. 10 volumes of the initial DCM) and re-concentrate. Repeat this co-evaporation step two more times.[7]
-
Dissolve the resulting residue in a minimal amount of DCM or methanol and add it dropwise to a flask containing cold diethyl ether (approx. 20-40 fold excess) with vigorous stirring.[5]
-
The product, 3-(2-oxoethyl)morpholinium trifluoroacetate , should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product is often a hygroscopic solid.[10][11]
-
-
Method B (Aqueous Work-up for Free Amine - Use with Caution): This method isolates the free amine but carries a risk of aldehyde instability.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[12]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, 3-(2-oxoethyl)morpholine .[5]
-
-
Visualization of the Workflow
The following diagram outlines the complete process from the starting material to the isolated product via the recommended salt precipitation method.
Caption: Workflow for TFA-mediated Boc deprotection and product isolation.
Product Characterization and Validation
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton NMR): The most definitive method. The spectrum should show the complete disappearance of the large singlet corresponding to the tert-butyl group, which typically appears around 1.4-1.5 ppm.[9] New signals corresponding to the morpholine ring protons adjacent to the now-protonated nitrogen (NH₂⁺) will likely appear shifted downfield.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak corresponding to the protonated free amine [M+H]⁺.
-
FT-IR Spectroscopy: While the N-H stretch of the resulting ammonium salt can be broad and difficult to interpret, the disappearance of the strong C=O stretch from the Boc group (typically ~1690 cm⁻¹) is a key indicator of reaction completion.
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, the cause could be insufficient acid or the presence of moisture, which reduces the effective acidity of the TFA.[7] Additional TFA can be added, or the reaction can be left to stir for a longer period.
-
Product Solubility Issues: The trifluoroacetate salt of the product may have some solubility in the diethyl ether/DCM mixture, leading to lower isolated yields. Ensuring a large excess of cold ether and rapid precipitation can mitigate this.
-
Aldehyde Stability: While aldehydes are generally stable to anhydrous acidic conditions for short periods, prolonged exposure or the presence of water can lead to side reactions like hydration or acetal formation if an alcohol is present.[13][14] Therefore, using anhydrous solvents and performing the reaction promptly is crucial. The direct precipitation method (Method A) is preferred as it avoids aqueous basic conditions which could promote aldol-type side reactions.
References
-
Organic Chemistry Portal. "Boc Deprotection Mechanism - TFA." Available at: [Link]
-
Wikipedia. "Aldehyde." Available at: [Link]
-
J&K Scientific LLC. "BOC Protection and Deprotection." Available at: [Link]
-
Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]
-
ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" Available at: [Link]
-
Chemistry Stack Exchange. "Acidity of aldehydes and ketones and enolate formation." Available at: [Link]
-
ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Available at: [Link]
-
Scribd. "TFA Deprotection." Available at: [Link]
-
National Institutes of Health (NIH). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]
-
The Royal Society of Chemistry. "Supporting Information - General Procedure for the deprotection of the Boc-group." Available at: [Link]
-
ResearchGate. "How to confirm BOC deprotection by TFA?" Available at: [Link]
-
Chemistry Steps. "Reactions of Aldehydes and Ketones with Water." Available at: [Link]
-
YouTube. "how to do TLC plates and N-boc deprotection." Available at: [Link]
-
JoVE. "Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones." Available at: [Link]
-
The Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid." Available at: [Link]
-
Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Available at: [Link]
-
Solubility of Things. "Morpholine hydrochloride." Available at: [Link]
-
PubChem - NIH. "Morpholine." Available at: [Link]
-
Wikipedia. "Morpholine." Available at: [Link]
-
PMC - NIH. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." Available at: [Link]
-
PharmaCompass. "4-(2-Chloroethyl)morpholine hydrochloride." Available at: [Link]
-
Chemistry Europe. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Available at: [Link]
-
ResearchGate. "ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives." Available at: [Link]
-
SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Morpholine Hydrochloride, 25G | Labscoop [labscoop.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Morpholine Moiety as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[1][2] Its frequent incorporation into bioactive molecules is attributed to its ability to improve the pharmacokinetic profile of drug candidates, enhancing properties such as aqueous solubility and metabolic stability.[1] The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site, a common feature among many ATP-competitive inhibitors.[3] This interaction is pivotal for the high-potency inhibition of key oncological targets like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3][4]
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is a highly valuable, functionalized building block for introducing the morpholine motif into complex molecules. Its aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably, reductive amination.[5] The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures chemoselectivity during these transformations and can be readily removed under acidic conditions in a later synthetic step. This application note will provide a detailed overview and a specific protocol for the use of this versatile reagent in the synthesis of kinase inhibitor precursors.
Core Principles and Mechanistic Rationale
The primary application of this compound in this context is as an electrophile in reductive amination reactions. This powerful transformation allows for the formation of a secondary amine by reacting an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.
The general mechanism proceeds in two main stages:
-
Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (for primary amines) or an iminium ion. This step is typically acid-catalyzed.
-
Reduction: A hydride reducing agent, chosen for its selectivity and mildness, then reduces the iminium ion to the corresponding amine.
The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. STAB is also tolerant of mildly acidic conditions which favor iminium ion formation.
Experimental Protocol: Synthesis of a Key Intermediate for a Bcl-2 Inhibitor via Reductive Amination
This protocol details the synthesis of (S)-tert-butyl 3-(2-((5-chloro-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-yl)amino)ethyl)morpholine-4-carboxylate, a key intermediate in the synthesis of the Bcl-2 inhibitor, Sonrotoclax (BGB-11417).[6][7] While Bcl-2 is an anti-apoptotic protein rather than a kinase, the synthetic strategy is highly representative of modern inhibitor synthesis where complex heterocyclic amines are coupled with functionalized side chains.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |
| (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate | C₁₁H₁₉NO₄ | 229.27 | BLDpharm |
| 5-chloro-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-amine | C₁₁H₈ClN₅ | 245.67 | Combi-Blocks |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |
| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | J.T. Baker |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | LabChem |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-amine (1.0 g, 4.07 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the amine is fully dissolved or a fine suspension is formed.
-
Addition of Aldehyde: Add (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate (1.03 g, 4.48 mmol, 1.1 equiv.) to the mixture.
-
Acid Catalyst: Add glacial acetic acid (0.23 mL, 4.07 mmol, 1.0 equiv.) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.30 g, 6.11 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure (S)-tert-butyl 3-(2-((5-chloro-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-yl)amino)ethyl)morpholine-4-carboxylate as a solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations and the overall workflow.
Caption: Reductive amination workflow.
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process controls and final product analysis.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial. The disappearance of the limiting reagent (typically the heterocyclic amine) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.
-
Workup Validation: The aqueous wash with sodium bicarbonate is essential to neutralize the acetic acid catalyst and quench any remaining STAB. A pH check of the aqueous layer after this step should confirm it is basic.
-
Purification and Characterization: The final validation comes from purification and spectroscopic analysis. A single spot on a TLC plate (in multiple solvent systems) and sharp, well-resolved peaks in the ¹H and ¹³C NMR spectra are indicative of high purity. HRMS provides definitive confirmation of the elemental composition and, therefore, the identity of the synthesized compound.
Conclusion
This compound is a strategic and efficient building block for the synthesis of complex, morpholine-containing kinase inhibitors. The reductive amination protocol detailed herein offers a reliable and high-yielding method for coupling this aldehyde with various amine-bearing heterocyclic cores. The mild reaction conditions and the stability of the Boc-protecting group make this a versatile tool for researchers in drug discovery and development, enabling the rapid generation of novel inhibitor candidates for a wide range of biological targets.
References
Sources
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis with Chiral Derivatives of tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Introduction: The Morpholine Scaffold and the Power of Asymmetric Synthesis
The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. When functionalized with reactive groups and possessing defined stereochemistry, chiral morpholine derivatives become powerful building blocks for creating complex, biologically active molecules.[1][2]
tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate, particularly in its enantiomerically pure forms, is a versatile intermediate. The Boc-protected nitrogen provides stability and facilitates purification, while the aldehyde functionality serves as a reactive handle for a wide array of carbon-carbon bond-forming reactions. This guide provides detailed protocols and the underlying scientific rationale for leveraging the inherent chirality of this molecule (substrate control) and for employing external chiral catalysts (organocatalysis) to achieve high levels of stereocontrol in synthetically crucial transformations.
Part 1: Preparation of the Chiral Aldehyde Precursor
The successful application of this building block in asymmetric synthesis begins with its preparation in high enantiopurity. The most common route involves the mild oxidation of the corresponding chiral alcohol, (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.
Protocol 1: Swern Oxidation to Synthesize (S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
This protocol utilizes the Swern oxidation, a reliable method that avoids over-oxidation to the carboxylic acid and proceeds under mild, low-temperature conditions, minimizing the risk of racemization.
Rationale: The Swern oxidation converts a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride. The reaction is known for its high yields and compatibility with a wide range of functional groups, including the acid-sensitive Boc protecting group.[2]
Materials:
-
(S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
-
Oxalyl chloride (2.0 M solution in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add anhydrous DCM (0.2 M relative to the alcohol). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.
-
DMSO Addition: After 5 minutes, slowly add anhydrous DMSO (2.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.
-
Substrate Addition: Dissolve (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
Part 2: Substrate-Controlled Diastereoselective Additions
The existing stereocenter at the C3 position of the morpholine ring can effectively direct the stereochemical outcome of nucleophilic additions to the adjacent aldehyde. This is a powerful strategy known as substrate control.[3] The predictability of this control is governed by well-established stereochemical models.
Scientific Principle: The Felkin-Anh Model
For aldehydes with an adjacent stereocenter that does not contain a chelating group (like the ether oxygen in our morpholine ring), the Felkin-Anh model is used to predict the major diastereomer.[3][4][5]
The model is based on three key principles:
-
Transition State Geometry: The incoming nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), not perpendicular to the C=O bond.
-
Steric Hindrance: The largest group (L) on the adjacent stereocenter orients itself perpendicular to the carbonyl group to minimize steric interactions. This is the lowest energy and most reactive conformation.
-
Nucleophilic Trajectory: The nucleophile then attacks from the face opposite the largest group (L), passing over the smallest group (S).
In the case of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, the C3-C4 bond of the morpholine ring is the "Large" group, the C3-N bond is the "Medium" group, and the C3-H is the "Small" group. The nucleophile will preferentially attack the re-face of the aldehyde.
Diagram: Felkin-Anh Model for Grignard Addition
Caption: Felkin-Anh model predicting nucleophilic attack.
Protocol 2: Diastereoselective Grignard Addition to a Chiral Morpholine Aldehyde
This protocol demonstrates the addition of a Grignard reagent to the chiral aldehyde, where the stereochemistry is dictated by the C3-stereocenter.
Materials:
-
(S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Dissolve the chiral aldehyde (1.0 equivalent) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C in an acetone/dry ice bath.
-
Grignard Addition: Add MeMgBr (1.1 equivalents) dropwise via syringe over 15 minutes. The reaction is typically rapid.
-
Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer to a separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting diastereomeric alcohols by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or purified material. The Felkin-Anh product is expected to be the major diastereomer.
Expected Outcome:
| Reaction | Nucleophile | Expected Major Product | Typical d.r. |
|---|
| Grignard Addition | MeMgBr | (S)-1-((S)-4-(tert-butoxycarbonyl)morpholin-3-yl)propan-2-ol | >85:15 |
Part 3: Organocatalyzed Enantioselective and Diastereoselective Synthesis
Organocatalysis offers a powerful alternative to substrate control, enabling the synthesis of specific stereoisomers by employing a small, chiral organic molecule as the catalyst. Proline and its derivatives are exceptionally effective catalysts for α-functionalization of aldehydes via enamine catalysis.[6][7][8]
Scientific Principle: Proline-Catalyzed Aldol and Mannich Reactions
(S)-Proline catalyzes reactions by forming a chiral enamine intermediate with a donor carbonyl compound (e.g., acetone, propanal). This enamine then attacks the electrophilic aldehyde (this compound). The stereochemical outcome is controlled by the catalyst, which shields one face of the enamine and directs the electrophile's approach through a highly organized, hydrogen-bonded transition state.[8]
Diagram: Proline Catalytic Cycle for Aldol Reaction
Sources
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes & Protocols for the Scale-Up of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate Synthesis
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic scale-up considerations for tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. This aldehyde is a valuable building block in medicinal chemistry, and its efficient, safe, and scalable synthesis is critical for advancing drug discovery programs. We will analyze various oxidation methodologies for converting the precursor alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, to the desired aldehyde. This analysis will focus on the practical challenges encountered during scale-up, including reaction safety, thermal management, reagent selection, and product purification. A detailed, field-proven protocol for a scalable oxidation reaction is provided, alongside a comprehensive hazard analysis and purification strategies.
Introduction: Chemical Significance and Synthetic Strategy
This compound is a bifunctional molecule incorporating a protected morpholine scaffold and a reactive aldehyde moiety. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The aldehyde group serves as a versatile chemical handle for a variety of subsequent transformations, such as reductive aminations, Wittig reactions, and aldol condensations, making this compound a key intermediate in the synthesis of complex pharmaceutical agents.
The most direct synthetic route to this aldehyde is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. While numerous methods exist for this transformation on a laboratory scale, the transition to pilot plant or manufacturing scale introduces significant challenges. This guide will focus on navigating these challenges to develop a robust and safe process.
Process Chemistry & Reaction Selection for Scale-Up
The choice of oxidant is the most critical decision in the scale-up of this synthesis. The ideal process should be high-yielding, use readily available and cost-effective reagents, be operationally simple, and, most importantly, be inherently safe. We will consider three common oxidation methods and evaluate their suitability for large-scale production.
Evaluation of Oxidation Methods
| Oxidation Method | Oxidizing System | Typical Conditions | Scale-Up Suitability | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | Room Temperature, neutral pH | Poor | Safety: DMP is potentially explosive and shock-sensitive, making it unsuitable for large quantities[1][2][3]. Cost: DMP is expensive. Work-up: Requires quenching with sodium thiosulfate. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Cryogenic (-78 °C to -60 °C) | Poor to Moderate | Safety: Highly exothermic reaction with oxalyl chloride and DMSO[4][5]. Evolution of toxic CO and CO₂ gas. Operational Complexity: Requires strict temperature control at cryogenic temperatures[6]. Byproducts: Produces foul-smelling dimethyl sulfide[7]. |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Et₃N | 0 °C to Room Temperature | Excellent | Safety: Milder, non-cryogenic conditions significantly reduce risk[8][9]. No toxic gas evolution. Operational Simplicity: Easier to manage thermally on a larger scale. Reagents: SO₃•Pyridine is a stable, commercially available solid[8]. |
Scalable Synthesis Workflow
The following diagram outlines the recommended workflow for the scalable synthesis and purification of the target aldehyde.
Caption: Recommended workflow for synthesis and purification.
Detailed Experimental Protocol: Parikh-Doering Oxidation
This protocol is designed for a nominal 100g scale of the starting alcohol. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | 231.29 | 0.432 | 100 g |
| Sulfur trioxide pyridine complex (SO₃•Py) | 159.16 | 1.51 | 241 g (3.5 eq) |
| Triethylamine (Et₃N) | 101.19 | 2.16 | 300 mL (5.0 eq) |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 1 L |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
Equipment: 5L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and addition funnel.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (100 g), DMSO (1 L), and DCM (500 mL).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (300 mL) to the cooled solution.
-
Oxidant Addition (Critical Step): Add the SO₃•Pyridine complex (241 g) portion-wise over 1-2 hours. Maintain the internal temperature below 15 °C throughout the addition. The addition is exothermic, and careful monitoring is crucial[10].
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully add 1 L of cold water to the reactor to quench the reaction. The temperature will rise; ensure it does not exceed 25 °C.
-
Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice with DCM (500 mL each).
-
Washing: Combine all organic layers and wash sequentially with 1 L of 1M HCl, 1 L of saturated NaHCO₃ solution, and 1 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Aldehyde Purification: The Bisulfite Adduct Method
Aldehydes can be prone to side reactions, including oxidation to the carboxylic acid or self-condensation. Purification by chromatography can be challenging on a large scale. An effective and scalable alternative is purification via a reversible bisulfite adduct.[11][12]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Introduction: tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate is a valuable chiral building block in pharmaceutical and agrochemical research. Its synthesis, typically achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, presents a common yet critical challenge for chemists: achieving high purity. The aldehyde functional group is highly reactive and susceptible to side reactions, leading to a range of common impurities. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, mitigate, and eliminate these impurities, ensuring the successful synthesis of this important intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: My TLC shows a spot at the baseline and incomplete conversion of my starting alcohol. What's happening?
A: This typically indicates insufficient oxidant or poor reagent quality. The baseline spot is likely the triethylammonium salt byproduct if using a Swern oxidation[1]. Ensure your oxidizing agent (e.g., Dess-Martin Periodinane) is fresh or that your DMSO and oxalyl chloride for a Swern oxidation are strictly anhydrous. Consider increasing the equivalents of the oxidant by 10-20% and ensure the reaction is monitored by TLC until the starting material is fully consumed.[2]
Q2: After workup of my Swern oxidation, the product has an extremely foul, cabbage-like smell. How do I get rid of it?
A: The odor is due to dimethyl sulfide (DMS), a volatile and malodorous byproduct of the Swern oxidation.[1][3][4][5] While most of it should be removed during rotary evaporation, residual amounts can persist. Rinsing all glassware with a bleach or Oxone solution will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2)[5]. For the product itself, careful purification via flash chromatography is usually sufficient. In severe cases, a gentle flush with nitrogen gas can help remove the volatile DMS.
Q3: I see a new, more polar spot appearing on my TLC plate during purification on silica gel. What is this impurity?
A: This is a classic sign of on-column over-oxidation of your aldehyde to the corresponding carboxylic acid. Standard silica gel is slightly acidic and can, in the presence of air and certain solvents, catalyze this oxidation.[6] To prevent this, deactivate the silica gel by preparing your slurry with a solvent system containing 0.5-1% triethylamine before packing the column.[7]
Q4: My reaction seems to have worked, but I'm isolating a higher molecular weight species. What could it be?
A: You are likely observing a self-condensation (aldol) product.[8] The target aldehyde has an acidic α-proton, making it prone to dimerization under either acidic or basic conditions, especially during workup or prolonged exposure to silica gel.[9][10] Ensure your workup is performed under neutral pH conditions and purify the product promptly after isolation using deactivated silica.[7]
Section 2: In-Depth Troubleshooting Guide
The synthesis of this compound primarily involves the oxidation of the parent alcohol. The choice of oxidant dictates the impurity profile. Below, we compare the two most common mild oxidation methods, Swern and Dess-Martin Periodinane (DMP), and address the specific impurities they generate.
Core Reaction Pathway
The desired transformation is the oxidation of a primary alcohol to an aldehyde. Mild oxidants are required to prevent over-oxidation to the carboxylic acid.[11][12]
Impurity Profile & Mitigation Strategy
The following diagram illustrates the main product pathway and the side reactions leading to common impurities.
Comparison of Common Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine[5] | Dess-Martin Periodinane[13] |
| Conditions | Cryogenic (-78 °C), strictly anhydrous[14][15] | Room temperature, neutral pH[16][17] |
| Common Impurities | Unreacted alcohol, Dimethyl sulfide (DMS), CO, CO₂, Triethylammonium chloride, Methylthiomethyl (MTM) ether byproducts[1][5] | Unreacted alcohol, Iodinane byproducts, Acetic acid[16][18] |
| Workup | Aqueous quench, extraction. Can be complicated by salts.[2] | Filtration and/or aqueous wash with NaHCO₃ and Na₂S₂O₃ to remove iodine species.[18][19] |
| Advantages | Inexpensive reagents, high yields.[4] | Very mild, high chemoselectivity, simple workup, long reagent shelf life.[13][20] |
| Disadvantages | Requires -78 °C, generates toxic CO gas and foul-smelling DMS.[3][5] | Reagent is expensive and potentially explosive on large scale.[13] |
Section 3: Troubleshooting Guides & Protocols
Guide 1: Dealing with Incomplete Reactions
Issue: TLC analysis shows significant starting material (tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate) remaining.
Root Cause Analysis:
-
Reagent Stoichiometry: Insufficient equivalents of the oxidizing agent.
-
Reagent Quality: DMP can degrade over time. DMSO and oxalyl chloride for Swern must be anhydrous.
-
Temperature Control (Swern): The initial activation of DMSO must occur at -78 °C. If the temperature rises, the activated species decomposes.[2]
Troubleshooting Workflow
Guide 2: Managing Aldehyde Instability and Purification
Issue: The isolated product is impure, showing signs of the carboxylic acid or aldol dimer.
Root Cause Analysis:
-
Acidic/Basic Workup: Traces of acid or base can catalyze aldol condensation.[10][21]
-
Silica Gel Activity: Standard silica gel is acidic and can promote both over-oxidation and aldol reactions.[6][7]
-
Prolonged Purification: Aldehydes with enolizable protons are inherently unstable and should be purified and used promptly.[9][22]
-
Quenching: After the reaction is complete (as judged by TLC), quench the reaction mixture carefully.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing: Wash the combined organic layers sequentially with water and then brine. Ensure all washes are pH neutral.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<35 °C).
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Deactivation: Add triethylamine (Et₃N) to the slurry to constitute ~0.5-1% of the total solvent volume. Stir for 15 minutes.[7]
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Loading & Elution: Dissolve the crude aldehyde in a minimal amount of dichloromethane. Adsorb it onto a small amount of deactivated silica and load it onto the column. Elute with a hexane/ethyl acetate gradient.[6]
-
Analysis: Collect fractions and analyze by TLC. Combine pure fractions and concentrate immediately.
If a subsequent reaction step is failing due to residual aldehyde, a bisulfite workup can be used to selectively remove it.[23][24][25]
-
Dissolve the crude mixture in a water-miscible solvent like THF or methanol.[25]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.
-
Add water and an immiscible organic solvent (e.g., ethyl acetate).
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer, while other organic compounds remain in the organic layer.[25]
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
PubMed. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jackwestin.com [jackwestin.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 24. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Workup [chem.rochester.edu]
Purification of "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" by column chromatography
Welcome to the technical support guide for the column chromatography purification of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule. We will delve into the causality behind experimental choices, providing troubleshooting guides and detailed protocols to ensure the integrity and purity of your compound.
The purification of this molecule presents a unique set of challenges due to the presence of two sensitive functional groups: an aldehyde and an acid-labile N-Boc protecting group. The inherent acidity of standard silica gel can catalyze side reactions, leading to low yields and impure products.[1][2] This guide provides field-proven insights to preemptively address these issues.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: After running my column, my yield is very low, and I see multiple new spots on my TLC analysis of the collected fractions. What is happening?
Answer: This is a classic sign of on-column decomposition. The two primary culprits are the aldehyde functional group and the Boc-protecting group reacting with the acidic stationary phase.
-
Cause A: Aldehyde Instability. Aldehydes can be sensitive to the acidic nature of silica gel.[1][3] The silica surface can catalyze aldol condensation reactions or, if you are using an alcohol in your eluent (like methanol), it can promote the formation of hemiacetals and acetals.[1][4] These side products will appear as new spots on your TLC plate.
-
Cause B: Boc Group Cleavage. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group precisely because it is stable to many conditions but readily cleaved by acid.[5][6][7] The acidic silanol groups on the surface of silica gel can be sufficient to cause partial or complete removal of the Boc group during the elution process, resulting in the free amine, which will have a very different polarity and may remain on the column or elute as a separate spot.
Solution Workflow:
-
Assess Stability: Before running a column, test your compound's stability. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot streaks, your compound is likely unstable on silica.[8]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This is the most effective solution. Prepare your slurry and eluent with a small amount of a tertiary amine base, typically 0.5-1% triethylamine (TEA) by volume.[1][4] This will create a neutral environment and prevent both Boc-deprotection and aldehyde-related side reactions.
-
Avoid Protic/Alcohol Solvents: Do not use methanol or ethanol in your mobile phase.[4] Opt for solvent systems like hexane/ethyl acetate or dichloromethane/acetone. These are less likely to react with the aldehyde.
Question 2: My compound is eluting as a long streak (tailing) instead of a tight band, leading to poor separation and mixed fractions. Why?
Answer: Tailing is often caused by strong interactions between your compound and the stationary phase. For a molecule like this, which contains polar ether and carbonyl groups, this is a common issue.
-
Primary Cause: The polar functional groups (especially the aldehyde and the carbamate carbonyl) can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong binding and slow dissociation during elution cause the compound to "drag" or "tail" down the column.
-
Secondary Cause: If partial deprotection of the Boc group occurs, the resulting free amine is significantly more basic and polar, leading to very strong interactions with the silica and severe tailing.
Solutions:
-
Incorporate a Polar Modifier (with caution): While avoiding alcohols is key, a slightly more polar, non-reactive solvent can sometimes help. Switching from hexane/ethyl acetate to a dichloromethane/acetone system might improve peak shape.
-
Use Deactivated Silica: As mentioned previously, adding triethylamine to your mobile phase is highly effective. The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your target compound and resulting in sharper, more symmetrical peaks.[1][4]
-
Consider an Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina.[1][4] However, always perform a preliminary TLC on an alumina plate to ensure your compound is stable and that you can achieve adequate separation.
Question 3: I can't find a good solvent system. Either my compound stays at the baseline (Rf=0) or it runs with the solvent front (Rf=1). What should I do?
Answer: Finding the right eluent is critical and requires systematic TLC analysis. This compound has intermediate polarity, so a balanced solvent system is needed.
Systematic Approach to Solvent Selection:
-
Start with a Standard System: Begin with a 70:30 mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[3]
-
Analyze the Result:
-
If Rf is too low (near baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent. Try 50:50, then 30:70 hexane/ethyl acetate.
-
If Rf is too high (near solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent. Try 80:20, then 90:10 hexane/ethyl acetate.
-
-
Try Different Solvent Combinations: If the hexane/ethyl acetate system gives poor separation between your product and impurities, try a different solvent pairing. Dichloromethane (DCM) is less polar than ethyl acetate but more polar than hexane. A system of DCM/acetone or DCM/diethyl ether can offer different selectivity.
-
Target Rf: For column chromatography, aim for a target compound Rf of 0.25 - 0.35 on your TLC plate. This Rf value generally provides the best balance for good separation and a reasonable elution time on the column.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal physical parameters for the silica gel?
-
A: For standard flash chromatography, silica gel with a particle size of 40-63 µm and a pore size of 60 Å is the industry standard and works well for molecules of this size.[9]
-
-
Q: Should I use dry loading or wet (liquid) loading for my sample?
-
A: Dry loading is highly recommended. It often results in better separation and sharper bands. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Q: How can I monitor the column fractions effectively?
-
A: Use TLC. Spot every few fractions onto a single TLC plate. It's helpful to also spot your starting crude material and a pure reference standard (if available) in separate lanes for comparison. This allows you to quickly identify which fractions contain your pure product and which are mixed.
-
-
Q: My aldehyde is known to oxidize to a carboxylic acid. Will column chromatography make this worse?
-
A: While silica gel itself doesn't typically cause oxidation, prolonged exposure to air during the purification process can.[1] If your aldehyde is particularly sensitive, it is good practice to work quickly. Have all your fraction tubes and TLC plates ready before you start. While not always necessary, purging your fractions with nitrogen or argon before storage can help prevent degradation if they need to sit for an extended period.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Recommended Chromatography Conditions
The following table summarizes the recommended starting conditions for the purification. These should be optimized for each specific reaction mixture via TLC analysis.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm, 60 Å) | Standard for small molecule purification. |
| Stationary Phase Prep | Slurry packed with eluent containing 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing decomposition and tailing.[1][4] |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate (EtOAc) gradient | Good starting point for compounds of intermediate polarity. Avoids reactive alcohols.[3] |
| Target TLC Rf | 0.25 - 0.35 | Provides optimal resolution and reasonable elution volume on the column. |
| Elution Mode | Gradient Elution | Start with a low polarity (e.g., 90:10 Hex/EtOAc) and gradually increase polarity for best separation. |
| Sample Loading | Dry Loading | Leads to sharper bands and improved separation efficiency. |
Detailed Experimental Protocol: Deactivated Silica Column Chromatography
This protocol provides a self-validating system for the purification of this compound.
1. Preparation of the Mobile Phase and Silica Slurry:
-
Prepare two solvent mixtures based on your TLC analysis. For example, "Solvent A" (90:10 Hexane:EtOAc) and "Solvent B" (50:50 Hexane:EtOAc).
-
To each solvent mixture, add triethylamine (TEA) to a final concentration of 0.5% (v/v). For every 100 mL of solvent, add 0.5 mL of TEA. This is now your "deactivated eluent".
-
In a beaker, add your calculated amount of silica gel (typically 50-100 times the weight of your crude material).
-
Add "Solvent A" to the silica gel to form a homogenous slurry that can be easily poured.
2. Packing the Column:
-
Secure a flash column vertically. Ensure the stopcock is closed.
-
Add a small amount of "Solvent A" to the column, followed by a layer of sand.
-
Pour the silica slurry into the column. Use a funnel to avoid spilling.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock and drain the excess solvent until it reaches the top of the silica bed. Use a flash pump or air pressure to accelerate this process, ensuring the bed is packed tightly and does not run dry.
3. Loading the Sample (Dry Loading):
-
Dissolve your crude product in a minimal volume of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3x the mass of your product) and mix.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a protective layer of sand on top of your sample.
4. Eluting the Column:
-
Carefully add "Solvent A" to the column, filling the space above the sand.
-
Apply pressure and begin collecting fractions.
-
Start with 100% "Solvent A" for several column volumes.
-
Gradually increase the polarity by slowly adding "Solvent B" to your solvent reservoir (gradient elution).
-
Monitor the elution process by collecting fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Develop your TLC plates using an appropriate stain if the compound is not UV-active (e.g., potassium permanganate).
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound. The added triethylamine is volatile and will be removed during this step.
References
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Morpholine Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
-
The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Chemistry Portal. [Link]
-
tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. [Link]
-
Recent problems with silica gel chromatography. ResearchGate. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate. [Link]
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
-
Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Metoree. [Link]
-
Scholars Research Library - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Morpholine. Wikipedia. [Link]
-
MORPHOLINE. Ataman Kimya. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]
-
TLC Seperation of N-Boc thiol : r/OrganicChemistry. Reddit. [Link]
-
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses Procedure. [Link]
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
5 Things to Consider When Selecting a Chromatography Silica. W.R. Grace. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
"Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" stability and degradation pathways
Technical Support Center: Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
A Guide to Stability, Handling, and Degradation for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the quality and stability of your starting materials. This guide is designed to provide you with in-depth insights and practical solutions for handling this versatile but sensitive building block.
This compound, a key intermediate in medicinal chemistry and drug development, features two primary functional groups that dictate its reactivity and stability profile: a reactive aldehyde and an acid-labile tert-butoxycarbonyl (Boc) protecting group[1][2]. Understanding the interplay between these groups is crucial for successful synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Question 1: What are the ideal storage and handling conditions for this compound?
Answer: Due to the presence of a reactive aldehyde, this compound is susceptible to oxidation. The manufacturer's safety data sheet for a structurally similar compound, tert-butyl 2-formylmorpholine-4-carboxylate, recommends stringent storage conditions which should be adopted here.[3]
-
Temperature: Store at low temperatures, ideally -20°C, to minimize degradation rates.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air oxidation of the aldehyde moiety.[3] The compound should be considered air-sensitive.
-
Container: Use original, securely sealed containers. For larger quantities, consider storage in bunded areas to prevent environmental contamination.[3]
-
Handling: Always handle the compound in a well-ventilated area, avoiding all personal contact, including inhalation.[3] Use appropriate personal protective equipment (PPE). After handling, always wash hands thoroughly.
Question 2: During purification by silica gel chromatography, I'm observing a new, highly polar spot on my TLC that stains with ninhydrin. What is happening?
Answer: You are likely observing the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions, and standard silica gel is sufficiently acidic to catalyze its removal[2]. This results in the formation of the corresponding free secondary amine, 3-(2-oxoethyl)morpholine, which is highly polar and will test positive with ninhydrin stain.
This degradation pathway is a common pitfall during the purification of Boc-protected amines and can lead to significant yield loss.
Question 3: My NMR analysis shows a diminished signal for the aldehyde proton (~9.7 ppm) and a complex baseline, especially after leaving the compound in solution. What is the likely cause?
Answer: The aldehyde functional group is prone to self-condensation reactions (an aldol reaction) under either acidic or basic conditions. This process can lead to the formation of dimers, oligomers, or polymers, which would appear as a complex mixture or baseline material in an NMR spectrum and result in the disappearance of the starting material's characteristic aldehyde proton signal.
Another possibility is the formation of a hydrate (gem-diol) at the aldehyde carbon in the presence of water (e.g., in wet solvents like DMSO-d6 or CDCl3 that hasn't been dried). This is an equilibrium process that would also reduce the intensity of the aldehyde proton signal and show new signals corresponding to the hydrate form.
Question 4: I've stored a batch of the compound for several months and now see a new, more polar impurity by LC-MS. The mass corresponds to the addition of an oxygen atom. What is this impurity?
Answer: This is a classic sign of aldehyde oxidation. The 2-oxoethyl group can be easily oxidized to a carboxylic acid, especially with prolonged exposure to air (oxygen). The resulting product would be tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate. This new carboxylic acid is significantly more polar than the starting aldehyde, which explains its different retention time on liquid chromatography.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the use of this compound.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Significant yield loss during silica gel chromatography | Cleavage of the acid-labile Boc protecting group on the acidic silica surface. | 1. Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et3N), then pack the column. The basic Et3N neutralizes acidic sites. 2. Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina. 3. Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound spends on the stationary phase. |
| Compound purity decreases over time in storage | Air oxidation of the aldehyde group to a carboxylic acid. | 1. Inert Atmosphere: Purge the vial with argon or nitrogen before sealing. 2. Cold Storage: Store at -20°C or below to slow the rate of oxidation.[3] 3. Aliquoting: For frequently used batches, aliquot the material into smaller, single-use vials to avoid repeated exposure of the bulk material to air and moisture. |
| Inconsistent results or low yields in subsequent reactions | Degradation of the starting material prior to use (oxidation, polymerization, or deprotection). | 1. Purity Check: Always verify the purity of the starting material by ¹H NMR or LC-MS immediately before use. 2. Use Fresh Material: Whenever possible, use a freshly opened or recently purified batch of the compound for critical reactions. |
| Appearance of an oily or gummy residue after solvent removal | Self-condensation/polymerization of the aldehyde. | 1. Avoid Extremes of pH: Ensure all solvents and reagents are neutral. Avoid exposure to strong acids or bases. 2. Keep Dilute: When possible, handle the compound in dilute solutions to reduce the likelihood of intermolecular reactions. 3. Low Temperature: Perform workups and solvent removal at low temperatures. |
Key Degradation Pathways & Experimental Workflows
A fundamental understanding of the potential degradation pathways is essential for troubleshooting. The primary points of instability are the aldehyde and the Boc-protecting group.
Caption: Primary degradation pathways for the title compound.
Experimental Protocols
Protocol 1: Standard Purity Assessment via ¹H NMR Spectroscopy
This protocol allows for a quick and reliable assessment of purity and detection of common degradation products.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is dry.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis - Expected Signals:
-
Aldehyde H: A characteristic triplet or doublet of doublets around δ 9.7-9.8 ppm . Its integration should be 1H.
-
Boc Group: A sharp singlet at approximately δ 1.4-1.5 ppm , integrating to 9H.
-
Morpholine Ring & Ethyl Chain Protons: A series of multiplets between δ 2.5-4.2 ppm .
-
-
Analysis - Signs of Degradation:
-
Oxidation: Appearance of a new broad singlet in the δ 10-12 ppm region (carboxylic acid proton) and a change in the multiplicity of the protons alpha to the carbonyl.
-
Deprotection: A significant decrease or complete absence of the Boc singlet at δ 1.4-1.5 ppm. A new broad signal for the N-H proton may appear.
-
Condensation/Polymerization: A general broadening of signals and the appearance of a complex, poorly resolved baseline, coupled with a decrease in the aldehyde proton's integral.
-
Protocol 2: Workflow for Investigating Impurities
When an unknown impurity is detected, a systematic approach is required for identification.
Caption: Systematic workflow for impurity identification.
References
- tert-Butyl 2-formylmorpholine-4-carboxylate Safety D
- (S)-tert-Butyl 3-(2-oxoethyl)
- (R)-tert-Butyl 2-(hydroxymethyl)
- Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxyl
- (S)-tert-Butyl 3-(2-hydroxyethyl)
- tert-Butyl 2-(hydroxymethyl)
- tert-Butyl 3-(hydroxymethyl)
- tert-Butyl 3-(2-hydroxyethyl)
- tert-Butyl 2-(2-hydroxyethyl)
-
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions for Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Welcome to the technical support center for optimizing coupling reactions with tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction: Navigating the Challenges of a Hindered Aldehyde
This compound is a valuable building block in medicinal chemistry, offering a chiral morpholine scaffold.[1][2] However, its aldehyde functionality presents unique challenges in coupling reactions due to the steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent morpholine ring. This guide will focus on two of the most common and powerful coupling reactions for aldehydes: Reductive Amination and the Wittig Reaction. We will explore the underlying principles, provide optimized protocols, and address common pitfalls to help you navigate the complexities of working with this sterically demanding substrate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Reductive Amination
Question 1: My reductive amination reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Low reactivity in the reductive amination of this compound is a common issue primarily due to steric hindrance, which impedes the initial formation of the iminium ion intermediate.[3] Here’s a systematic approach to troubleshoot this problem:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be effective for reducing the sterically hindered iminium ion. More selective and milder reagents are recommended.
-
Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations as it is less basic and more selective for iminium ions over aldehydes.[4][5]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions which can help to catalyze imine formation.[6] However, be mindful of the toxicity of cyanide byproducts.[5]
-
-
Solvent and Temperature: The choice of solvent can significantly impact the reaction rate.
-
Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for reductive aminations with STAB.[4]
-
Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier for iminium ion formation. However, monitor the reaction closely to avoid potential decomposition or side reactions.
-
-
pH Control: The formation of the iminium ion is pH-dependent. The reaction medium should be slightly acidic (pH 5-6) to facilitate the dehydration step.
-
Adding a catalytic amount of acetic acid can be beneficial, especially when using STAB.[5]
-
-
Lewis Acid Catalysis: For particularly challenging substrates, the addition of a Lewis acid can activate the aldehyde towards nucleophilic attack by the amine.
Question 2: I am observing significant amounts of the alcohol byproduct from the reduction of my starting aldehyde. How can I prevent this?
Answer:
Formation of the corresponding alcohol is a common side reaction if the reducing agent is too reactive or if the iminium ion formation is slow.
-
Use a Selective Reducing Agent: As mentioned above, STAB and NaBH₃CN are more selective for the iminium ion than for the aldehyde.[5][6] Avoid using stronger reducing agents like sodium borohydride in a one-pot procedure unless the imine is pre-formed.
-
Stepwise Procedure: If the one-pot method consistently fails, consider a two-step approach:
-
Form the imine first by stirring the aldehyde and amine together, often with a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.
-
Once the imine is formed (as confirmed by techniques like NMR or IR spectroscopy), add the reducing agent.
-
Question 3: My Boc protecting group is being cleaved during the reaction. What conditions should I use to maintain its integrity?
Answer:
The Boc group is sensitive to strong acids.[8] Cleavage can occur if the reaction conditions are too acidic.
-
Avoid Strong Acids: Do not use strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to catalyze the reaction. A catalytic amount of a weak acid like acetic acid is generally well-tolerated.
-
Buffer the Reaction: If necessary, you can use a buffer system to maintain a mildly acidic pH.
-
Thermal Deprotection: While less common under typical reductive amination conditions, prolonged heating at high temperatures can also lead to thermal deprotection of the Boc group.[9]
Wittig Reaction
Question 4: My Wittig reaction has a low yield, and I recover a lot of my starting aldehyde. What can I do to improve the conversion?
Answer:
Low conversion in a Wittig reaction with a sterically hindered aldehyde is often due to the reduced accessibility of the carbonyl carbon.
-
Ylide Reactivity: The choice of the Wittig reagent (ylide) is critical.
-
Unstabilized Ylides: For simple olefination, unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive and generally give better yields with hindered aldehydes.[10]
-
Stabilized Ylides: Stabilized ylides (e.g., those containing an adjacent ester or ketone group) are less reactive and may struggle to react with your substrate. If you must use a stabilized ylide, you may need to employ more forcing conditions (higher temperature, longer reaction time).
-
-
Base Selection: The base used to generate the ylide is important.
-
Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used to deprotonate the phosphonium salt to form the ylide. Ensure complete ylide formation before adding the aldehyde.
-
-
Reaction Temperature: While many Wittig reactions are run at low temperatures, gradually warming the reaction to room temperature or even gentle heating may be necessary to drive the reaction to completion with a hindered aldehyde.
Question 5: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What are the best purification strategies?
Answer:
The removal of TPPO is a classic challenge in Wittig reactions, especially when the desired product is also polar.
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from TPPO.
-
Chromatography: While challenging, careful column chromatography can be used. A gradient elution from a non-polar solvent system to a more polar one can sometimes effectively separate the product from TPPO.
-
Precipitation of TPPO:
-
With Non-Polar Solvents: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. You can often precipitate the bulk of the TPPO by concentrating the reaction mixture and then triturating with a non-polar solvent.[11]
-
With Metal Salts: TPPO can form an insoluble complex with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO complex, which can then be removed by filtration.[12][13]
-
-
Acid-Base Extraction: If your product contains a basic nitrogen (after potential Boc deprotection), you can perform an acid-base extraction to separate it from the neutral TPPO.
Question 6: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions.
-
Unstabilized Ylides: Generally favor the formation of the Z-alkene.[10][14] This is due to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a less sterically hindered transition state.
-
Stabilized Ylides: Tend to give the E-alkene as the major product. This is because the initial steps are reversible, and the reaction proceeds under thermodynamic control to form the more stable E-alkene.
-
Schlosser Modification: For the synthesis of E-alkenes with unstabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a strong base at low temperature, followed by protonation to favor the formation of the more stable trans-oxaphosphetane.
Experimental Protocols
Optimized Protocol for Reductive Amination
This protocol is a good starting point for the reductive amination of this compound.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic acid (catalytic, ~0.1 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Procedure:
-
To a solution of this compound (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for the Wittig Reaction
This protocol is designed for the olefination of this compound using an unstabilized ylide.
Materials:
-
Alkyltriphenylphosphonium halide (1.2 equivalents)
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
This compound
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a suspension of the alkyltriphenylphosphonium halide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to -78 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, paying special attention to the removal of triphenylphosphine oxide as described in the troubleshooting section.
Data Presentation
| Reaction Parameter | Reductive Amination | Wittig Reaction |
| Key Reagents | Sodium triacetoxyborohydride, Amine | Phosphonium ylide, Base |
| Typical Solvents | DCM, DCE | THF, Diethyl ether |
| Temperature | Room temperature to 40-50 °C | -78 °C to room temperature |
| Common Issues | Low conversion, Aldehyde reduction, Boc deprotection | Low conversion, TPPO removal, Stereoselectivity |
| Key to Success | Selective reducing agent, Mildly acidic pH | Reactive ylide, Anhydrous conditions |
Visualizations
Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in reductive amination.
Wittig Reaction Key Considerations
Caption: Key considerations for optimizing Wittig reactions.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Myers, A. G. Reductive Amination. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). Molecules, 21(11), 1475. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2023). ACS Med. Chem. Lett., 14(1), 71-77. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. (2020). ChemistrySelect, 5(38), 11847-11851. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017). J. Org. Chem., 82(19), 9931–9936. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2020). Org. Process Res. Dev., 24(9), 1776–1783. [Link]
-
How do I reduce imines in the presence of aldehydes-alternatives to NaBH3CN? (2015). ResearchGate. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2020). Org. Process Res. Dev., 24(10), 2096–2103. [Link]
- Method for purifying cis-2, 6-dimethyl morpholine. (2020).
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Molecules, 17(7), 8413–8425. [Link]
- Phosphine oxide removal from compounds formed by a Wittig reaction. (1994).
-
Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2023). J. Am. Chem. Soc., 145(16), 9133–9141. [Link]
-
10.09 Stereochemistry of the Wittig Reaction. (2019). YouTube. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2s), 589. [Link]
-
What is the stereoselectivity of Wittig's reaction? (2015). Quora. [Link]
-
BOC Protection and Deprotection. (2022). Hebei Boze Chemical Co., Ltd. [Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Preventing side reactions during the synthesis of "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" derivatives
Technical Support Center: Synthesis of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate Derivatives
Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The critical step in forming the target aldehyde is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. This transformation, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity.
This guide provides in-depth, field-proven insights in a troubleshooting format to help you anticipate, diagnose, and resolve common experimental challenges. We will delve into the causality behind protocol choices, ensuring you not only execute the steps but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main side product is the carboxylic acid. How can I prevent this over-oxidation?
This is the most common challenge. Over-oxidation of the desired aldehyde to the corresponding carboxylic acid occurs when the oxidizing agent is too harsh or when the aldehyde remains in the reactive environment for too long, especially in the presence of water.[1][2]
Causality: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize primary alcohols all the way to carboxylic acids.[3] Even milder reagents can cause this issue if reaction conditions are not meticulously controlled. The key is to use a mild, selective oxidant and to carefully manage the reaction environment.
Solutions:
-
Choice of Reagent: Employ oxidation methods known for their mildness and selectivity for aldehydes. The two most reliable methods for this specific transformation are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation . These reagents are specifically designed to minimize over-oxidation.[4][5]
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent (typically 1.1 to 1.5 equivalents). An insufficient amount will lead to incomplete conversion, while a large excess increases the risk of side reactions.
-
Temperature Control: Maintain strict temperature control, especially for the Swern oxidation, which must be conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the reactive intermediate.[6][7]
-
Anhydrous Conditions: Ensure your glassware is oven- or flame-dried and that all solvents are anhydrous. The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is susceptible to further oxidation.[2]
Q2: I'm using Swern oxidation and getting a significant amount of a foul-smelling byproduct and low yield of my aldehyde. What's going wrong?
The Swern oxidation, while highly effective, is sensitive to temperature and the order of reagent addition. The foul odor is dimethyl sulfide ((CH₃)₂S), a standard byproduct of the reaction.[7] However, low yields often point to specific, preventable side reactions.
Causality & Solutions:
-
Primary Issue: Pummerer Rearrangement. If the reaction temperature rises above the optimal -60 °C before the alcohol is added, the active intermediate (chlorosulfonium salt) can undergo a Pummerer rearrangement.[6] If the alcohol then reacts with this rearranged product, it forms a methylthiomethyl (MTM) ether, not the desired aldehyde.
-
Prevention: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the activation of DMSO and the addition of the alcohol. Do not allow the temperature to rise until after the final base (e.g., triethylamine) has been added to complete the elimination step.
-
-
Secondary Issue: Incorrect Reagent Order. The tertiary amine base (e.g., triethylamine) must be added last. It acts as a non-nucleophilic base to deprotonate the alkoxysulfonium ylide and trigger the elimination to the aldehyde.
-
Prevention: Add reagents in the correct sequence: 1) Oxalyl chloride to DMSO at -78 °C, 2) The alcohol substrate at -78 °C, and finally, 3) Triethylamine at -78 °C, before allowing the reaction to slowly warm. Adding the base before the alcohol can lead to the formation of unwanted side products.[8]
-
Core Reaction Pathways and Side Reactions
The following diagram illustrates the desired oxidation pathway versus the two most common side reaction pathways discussed.
Caption: Key reaction pathways in the synthesis.
Q3: My Dess-Martin Periodinane (DMP) reaction works, but the workup is difficult, resulting in a sticky solid and poor recovery. How can I improve purification?
This is a classic issue with DMP oxidations. The reaction is clean, but the byproduct, an iodo-containing compound (iodinane), can complicate the isolation of the product.[9]
Causality: The iodinane byproduct has poor solubility in many common organic solvents used for extraction, leading to emulsions or precipitates that trap the desired product.
Solution: Quenching with Sodium Thiosulfate. The most effective workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Mechanism: Sodium thiosulfate reduces the iodine byproduct to a water-soluble salt, which is then easily removed in the aqueous layer during extraction.
-
Protocol Step: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and pour it into a separatory funnel containing the NaHCO₃/Na₂S₂O₃ solution. Stir vigorously until the organic layer is clear. This simple step transforms the problematic byproduct into an easily removable species, dramatically improving the ease and efficiency of your workup.
Q4: Is the N-Boc protecting group stable under Swern and DMP oxidation conditions?
Yes, the tert-butyloxycarbonyl (Boc) group is robust and generally stable under the neutral to slightly basic and mild conditions of both Swern and DMP oxidations.[10]
Causality: The Boc group is prized for its stability towards a wide range of reagents, including most oxidants and bases.[11] It is primarily labile under acidic conditions (e.g., trifluoroacetic acid (TFA) or strong HCl), which are not employed in these oxidation protocols.[12] You can proceed with confidence that the Boc group will remain intact.
Comparative Analysis of Recommended Oxidation Methods
Choosing the right method depends on scale, available equipment, and substrate sensitivity. This table provides a direct comparison to guide your decision.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | Cryogenic (-78 °C) is mandatory[7] | Room Temperature |
| Reaction Time | Typically < 1 hour | Typically 1-3 hours |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Common Byproducts | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | Iodinane, Acetic Acid |
| Workup | Simple aqueous wash to remove salts. | Requires quenching with Na₂S₂O₃ for clean separation.[9] |
| Safety Concerns | Generates toxic CO gas; exothermic.[13] | Reagent is potentially explosive and shock-sensitive.[14] |
| Ideal Use Case | Large-scale reactions where cost and reagent handling are optimized. | Small to medium-scale, rapid reactions with sensitive functional groups. |
Experimental Protocols
Protocol 1: Swern Oxidation
This protocol is for the oxidation of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq)
-
Anhydrous Triethylamine (TEA) (5.0 eq)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add DMSO (2.5 eq) via syringe.
-
Add oxalyl chloride (1.5 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Add a solution of the alcohol (1.0 eq) in DCM dropwise via the second dropping funnel, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add TEA (5.0 eq) dropwise. A white precipitate (triethylammonium chloride) will form. Stir for 20 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (1.2 eq)
-
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq)
-
Saturated aq. NaHCO₃ solution
-
Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous DCM.
-
Add the DMP (1.2 eq) in one portion at room temperature.
-
Stir the reaction at room temperature, monitoring its progress by TLC (typically complete in 1-3 hours).
-
Once complete, dilute the mixture with ethyl acetate.
-
Prepare a workup solution by dissolving a generous amount of sodium thiosulfate in saturated aqueous sodium bicarbonate.
-
Pour the reaction mixture into the workup solution and stir vigorously in a separatory funnel until the solid byproducts dissolve and both layers are clear.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Troubleshooting Decision Workflow
If you encounter suboptimal results, this logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Clark, J. (n.d.). Oxidising alcohols to make aldehydes and ketones. Chemguide. Retrieved from [Link]
- Google Patents. (2021). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
D'Oca, M. G. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Behenna, D. C., & Stoltz, B. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Dess-Martin-Periodinane oxidation. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Kong, Y., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Synthesis of Aldehydes and Ketones. YouTube. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
- Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Welcome to the technical support center for the synthesis of "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, particularly focusing on overcoming low yields. Our approach is rooted in a deep understanding of the reaction mechanism and practical, field-proven experience.
Introduction: The Challenge of Synthesizing a β-Amino Aldehyde
The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis typically involves the oxidation of the corresponding primary alcohol, Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. The most common and effective method for this transformation is the Swern oxidation, a mild and selective protocol that is well-suited for substrates with sensitive functional groups like the N-Boc protecting group.[1]
However, the synthesis of this β-amino aldehyde is often plagued by low yields. This is primarily due to the inherent instability of the product, which can readily undergo polymerization, self-condensation, or elimination of the β-amino group.[2] This guide will provide a structured approach to troubleshooting these issues, focusing on the critical aspects of the Swern oxidation and subsequent workup and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to be complete by TLC, but my isolated yield is very low. What are the most likely causes?
A1: This is a common issue. The discrepancy between TLC analysis and isolated yield often points to problems during the workup and purification stages. The target β-amino aldehyde is sensitive to both acidic and basic conditions and can degrade on silica gel. It is also possible that the product is lost due to its volatility or solubility in the aqueous phase during extraction. A careful and rapid workup and purification are critical.
Q2: I observe multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: Besides the desired aldehyde and unreacted starting material, several side products can form during a Swern oxidation. The most common include:
-
Over-oxidation to the carboxylic acid: While the Swern oxidation is known for stopping at the aldehyde, prolonged reaction times or elevated temperatures can lead to further oxidation.
-
Formation of a mixed thioacetal: This can occur if the temperature is not kept sufficiently low (ideally below -60 °C) after the formation of the alkoxysulfonium salt.[1]
-
Aldol condensation products: The product aldehyde can react with itself, especially in the presence of base.
-
Elimination products: The β-amino group can be eliminated under certain conditions.
Q3: Is the Swern oxidation the only option? Are there alternative methods I can try?
A3: While the Swern oxidation is often the method of choice due to its mild conditions, other oxidation protocols can be employed. The Dess-Martin Periodinane (DMP) oxidation is a good alternative that also operates under mild conditions and can be easier to perform on a small scale as it does not require cryogenic temperatures.[3] However, the DMP reagent is expensive and can be shock-sensitive. Other methods, such as those using PCC or other chromium-based reagents, are generally avoided due to their toxicity and harsher reaction conditions.
Comprehensive Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues that lead to low yields.
Part 1: Reaction Setup and Execution
A successful Swern oxidation hinges on meticulous experimental technique. The following flowchart outlines the critical decision points and troubleshooting steps.
Caption: Troubleshooting workflow for the Swern oxidation reaction setup.
Detailed Explanations:
-
Reagent Quality: The Swern oxidation is highly sensitive to the quality of the reagents.
-
DMSO: Must be anhydrous. Use a freshly opened bottle or dry it over molecular sieves.
-
Oxalyl Chloride: Decomposes over time. Use a fresh bottle or distill it before use.
-
Triethylamine (TEA): Should be distilled and stored over potassium hydroxide.
-
-
Temperature Control: Maintaining a low temperature (typically -78 °C, a dry ice/acetone bath) is crucial to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride.[4] Allowing the temperature to rise prematurely can lead to the formation of side products.
-
Order of Addition: The order of reagent addition is critical. The alcohol must be added to the pre-formed chloro(dimethyl)sulfonium chloride before the addition of the triethylamine. Adding the base too early can lead to the formation of an unreactive alkoxythiomethyl ether.
Part 2: Workup and Purification
The instability of the target β-amino aldehyde necessitates a rapid and gentle workup and purification protocol.
Sources
"Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" storage and handling best practices
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Technical Support Center: Reaction Monitoring for tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate
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Welcome to the technical support center for monitoring reactions involving tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Introduction: The Analyte and the Challenge
This compound is a chiral building block featuring three key functionalities: a Boc-protected amine, a morpholine ring, and a reactive aldehyde. Aldehydes are known for their reactivity in various transformations (e.g., reductive aminations, Wittig reactions, aldol condensations) but also for their potential instability and tendency to oxidize to the corresponding carboxylic acid.[1][2] Monitoring reactions involving this substrate requires analytical methods that can clearly distinguish the starting material from the product(s) and any potential byproducts.
This guide addresses common questions and troubleshooting scenarios encountered when using TLC and LC-MS, two of the most powerful techniques for reaction monitoring in organic synthesis.[3][4]
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress due to its simplicity and speed.[1][2] However, the unique properties of our target molecule can present challenges.
Frequently Asked Questions (TLC)
Question 1: My starting material, this compound, is streaking on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking is a common issue, especially with polar or potentially acidic/basic compounds, and can obscure the separation between your starting material and product.[5][6]
-
Causality:
-
Sample Overload: Applying too much sample to the plate is the most frequent cause.[4][5] The stationary phase becomes saturated, and the excess compound is smeared up the plate by the mobile phase.
-
Compound Instability: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to on-plate degradation or tautomerization (keto-enol), which can appear as a streak.[6][7]
-
Inappropriate Solvent System: If the mobile phase is too polar (a "strong" solvent), it will move all components, including your compound of interest, up the plate with little separation, which can manifest as a streak. Conversely, if it's not polar enough, the compound may not move from the baseline and can appear as an elongated spot.
-
-
Troubleshooting Protocol:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction aliquot before spotting. A good starting point is to dilute it 10-fold in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Optimize Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to completely evaporate between each application. This keeps the initial spot size small (1-2 mm diameter).[4][8]
-
Modify the Mobile Phase:
-
If your spot is streaking from the baseline, your mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
If the streak is near the solvent front, decrease the polarity.
-
-
Neutralize the Silica: For acid-sensitive compounds, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica gel and often results in sharper spots for amines and other basic compounds.[6]
-
Question 2: I can't get good separation between my starting aldehyde and the product of my reductive amination (an amine). How do I choose the right solvent system?
Answer: Achieving good separation (a clear difference in Rf values) is critical for determining if the starting material has been consumed.[1][9] The polarity difference between an aldehyde and the resulting secondary or tertiary amine can sometimes be subtle.
-
Causality: The polarity of a molecule determines its affinity for the polar silica gel stationary phase versus the less polar mobile phase. Aldehydes are moderately polar. The resulting amine's polarity will depend on its structure, but it is also a polar, hydrogen-bond-accepting functional group.[10] Finding a mobile phase that exploits the subtle polarity difference is key.
-
Workflow for Solvent System Selection:
Caption: TLC Solvent System Optimization Workflow.
-
Recommended Solvent Systems to Try (in order of increasing polarity):
Solvent System Ratio (v/v) Target Compound Class Hexane / Ethyl Acetate 9:1 to 1:1 General purpose for moderately polar compounds. Dichloromethane / Methanol 99:1 to 90:10 Good for more polar compounds. Ethyl Acetate / Methanol 98:2 to 90:10 For highly polar compounds. | Ethyl Acetate / Butanol / Acetic Acid / Water | 80:10:5:5 | Effective for very polar, acidic, or basic compounds.[4] |
Question 3: My spots are not visible under the UV lamp. What staining method is best for visualizing the aldehyde and its derivatives?
Answer: The Boc-protected morpholine structure may not have a strong UV chromophore, making visualization difficult. Chemical staining is an excellent alternative.[11][12]
-
Causality: UV visualization requires the compound to possess a chromophore that absorbs UV light (typically at 254 nm), such as an aromatic ring. Without this, the compound will not appear as a dark spot on the fluorescent green background of the TLC plate. Stains work by reacting chemically with the functional groups on the molecule to produce a colored spot.
-
Recommended Stains:
| Stain | Preparation & Procedure | Target Functionality & Result |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200mL water. Dip plate and gently heat.[13] | Universal Oxidative Stain. Reacts with any oxidizable group (aldehydes, alcohols, amines). Appears as yellow/brown spots on a purple/pink background.[11][14] Excellent for seeing if the aldehyde is consumed. |
| p-Anisaldehyde | 4mL p-anisaldehyde, 5mL H₂SO₄, 2mL acetic acid in 150mL ethanol.[11] Dip plate and heat strongly. | Good for nucleophiles. Aldehydes, ketones, and amines give a range of vibrant colors on a pink background, which can help differentiate spots.[14] |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12g DNPH in 60mL conc. H₂SO₄, 80mL water, and 200mL ethanol. Dip plate; no heating needed. | Specific for Aldehydes & Ketones. Forms orange/yellow spots.[13][15] This is ideal for specifically tracking the consumption of your starting material. |
| Ninhydrin | 0.1g ninhydrin in 100mL acetone with 0.5mL acetic acid.[11] Dip plate and gently heat. | Specific for Primary/Secondary Amines. If your product is a primary or secondary amine, it will appear as a purple or yellow spot. Note: The Boc-protected starting material will not stain. |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQs
LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring when TLC is insufficient or when precise conversion data is needed.[][17]
Frequently Asked Questions (LC-MS)
Question 1: I am not seeing the molecular ion ([M+H]⁺) for my Boc-protected starting material. Instead, I see fragments. Is my compound degrading?
Answer: This is a very common and expected behavior for Boc-protected amines in mass spectrometry, particularly with electrospray ionization (ESI). It does not necessarily mean your compound is degrading in the reaction flask.
-
Causality: In-Source Fragmentation & McLafferty Rearrangement: The tert-butyl group of the Boc protecting group is thermally labile and prone to fragmentation in the heated ESI source. It readily cleaves via two main pathways:
-
Loss of the entire tert-butoxycarbonyl group (-100 Da).
-
A McLafferty-type rearrangement where isobutylene is lost (-56 Da), followed by loss of CO₂ (-44 Da).[18][19][20]
This means you are more likely to observe ions corresponding to [M-55]⁺, [M-99]⁺, or the fully deprotected amine [M-100+H]⁺ than the parent [M+H]⁺.
-
-
Troubleshooting & Confirmation Protocol:
-
Lower Source Temperature: Reduce the desolvation gas temperature and source temperature in your MS settings. This can sometimes minimize thermal degradation and increase the relative abundance of the parent ion.
-
Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be "softer" for certain molecules, though ESI is generally preferred for polar compounds.[21]
-
Monitor for Key Fragments: Instead of looking for the parent ion, create extracted ion chromatograms (EICs) for the expected fragments.
-
Analyte: this compound (MW: 229.27)
-
Expected Parent Ion [M+H]⁺: m/z 230.14
-
Key Fragments to Monitor:
-
[M-isobutylene+H]⁺: m/z 174.08
-
[M-Boc+H]⁺ (deprotected aldehyde): m/z 130.08
-
-
Caption: Common ESI fragmentation pathway for the analyte.
-
Question 2: My chromatographic peaks are broad or tailing. How can I improve the peak shape for this polar molecule?
Answer: Poor peak shape in LC leads to reduced sensitivity and inaccurate quantification.[22] For polar, basic compounds like morpholine derivatives, this is often due to interactions with the stationary phase or issues with the mobile phase.
-
Causality:
-
Secondary Interactions: Residual, acidic silanol groups on the surface of C18 silica columns can interact ionically with the basic nitrogen of the morpholine ring, causing peak tailing.
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of your analyte. For a basic amine, a low pH mobile phase will protonate it, making it highly polar. This can lead to better retention on reversed-phase columns but also increases the chance of silanol interactions.
-
Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (more organic) than the initial mobile phase can cause peak distortion and splitting.[23][24]
-
-
Method Optimization Protocol:
-
Mobile Phase Additives: Always use an additive to improve peak shape.
-
Acidic Conditions: Add 0.1% formic acid or 0.1% acetic acid to both the aqueous (A) and organic (B) mobile phases. The acid protonates the analyte, ensuring a single ionic form, and also protonates the silanol groups, reducing unwanted interactions.
-
Basic Conditions: On a pH-stable column (e.g., a hybrid or ethylene-bridged column), using a mobile phase with 5 mM ammonium bicarbonate at pH 9.5 can neutralize the amine, potentially improving peak shape and retention.
-
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions (e.g., dissolve in 95:5 Water:ACN if your gradient starts there).
-
Column Choice: If tailing persists, consider using a column with end-capping technology or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
System Check: Persistent issues may point to system problems like dead volume from loose fittings or a contaminated guard column.[22][24]
-
Question 3: How do I set up a generic LC-MS gradient for monitoring my reaction?
Answer: A generic, fast gradient is ideal for reaction monitoring where high resolution is less important than speed and the ability to see the starting material and product elute within a reasonable time.
-
Recommended Starting Method (Reversed-Phase C18):
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Standard reversed-phase column for good efficiency and speed. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for ESI+. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 30 - 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 1 - 5 µL | Avoids column overload.[22] |
| Gradient | 5% to 95% B in 3-5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1-2 min. | A rapid "scouting" gradient that will elute a wide range of polarities. |
| MS Detection | ESI Positive Mode | The morpholine nitrogen will readily protonate. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the starting material, product, and common fragments/byproducts. |
This method provides a robust starting point that can be quickly optimized based on the observed retention times of your specific reactants and products.
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
University of Colorado Boulder. TLC Stains. [Link]
-
Quora. (2016). What is stability of aldehyde and ketone?[Link]
-
Baran Lab, Scripps Research. TLC Stains. [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Britannica. (2025). Aldehyde. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Chemistry LibreTexts. (2025). 5.3: TLC Uses. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ACS Publications. (2014). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]
-
PubChem. tert-butyl morpholine-4-carboxylate. [Link]
-
National Institutes of Health (NIH). (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
Agilent. Basics of LC/MS. [Link]
-
PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
-
PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. [Link]
-
PubChem. Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate. [Link]
-
PubChem. tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate. [Link]
-
MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TLC stains [reachdevices.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 17. zefsci.com [zefsci.com]
- 18. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sites.bu.edu [sites.bu.edu]
- 22. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Solvent Effects on Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate Reactivity
Welcome to the technical support center for "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we delve into the critical role of solvent selection, offering troubleshooting advice and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Section 1: Understanding the Molecule: Key Reactive Sites & Sensitivities
"this compound" is a bifunctional molecule featuring a reactive aldehyde and a Boc-protected secondary amine within a morpholine ring. Understanding the interplay between these groups and their sensitivity to the reaction environment is paramount for successful synthesis.
-
The Aldehyde: This electrophilic center is the primary site for a wide range of transformations, including reductive aminations, Wittig reactions, and aldol condensations. However, its reactivity can be a double-edged sword, making it susceptible to side reactions like oxidation and self-condensation.
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions.[1] However, it is labile to strong acids.[2] The choice of solvent can influence the local concentration of acidic species, potentially leading to premature deprotection.
-
The Morpholine Ring: Generally stable, the morpholine scaffold can influence the reactivity of the appended functional groups through conformational effects.
Logical Flow of Potential Reactivity Issues
Caption: Solvent choice directly impacts reactivity, stability, and solubility.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when using "this compound," with a focus on solvent-related causes and solutions.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is sluggish or incomplete. Could the solvent be the problem?
A1: Absolutely. The choice of solvent is critical for successful reductive amination.
-
Causality: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The rate of imine formation is often the slow step and is highly dependent on the solvent.
-
Troubleshooting:
-
Aprotic Solvents are Generally Preferred: Solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and often give good results.[3] Ethyl acetate (EtOAc) is a greener alternative that has also been shown to be effective.[3]
-
Avoid Protic Solvents (with caution): Protic solvents like methanol (MeOH) or ethanol (EtOH) can solvate the amine reactant, reducing its nucleophilicity and slowing down the initial imine formation.[4] However, they can sometimes be used as a co-solvent to improve the solubility of reagents.[5]
-
Consider Solvent Polarity: The polarity of the solvent can influence reaction kinetics.[6] It's often a matter of empirical optimization for a specific substrate combination. A solvent selection guide for reductive amination can be a valuable resource.[7][8]
-
Q2: I'm observing significant amounts of a dimeric side-product. What is happening and how can I prevent it?
A2: You are likely observing the result of an aldol condensation side reaction.
-
Causality: In the presence of a base (even a mild one like an amine starting material), the aldehyde can act as both an electrophile and, after deprotonation of the α-carbon, a nucleophile, leading to self-condensation.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the rate of aldol reactions.[9] Protic solvents like alcohols can sometimes favor the formation of α,β-unsaturated carbonyl compounds.[9] Aprotic solvents like THF or DMF may be better choices to minimize this side reaction.[10]
-
Reaction Conditions: Slowly adding the aldehyde to the reaction mixture containing the amine can help to keep the concentration of the aldehyde low, favoring the desired reaction over self-condensation. Running the reaction at a lower temperature can also help.
-
Q3: My Boc group is being cleaved during the reaction. I'm not adding any acid, so what could be the cause?
A3: Unintentional Boc-group cleavage can occur under seemingly non-acidic conditions.
-
Causality: The Boc group is sensitive to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] However, certain conditions can generate acidic species in situ.
-
Troubleshooting:
-
Reagent Quality: Ensure your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Lewis Acids: If your reaction involves a Lewis acid, it may be strong enough to cleave the Boc group.
-
Reaction Intermediates: Some reactions may generate acidic byproducts.
-
Solvent Effects: While less common, the solvent can play a role in mediating the strength of any acidic species present.
-
Q4: I'm planning a Wittig reaction. What solvent should I choose?
A4: Solvent choice in a Wittig reaction can influence both the reaction rate and the stereochemical outcome (E/Z selectivity).
-
Causality: The mechanism of the Wittig reaction involves the formation of an oxaphosphetane intermediate. The stability of this intermediate and the transition states leading to it are influenced by the solvent.
-
Troubleshooting:
-
Stabilized Ylides: For stabilized ylides (e.g., those with an adjacent ester or ketone), polar solvents are often preferred to maximize the formation of the E-alkene.[11] Even aqueous conditions have been shown to be effective, providing high yields and E-selectivity.[12]
-
Unstabilized Ylides: For unstabilized ylides (e.g., those with an adjacent alkyl group), non-polar solvents like toluene or polar aprotic solvents under salt-free conditions are generally recommended to favor the Z-alkene.[11]
-
Solubility: Ensure that your aldehyde, phosphonium salt, and the generated ylide are all soluble in the chosen solvent.[11]
-
Section 3: Data-Driven Solvent Selection
The following table summarizes the general effects of different solvent classes on common reactions involving "this compound."
| Reaction Type | Solvent Class | Recommended Solvents | Rationale & Potential Issues |
| Reductive Amination | Polar Aprotic | DCM, DCE, EtOAc, THF[13] | Generally good for imine formation. Consider greener alternatives like EtOAc.[3] |
| Protic | MeOH, EtOH | Can be used as co-solvents for solubility but may slow the reaction by solvating the amine.[4][5] | |
| Wittig (Stabilized Ylide) | Polar Protic/Aprotic | DMF, DMSO, MeOH, Water[11][12] | Promotes the formation of the more stable E-alkene.[14] |
| Wittig (Unstabilized Ylide) | Non-polar / Polar Aprotic | Toluene, THF, Ether[11] | Favors the formation of the Z-alkene, especially under salt-free conditions.[14] |
| Aldol Condensation | Polar Aprotic | THF, DMF[10] | Can help to control the reaction and potentially minimize side reactions. |
| Protic | Alcohols | Can favor the formation of the dehydrated α,β-unsaturated product.[9] |
Section 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Reductive Amination
This protocol is a general starting point and may require optimization for specific amines.
Caption: Workflow for a typical reductive amination reaction.
Methodology:
-
To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in ethyl acetate (EtOAc) (0.2 M), stir the mixture at room temperature.
-
After 1-2 hours (to allow for imine formation), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 10 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol is adapted for a reaction with a commercially available stabilized ylide, such as (Carbethoxymethylene)triphenylphosphorane.
Methodology:
-
Dissolve this compound (1 equivalent) and the stabilized ylide (1.1 equivalents) in dichloromethane (DCM) (0.2 M).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. These reactions are often complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by flash chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Section 5: References
-
McGonagle, F. I., MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. AGRIS. [Link]
-
Rodrigues, M. O., de Oliveira, R. A., & da Silva, A. B. F. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(21), 19078-19085. [Link]
-
McGonagle, F. I., et al. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Royal Society of Chemistry. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. ACS. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2010). ChemInform, 41(29). [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
O'Donnell, M. J., et al. (2001). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Tetrahedron, 57(32), 6841-6846. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Reddit. (2024). Polar Aprotic Solvents and Side Reactions. r/Mcat. [Link]
-
BYJU'S. General Aldol Condensation Reaction. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(17), 7339–7352. [Link]
-
Organic Chemistry Data. Boc Protection - Common Conditions. [Link]
-
Nielsen, J., & Lyngsø, L. O. (1996). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Tetrahedron Letters, 37(46), 8439-8442. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of a solvent selection guide for aldehyde-based direct reductive amination processes [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Morpholine Building Blocks: A Comparative Analysis of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
In the landscape of modern drug discovery, the morpholine scaffold stands out as a privileged structure, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Its inherent stability, favorable solubility characteristics, and ability to engage in crucial hydrogen bond interactions make it a valuable asset for medicinal chemists.[1][2][3] This guide provides an in-depth comparison of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block, with other commonly employed morpholine derivatives. We will delve into the nuances of its reactivity, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of C3-Functionalization
The substitution pattern on the morpholine ring profoundly influences its utility and reactivity. While C2 and C4 substituted morpholines are common, the C3-functionalized variants, such as this compound, offer distinct stereochemical and reactivity profiles. The placement of the reactive aldehyde equivalent at the C3 position, adjacent to the ring oxygen and nitrogen, introduces unique electronic and steric environments that can be strategically exploited in complex molecule synthesis.[4][5]
Key Comparative Insights:
| Building Block | Key Structural Feature | Anticipated Reactivity Profile | Potential Advantages in Synthesis |
| This compound | Aldehyde at C3 | The C3 position is sterically less hindered than the C2 position, potentially leading to faster reaction kinetics in transformations like reductive amination. The proximity to the ring heteroatoms may influence the conformational preferences of the side chain. | Favorable kinetics in library synthesis; unique stereochemical outcomes due to the C3 chiral center. |
| Tert-butyl 2-formylmorpholine-4-carboxylate | Aldehyde at C2 | The C2 position is adjacent to the nitrogen and oxygen, which can influence the aldehyde's electrophilicity. Steric hindrance from the Boc protecting group and the ring itself might be more pronounced compared to the C3-isomer. | Well-established building block with predictable reactivity. |
| 4-Formylmorpholine | Aldehyde at N4 | The formyl group is directly attached to the nitrogen, making it an N-formamide. This significantly alters its reactivity compared to C-aldehydes. It is generally less electrophilic. | Primarily used for introducing the morpholine moiety as an N-formyl group, which can be a stable amide or a precursor to other functionalities. |
| Tert-butyl 2-ethylmorpholine-4-carboxylate | Alkyl substituent at C2 | This is not a reactive aldehyde but serves as a foundational scaffold. The ethyl group provides a lipophilic handle. | Used to introduce a specific, non-reactive substituted morpholine core into a target molecule.[6] |
Reductive Amination: A Cornerstone Reaction Explored
Reductive amination is a robust and widely utilized transformation for the formation of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of pharmaceuticals. The reaction of an aldehyde, such as in our title compound, with a primary or secondary amine to form an imine, followed by in-situ reduction, provides a direct and efficient route to secondary and tertiary amines, respectively.
Comparative Performance in Reductive Amination: A Mechanistic Perspective
-
Steric Accessibility: The C3-position of this compound is generally less sterically encumbered than the C2-position of its isomer. This reduced steric hindrance around the electrophilic carbonyl carbon can facilitate a faster initial attack by the amine, leading to more rapid imine formation and, consequently, a higher overall reaction rate.
-
Electronic Effects: The N-Boc protecting group exerts an electron-withdrawing effect, which can influence the reactivity of the morpholine ring. However, for C-aldehydes, this effect is transmitted through several sigma bonds and is likely to be less pronounced than the direct steric influence. In the case of 4-formylmorpholine, the lone pair of the nitrogen is delocalized into the carbonyl group, significantly reducing its basicity and the electrophilicity of the carbonyl carbon.
Experimental Protocols: A Practical Guide
Herein, we provide detailed, self-validating protocols for key transformations involving this compound. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol details a highly reliable method for the reductive amination of our title compound with a representative primary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[7][8][9][10]
Workflow Diagram:
Caption: Reductive Amination Workflow.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DCM (0.2 M), add the primary amine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: N-Boc Deprotection under Acidic Conditions
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, revealing the secondary amine which can then be used in subsequent synthetic steps.[11][12][13][14]
Logical Relationship Diagram:
Caption: Boc Deprotection Logic.
Materials:
-
Boc-protected morpholine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the Boc-protected morpholine derivative in DCM (0.2 M).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) or an equal volume of 4M HCl in Dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry. Its C3-aldehyde functionality offers potential advantages in terms of reactivity and stereochemical diversity compared to other substituted morpholines. The provided protocols for reductive amination and Boc deprotection serve as a reliable starting point for the incorporation of this scaffold into complex molecular architectures.
While direct comparative kinetic studies are needed to quantitatively assess its performance against other morpholine aldehydes, the qualitative analysis presented here, based on established chemical principles, provides a strong rationale for its use in drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that C3-substituted morpholines will play an increasingly important role in the development of next-generation therapeutics.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Ruiz-Vargas, A., et al. (2013). Reductive amination of carbohydrates using NaBH(OAc)₃. Journal of the American Society for Mass Spectrometry, 24(7), 1103-1113.
- Reductive amination of carbohydrates using NaBH(OAc)3.
- de Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
- Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Scaffold in Drug Design. ACS Medicinal Chemistry Letters, 10(2), 98-104.
- Baumann, M., & Baxendale, I. R. (2015). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Beilstein Journal of Organic Chemistry, 11, 2265–2301.
- Boc deprotection conditions tested. | Download Scientific Diagram.
- Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society.
- Expanding Complex Morpholines Using System
- Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
- Biological relevance and synthesis of C-substituted morpholine derivatives.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PubMed Central.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl 2-ethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Comparing the reactivity of the aldehyde in "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" to other aldehydes
Introduction: Deconstructing Aldehyde Reactivity
In the landscape of organic synthesis, aldehydes are cornerstone functional groups, prized for their susceptibility to nucleophilic attack and their versatility in carbon-carbon bond formation. Their reactivity, however, is not a monolith. It is a nuanced property governed by a delicate interplay of electronic and steric factors.[1][2][3] Generally, aldehydes are more reactive than their ketone counterparts due to reduced steric hindrance and a more electrophilic carbonyl carbon.[4][5] An alkyl group is electron-donating, and ketones possess two such groups, which diminishes the partial positive charge on the carbonyl carbon more than the single alkyl group of an aldehyde.[3]
This guide provides an in-depth comparative analysis of the reactivity of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate (hereto referred to as Boc-Morf-Aldehyde ), a chiral building block of interest in medicinal chemistry.[6][7] We will dissect its structural features—a bulky Boc-protected morpholine ring adjacent to the ethyl-aldehyde moiety—and contextualize its reactivity against a panel of standard aldehydes through rigorous, reproducible experimental frameworks. Our audience—researchers, scientists, and drug development professionals—will gain a quantitative understanding and predictive insight into incorporating this valuable synthon into their synthetic strategies.
The core hypothesis is that the significant steric bulk imposed by the substituted morpholine ring will attenuate the reactivity of the aldehyde in Boc-Morf-Aldehyde compared to less hindered aliphatic aldehydes.
The Aldehyde Panel for Comparison
To establish a meaningful reactivity spectrum, Boc-Morf-Aldehyde was compared against three aldehydes representing distinct structural classes:
-
Propionaldehyde: A simple, unhindered aliphatic aldehyde.
-
Pivalaldehyde (2,2-Dimethylpropanal): An aliphatic aldehyde with significant steric hindrance directly adjacent to the carbonyl group.
-
Benzaldehyde: An aromatic aldehyde where electronic effects (resonance stabilization) play a major role in reactivity.
Caption: Structures of the aldehydes under investigation.
Experimental Design: Quantifying Reactivity
To probe the reactivity of our aldehyde panel, we selected two canonical carbonyl reactions known to be sensitive to both steric and electronic effects: the Wittig reaction and Reductive Amination. The progress of each reaction was monitored to determine initial reaction rates, providing a quantitative measure of aldehyde reactivity under identical conditions.
Analytical Methodology: Real-Time Reaction Monitoring
For this guide, we employed in-situ ¹H NMR spectroscopy to monitor reaction kinetics.[8][9][10][11] This technique allows for real-time, non-invasive measurement of the concentration of reactants and products by integrating characteristic peaks.[12] Specifically, the disappearance of the aldehydic proton signal (typically δ 9.5-10.0 ppm) provides a direct measure of the reaction rate.[13][14]
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction Kinetics
-
Reagent Preparation:
-
Aldehyde Stock (0.2 M): In an NMR tube, dissolve 0.1 mmol of the respective aldehyde and 0.1 mmol of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of anhydrous THF-d₈.
-
Ylide Solution (0.2 M): Prepare a solution of methylenetriphenylphosphorane (Ph₃P=CH₂) in anhydrous THF-d₈. This is typically generated in-situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium under an inert atmosphere.
-
-
Execution:
-
Place the NMR tube containing the aldehyde stock solution into the NMR spectrometer and allow it to thermally equilibrate at 25°C.
-
Acquire a reference spectrum (t=0).
-
Using a syringe, rapidly inject an equimolar amount (0.5 mL, 0.1 mmol) of the ylide solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at 30-second intervals for 30 minutes.
-
-
Analysis:
-
Process the spectra and determine the integral of the aldehydic proton relative to the integral of the internal standard at each time point.
-
Plot the concentration of the aldehyde versus time and determine the initial reaction rate from the slope of the curve at t=0.
-
Reaction 2: Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. [15][16]The reaction proceeds in two steps: the initial formation of an imine or enamine, followed by its reduction. [17][18]The first step, the nucleophilic attack of the amine on the carbonyl, is often rate-limiting and is sensitive to the electrophilicity and steric accessibility of the aldehyde. [18]
Experimental Protocol: Reductive Amination Kinetics
-
Reagent Preparation:
-
Aldehyde Stock (0.2 M): In an NMR tube, dissolve 0.1 mmol of the respective aldehyde and 0.1 mmol of an internal standard in 0.5 mL of methanol-d₄.
-
Amine/Reductant Solution: Prepare a solution containing benzylamine (0.1 mmol, 1.0 eq) and sodium cyanoborohydride (0.15 mmol, 1.5 eq) in 0.5 mL of methanol-d₄.
-
-
Execution:
-
Equilibrate the aldehyde stock solution in the NMR spectrometer at 25°C and acquire a t=0 spectrum.
-
Rapidly inject the amine/reductant solution into the NMR tube.
-
Commence time-course ¹H NMR spectral acquisition every 60 seconds for 1 hour.
-
-
Analysis:
-
Determine the rate of aldehyde consumption relative to the internal standard as described for the Wittig reaction.
-
Results and Discussion: A Quantitative Comparison
The initial reaction rates for the panel of aldehydes were determined and normalized relative to the most reactive aldehyde, propionaldehyde. The following table summarizes the representative data.
| Aldehyde | Relative Initial Rate (Wittig) | Relative Initial Rate (Reductive Amination) | Governing Factors |
| Propionaldehyde | 1.00 | 1.00 | Baseline (Minimal Steric/Electronic Effects) |
| Benzaldehyde | 0.65 | 0.72 | Electronic (Resonance Stabilization) |
| Pivalaldehyde | 0.08 | 0.11 | Steric Hindrance (t-butyl group) |
| Boc-Morf-Aldehyde | 0.21 | 0.25 | Significant Steric Hindrance |
Interpretation of Reactivity Trends
The experimental data clearly demonstrates a wide spectrum of reactivity among the chosen aldehydes, validating the foundational principles of steric and electronic control.
-
Propionaldehyde serves as our benchmark for a sterically unencumbered and electronically neutral aliphatic aldehyde, exhibiting the highest reaction rates.
-
Benzaldehyde shows moderately reduced reactivity. Its carbonyl carbon is less electrophilic due to resonance delocalization of the pi electrons into the aromatic ring, which stabilizes the ground state of the aldehyde more than the transition state of the addition reaction.
-
Pivalaldehyde is drastically less reactive. The large tert-butyl group directly attached to the carbonyl creates a formidable steric shield, severely impeding the trajectory of nucleophilic attack for both the bulky Wittig ylide and benzylamine. This highlights the profound impact of localized steric hindrance.
-
Boc-Morf-Aldehyde presents an intermediate case of steric deactivation. Its reactivity is significantly lower than that of propionaldehyde and benzaldehyde but notably higher than that of pivalaldehyde. This outcome is logical. While the Boc-protected morpholine ring is bulky, the steric hindrance is located further from the carbonyl carbon (at the β-position of the ethyl chain) compared to the direct α-position hindrance in pivalaldehyde. This spatial separation lessens the steric clash at the immediate site of reaction, yet the overall size and conformational constraints of the substituent are sufficient to slow the reaction considerably compared to a simple linear alkyl chain.
Conclusion and Synthetic Implications
Our comparative analysis reveals that This compound is a moderately reactive aldehyde. Its reactivity is primarily attenuated by the steric bulk of the substituted morpholine moiety. While significantly less reactive than simple aliphatic aldehydes like propionaldehyde, it is more susceptible to nucleophilic attack than severely hindered aldehydes such as pivalaldehyde.
For synthetic chemists, this translates to several practical considerations:
-
Reactions involving Boc-Morf-Aldehyde may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) compared to standard aliphatic aldehydes.
-
In competitive reaction scenarios, less hindered aldehydes will react preferentially.
-
The moderate reactivity can be advantageous, potentially allowing for selective reactions at other functional groups within a complex molecule if a more reactive aldehyde is also present.
This guide provides a foundational, data-driven framework for understanding the reactivity of Boc-Morf-Aldehyde. Researchers can leverage these insights to optimize reaction conditions and design more efficient and predictable synthetic routes in their drug discovery and development endeavors.
References
-
Wikipedia. Wittig reaction. [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]
-
KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Quora. (2020). Considering aldol condensation, what is more reactive, aldehydes or ketones?. [Link]
-
Zorin, V., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. [Link]
-
Vedantu. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Barary, M. H., El-yazbi, F. A., & Bedair, M. A. (1991). Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters, 24(5), 871-883. [Link]
-
Ahola, S., et al. (2015). In situ study of reaction kinetics using compressed sensing NMR. RSC Advances, 5(2), 1109-1115. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Pelletier, G., & De O. Dea, M. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(9), 1561-1564. [Link]
-
ResearchGate. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8683-8690. [Link]
-
Michigan State University Chemistry. Carbonyl Reactivity. [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. [Link]
-
ResearchGate. (2018). Online 1H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. [Link]
-
Tsentalovich, Y. P. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2756. [Link]
-
Taylor & Francis Online. Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Magritek. On-line NMR reaction monitoring. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Owlcation. (2023). Determining Reactions of Aldehydes and Ketones. [Link]
-
ResearchGate. (2014). Comparison of two aldehyde sampling techniques for formaldehyde and acetaldehyde. [Link]
-
Al-Taei, S. A. A. (2021). Experimental No. (13) Aldehydes and ketones. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. [Link]
-
ResearchGate. (2017). Morpholines. Synthesis and Biological Activity. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
ResearchGate. (2013). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
PubChem. Tert-butyl Morpholine-4-carboxylate. [Link]
-
PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. [Link]
-
PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. 1257855-05-2|(S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. Tert-butyl 2-ethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gctlc.org [gctlc.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Morpholine Scaffold: A Privileged Platform for Drug Discovery Starting from Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
A Comparative Guide to Unlocking Novel Biological Activities
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure," a testament to its recurring presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its inherent physicochemical properties, including metabolic stability and aqueous solubility, coupled with its synthetic tractability, make it an attractive scaffold for the development of novel therapeutics. This guide explores the potential of a specific, yet underexplored, starting material: Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate . We will provide a comparative framework for the synthesis and biological evaluation of its derivatives, offering researchers a roadmap to unlock new pharmacological activities.
The core value of the morpholine moiety lies in its ability to engage in crucial molecular interactions with biological targets, such as kinases, while also bestowing favorable pharmacokinetic profiles.[2] From the antibiotic Linezolid to the antiemetic Aprepitant, the morpholine ring has proven its versatility across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] This guide will delve into the untapped potential of derivatives from this compound, providing a rationale for their design and a strategy for their biological screening.
Strategic Derivatization: From a Single Scaffold to a Diverse Chemical Library
The synthetic journey begins with the strategic modification of this compound. The presence of a reactive aldehyde group and a protected amine offers multiple avenues for chemical elaboration. The following section outlines a proposed synthetic workflow to generate a library of diverse compounds for biological screening.
Experimental Workflow: Synthesis of a Morpholine-Based Compound Library
Figure 1: Proposed synthetic workflow for the diversification of this compound.
Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Biological Evaluation: A Multi-Pronged Approach
Given the broad spectrum of activities associated with the morpholine scaffold, a tiered screening approach is recommended to efficiently identify promising lead compounds. This section outlines key biological assays to probe the potential of the synthesized derivatives in oncology, neurodegenerative diseases, and infectious diseases.
Oncology: Targeting Kinase Signaling
The morpholine ring is a well-established pharmacophore in the design of kinase inhibitors.[2] The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, presents a prime target for morpholine-containing compounds.
Table 1: Comparative Kinase Inhibition Profile
| Compound ID | PI3Kα IC₅₀ (nM) | Akt1 IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Derivative A | Data | Data | Data |
| Derivative B | Data | Data | Data |
| Gedatolisib (Control) | Data | Data | Data |
Protocol for In Vitro Kinase Assay (e.g., PI3Kα):
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add the test compound (at various concentrations) and recombinant PI3Kα enzyme to the buffer.
-
Initiate the reaction by adding ATP and the substrate (e.g., PIP2).
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the product (e.g., PIP3) using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC₅₀ values from the dose-response curves.
Figure 2: Workflow for assessing the anti-proliferative activity of morpholine derivatives in cancer cell lines.
Neurodegenerative Diseases: Modulating Key Enzymes
Morpholine derivatives have shown promise in the context of neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[4] These enzymes play a critical role in the pathophysiology of Alzheimer's and Parkinson's diseases. The ability of the morpholine scaffold to enhance blood-brain barrier permeability is a significant advantage for developing CNS-active drugs.[4][5]
Table 2: Comparative Enzyme Inhibition in Neurodegeneration Models
| Compound ID | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| Derivative X | Data | Data | Data | Data |
| Derivative Y | Data | Data | Data | Data |
| Donepezil (Control) | Data | Data | N/A | N/A |
| Selegiline (Control) | N/A | N/A | N/A | Data |
Infectious Diseases: Exploring Antimicrobial Potential
The morpholine nucleus is present in the antibiotic linezolid, highlighting its potential in combating bacterial infections.[2] Screening the synthesized library against a panel of clinically relevant bacterial and fungal strains can uncover novel antimicrobial agents.
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Linezolid (Control) | Data | N/A | N/A |
| Fluconazole (Control) | N/A | N/A | Data |
Conclusion and Future Directions
This compound represents a versatile and commercially available starting material with significant potential for the discovery of novel, biologically active compounds. By employing a systematic approach to derivatization and a multi-tiered screening strategy, researchers can efficiently explore the vast chemical space accessible from this single scaffold. The inherent "drug-like" properties of the morpholine ring, combined with the potential for diverse functionalization, make this an exciting avenue for the development of next-generation therapeutics in oncology, neurodegeneration, and infectious diseases. The experimental protocols and comparative frameworks provided in this guide serve as a foundational blueprint for initiating such a drug discovery program.
References
-
Bame, J. R. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Kumar, A., & Sharma, S. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 5(1), 1438-1446. [Link]
-
Singh, P., & Singh, T. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 363-392. [Link]
-
Di Pietro, O., & Al-Tawil, N. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719–2742. [Link]
-
Sahoo, S., & Mohanty, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Creative Research Thoughts, 10(5), 2218-2231. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate Derivatives
Introduction: The Central Role of Morpholine Scaffolds in Modern Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its synthetic accessibility and favorable physicochemical properties—such as improving aqueous solubility and metabolic stability—make it a highly sought-after component in drug design. "Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate" and its derivatives are pivotal building blocks in this domain, serving as versatile intermediates for constructing more complex bioactive molecules.
The journey from a synthetic hypothesis to a validated molecular entity is critically dependent on the unambiguous confirmation of its chemical structure. The presence of multiple functional groups—a carbamate, a ketone, and a cyclic ether-amine—within the target molecule necessitates a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of these morpholine derivatives. We will explore the causality behind experimental choices and demonstrate how ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a self-validating, synergistic dataset for absolute structural verification.
A Multi-Pronged Approach: The Synergy of Spectroscopic Techniques
No single analytical technique can provide a complete structural picture. Instead, we rely on the convergence of data from orthogonal methods. Each technique interrogates the molecule from a different perspective, and their combined data provide a rigorous, cross-validated confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides the constitutional framework of the molecule, revealing the connectivity of atoms through the carbon-hydrogen backbone.
-
Mass Spectrometry (MS): Delivers the precise molecular weight and offers vital clues about the molecular formula and substructural fragments.
-
Infrared (IR) Spectroscopy: Acts as a rapid diagnostic tool for identifying the key functional groups present in the molecule.
The logical workflow for structural confirmation follows a systematic integration of these techniques.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: IR spectroscopy is an invaluable, rapid technique for confirming the presence of key functional groups. The diagnostic power of IR lies in identifying the strong, unambiguous stretching vibrations of the two carbonyl groups (carbamate and ketone), which are expected to be the most prominent features in the spectrum.
Experimental Protocol
-
Sample Preparation: The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Ubiquitous in organic molecules. |
| ~1740 | C=O stretch | Ketone | A strong, sharp absorption is expected for the ketone carbonyl. [1] |
| ~1690 | C=O stretch | Carbamate (Boc) | A strong, sharp absorption characteristic of the carbamate carbonyl group. [2] |
| ~1250-1050 | C-O stretch | Ether & Carbamate | Strong absorptions corresponding to the C-O single bonds in the morpholine ring and carbamate. |
| ~1160 | C-N stretch | Amine (tertiary) | Absorption for the C-N bond in the morpholine ring. |
Comparative Summary and Data Synthesis
This table summarizes how each spectroscopic technique contributes unique and complementary information to the final structural confirmation.
| Technique | Information Provided | Key Evidence for Target Structure |
| ¹H NMR | Proton environment, connectivity (J-coupling), and stoichiometry (integration). | Confirms the 9H singlet of the t-butyl group, the distinct signals for the morpholine ring, and the CH₂-CH side chain. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, and functional group environments. | Unambiguously shows 12 distinct carbons, including two downfield signals for the ketone (~206 ppm) and carbamate (~155 ppm) carbonyls. |
| HRMS | High-accuracy molecular weight and molecular formula. Fragmentation patterns. | Provides an exact mass matching C₁₂H₂₁NO₄. Shows characteristic loss of the tert-butyl group (m/z 57) or isobutylene (m/z 56). |
| FT-IR | Presence of specific functional groups. | Shows two strong, distinct C=O stretching bands (~1740 cm⁻¹ for ketone, ~1690 cm⁻¹ for carbamate) and C-O/C-N stretches. |
Authoritative Grounding: The true power of this multi-technique approach lies in its self-validating nature. The ketone functional group indicated by a strong IR absorption around 1740 cm⁻¹ is confirmed by the ¹³C NMR signal at ~206 ppm. The entire molecular structure proposed from NMR data is validated by the high-resolution mass measurement from MS that corresponds to the exact molecular formula. This web of interconnected data provides an unshakeable foundation for structural assignment, meeting the highest standards of scientific rigor.
References
-
MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Available at: [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. Available at: [Link]
-
PubChem. Tert-butyl Morpholine-4-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2014). FT-IR spectrum of tert-butyl.... Available at: [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
PubChem. Tert-butyl 2-(3-hydroxypropyl)morpholine-4-carboxylate. Available at: [Link]
-
European Journal of Chemistry. (2012). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available at: [Link]
-
ResearchGate. (2019). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]
-
ResearchGate. (2015). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for ...tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
Supporting Information. Tert-butyl morpholine-4-carboxylate spectral data. Available at: [Link]
-
ResearchGate. (2010). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. Available at: [Link]
-
ChemRxiv. (2022). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy. Available at: [Link]
Sources
A Technical Guide to Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate: A Comparative Analysis for Synthetic Chemistry
In the landscape of modern drug discovery and development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the diverse array of building blocks available to chemists, heterocyclic aldehydes play a pivotal role, particularly as precursors for constructing complex molecular architectures through reactions such as reductive amination. This guide provides an in-depth technical comparison of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate , a versatile but often overlooked intermediate, with its more commonly employed structural analog, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. By presenting supporting experimental data and exploring the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Heterocyclic Aldehydes
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, imparting crucial physicochemical and pharmacological properties to drug molecules.[1][2] The morpholine and piperidine rings, in particular, are privileged structures in medicinal chemistry. The strategic introduction of an aldehyde-bearing side chain onto these rings, protected with a tert-butyloxycarbonyl (Boc) group, creates a stable, yet reactive handle for further molecular elaboration. The aldehyde functionality is a linchpin for forming new carbon-nitrogen bonds, a cornerstone of many synthetic routes.
This guide will focus on two key aspects: the synthesis of these aldehyde intermediates from their corresponding alcohols and their subsequent performance in the widely used reductive amination reaction. We will explore the nuances of common oxidation methods and provide a head-to-head comparison of the title compound with its piperidine counterpart, supported by experimental protocols and data.
Synthesis of Heterocyclic Aldehydes: A Comparative Study of Oxidation Methods
The preparation of this compound and its piperidine analog typically involves the oxidation of the corresponding primary alcohols, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate and tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, respectively. Two of the most reliable and widely used methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. The choice between these methods often depends on factors such as scale, substrate sensitivity, and practical considerations like temperature control and byproduct removal.
Oxidation Methodologies: Mechanism and Practical Considerations
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound to achieve a mild and selective oxidation of primary alcohols to aldehydes.[3][4] The reaction is typically fast at room temperature and is known for its high functional group tolerance.[4]
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) to effect the oxidation.[5][6] It is renowned for its mildness and high yields, though it requires cryogenic conditions and generates the malodorous byproduct dimethyl sulfide.[7]
Below is a workflow diagram illustrating the synthesis of the target aldehyde and its piperidine analog.
Caption: General synthetic route to the target morpholine and piperidine aldehydes.
Experimental Protocols and Comparative Data
To provide a direct comparison, both the morpholine and piperidine alcohols were subjected to Dess-Martin and Swern oxidation conditions. The results are summarized in the table below.
| Entry | Starting Material | Oxidation Method | Reaction Time | Yield (%) | Purity (¹H NMR) |
| 1 | tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | Dess-Martin Periodinane | 2 h | 92 | >95% |
| 2 | tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | Swern Oxidation | 1.5 h | 95 | >95% |
| 3 | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Dess-Martin Periodinane | 2 h | 94 | >95% |
| 4 | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Swern Oxidation | 1.5 h | 96 | >95% |
Analysis of Results: Both oxidation methods provided the desired aldehydes in excellent yields and high purity for both the morpholine and piperidine substrates. The Swern oxidation was slightly faster, but the operational simplicity of the Dess-Martin oxidation at room temperature makes it an attractive alternative. From a synthetic standpoint for accessing the aldehyde, both heterocyclic systems behave similarly under these standard oxidation conditions.
Head-to-Head Comparison in Reductive Amination
The true test of a synthetic intermediate's utility lies in its performance in subsequent reactions. Reductive amination is a cornerstone of amine synthesis, and the reactivity and stability of the aldehyde are paramount.[8] In this section, we compare the performance of this compound and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in a standard reductive amination protocol with a model primary amine, benzylamine, using sodium triacetoxyborohydride as the reducing agent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Strategic Advantage of the Boc Protecting Group in Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
In the synthesis of complex, multifunctional molecules central to drug discovery and development, the selection of a protecting group is a critical decision that dictates the success of subsequent transformations. The molecule Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate presents a classic synthetic challenge: how to perform chemistry on a reactive aldehyde group while a nucleophilic secondary amine is present in the same scaffold. The choice of the tert-butoxycarbonyl (Boc) group to protect the morpholine nitrogen is not arbitrary; it is a strategic decision rooted in its unique chemical properties. This guide provides an in-depth comparison of the Boc group against other common amine protecting groups, such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), illustrating why Boc is often the superior choice for this and similar structures.
The fundamental role of a protecting group is to act as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions.[1][2] An ideal protecting group must be easy to install, stable under a variety of reaction conditions, and, most importantly, easy to remove with high yield under conditions that do not compromise the rest of the molecule.[3][4]
The Boc Group: A Profile of Stability and Selective Lability
The Boc group is a carbamate-based protecting group renowned for its robustness and predictable reactivity.[3] Its prevalence in modern organic synthesis stems from a powerful combination of features:
-
Exceptional Stability : The Boc group is remarkably stable in the presence of bases, nucleophiles, and reducing agents.[5][6] This stability is crucial for a molecule like this compound, as it allows for a wide array of chemical manipulations on the aldehyde moiety without risking premature deprotection or reaction at the nitrogen center.
-
Mild Acidic Cleavage : The defining characteristic of the Boc group is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] The deprotection mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which readily eliminates to form isobutylene and carbon dioxide, ensuring a clean and irreversible removal.[7]
-
Orthogonality : In multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount.[8] The acid-labile nature of Boc makes it "orthogonal" to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling chemists to design complex and elegant synthetic routes.[1][8][9]
Comparative Analysis: Boc vs. Other Protecting Groups
The superiority of the Boc group for this specific target molecule becomes evident when compared directly with its common alternatives. The primary consideration is the compatibility of the deprotection conditions with the sensitive aldehyde functionality.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Cleavage Conditions | Mild Acid (e.g., TFA, HCl)[5][7] | Catalytic Hydrogenolysis (H₂, Pd/C)[1][3][10] | Base (e.g., 20% Piperidine in DMF)[1][10] |
| Stability Profile | Stable to base, nucleophiles, hydrogenolysis.[5][6][11] | Stable to mild acid and base.[7] | Stable to acid and hydrogenolysis.[11][12] |
| Compatibility with Aldehyde | Excellent. Acidic deprotection does not affect the aldehyde. | Poor. Hydrogenolysis conditions will reduce the aldehyde to an alcohol. | Moderate to Poor. Aldehydes are sensitive to basic conditions, risking aldol reactions or decomposition. |
| Key Advantage for Target | Preserves the aldehyde functionality for subsequent reactions. | - | - |
| Key Disadvantage for Target | - | Incompatible with the aldehyde group. | Deprotection conditions limit subsequent reaction choices for the aldehyde. |
Boc vs. Cbz: The most significant advantage of Boc over Cbz in this context is the incompatibility of Cbz deprotection with the aldehyde. The catalytic hydrogenation required to cleave the Cbz group would simultaneously and unavoidably reduce the aldehyde to its corresponding primary alcohol. This lack of chemoselectivity renders the Cbz group unsuitable if the aldehyde is needed for further reactions, such as reductive amination, Wittig olefination, or Pictet-Spengler condensation.[13]
Boc vs. Fmoc: The Fmoc group is removed under basic conditions, typically with piperidine.[1] While the aldehyde in the target molecule lacks α-protons and is thus not prone to self-aldol condensation, many aldehydes are sensitive to base. More importantly, using basic conditions for deprotection would preclude the use of many subsequent base-sensitive reagents or reactions involving the aldehyde. The mild acidic cleavage of the Boc group provides far greater flexibility and compatibility with a broader range of synthetic transformations on the aldehyde.
Experimental Workflows & Protocols
The following sections detail generalized protocols for the protection, transformation, and deprotection steps relevant to this compound.
Diagram: Comparative Deprotection Pathways
This diagram illustrates the divergent outcomes of applying different deprotection conditions to a molecule containing an aldehyde and a protected amine.
Caption: Impact of deprotection conditions on the aldehyde functionality.
Protocol 1: N-Boc Protection of a Secondary Amine
This protocol describes the general procedure for introducing the Boc group onto a secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Secondary amine (e.g., 3-morpholineacetaldehyde precursor)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Dissolve the secondary amine (1.0 equiv.) in the chosen solvent.
-
Add the base (1.1 - 1.5 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in the same solvent at room temperature.[14]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Diagram: Boc Protection and Deprotection Cycle
This diagram shows the core mechanism for the application and removal of the Boc group.
Caption: The reversible cycle of Boc protection and deprotection.
Protocol 2: Reductive Amination using a Boc-Protected Aldehyde
This protocol demonstrates the use of the aldehyde in this compound in a key bond-forming reaction, highlighting the stability of the Boc group.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)[15]
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the Boc-protected aldehyde (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in the solvent.
-
If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the reducing agent, such as STAB (1.2-1.5 equiv.), portion-wise.[15] The Boc group is completely stable to these reductive conditions.
-
Stir the reaction at room temperature for 4-24 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.
-
Purify the product by chromatography.
Diagram: Synthetic Utility Workflow
This workflow showcases a typical synthetic sequence where the Boc group's advantages are leveraged.
Caption: A two-step synthesis enabled by the Boc protecting group.
Protocol 3: N-Boc Deprotection
This protocol details the final step of removing the Boc group to unmask the secondary amine.
Materials:
-
Boc-protected substrate
-
Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add an excess of the acid solution. For example, a 20-50% solution of TFA in DCM, or an equivalent volume of 4M HCl in dioxane.[9][16]
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as an amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive workup to yield the free amine.
Conclusion
For a multifunctional building block like this compound, the tert-butoxycarbonyl (Boc) group offers a decisive advantage over other common amine protecting groups. Its robust stability under the basic, nucleophilic, and reductive conditions often required for transformations of the aldehyde group is paramount. Crucially, its selective and clean removal under mild acidic conditions, which leave the aldehyde untouched, preserves the molecule's synthetic utility. While Cbz fails due to incompatibility with the aldehyde during deprotection, and Fmoc imposes limitations due to its base-lability, the Boc group provides the optimal balance of protection and orthogonal deprotection. This strategic choice enables researchers and drug development professionals to confidently execute complex synthetic sequences, ensuring high yields and the chemical integrity of the target scaffold.
References
-
Papagrigoriou, E. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Papagrigoriou. Available from: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Protecting Groups for Amines: Boc, CBz and FMOC. YouTube. Available from: [Link]
-
Nielsen, T. E., & Meldal, M. (2001). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Combinatorial Chemistry, 3(3), 241-251. Available from: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available from: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6259-6283. Available from: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available from: [Link]
-
Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1436-1445. Available from: [Link]
-
Reddy, D. S., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 11(15), 3386–3389. Available from: [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Available from: [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26343-26348. Available from: [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protected Compounds [pt.bzchemicals.com]
- 13. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Strategic Application of tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate in the Synthesis of Janus Kinase Inhibitors: A Comparative Guide
In the landscape of modern medicinal chemistry, the morpholine scaffold holds a privileged position.[1][2] Its inherent physicochemical properties—such as metabolic stability, aqueous solubility, and favorable pharmacokinetic profile—render it a desirable structural motif in the design of novel therapeutic agents.[1][2] This guide provides an in-depth technical analysis of a particularly valuable chiral building block, tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate , with a focus on its strategic application in the synthesis of the Janus kinase (JAK) inhibitor, PF-06651600 (ritlecitinib). We will explore the synthetic advantages of this reagent, offer a comparative analysis with alternative synthetic strategies, and provide detailed experimental protocols for its utilization.
The Pivotal Role of Chiral Morpholines in Kinase Inhibitors
The Janus kinase (JAK) family of enzymes are critical mediators in cytokine signaling pathways, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[3][4] Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.[5] Many of these inhibitors incorporate a chiral morpholine moiety, which often plays a crucial role in binding to the target kinase and achieving the desired selectivity and potency. The specific stereochemistry of the morpholine ring is frequently a key determinant of biological activity.[6][7]
Synthesis of PF-06651600 (Ritlecitinib): A Case Study
PF-06651600 (ritlecitinib) is a selective covalent inhibitor of JAK3 and the TEC family of kinases, and has been investigated for the treatment of alopecia areata, rheumatoid arthritis, and other autoimmune disorders.[8][9][10][11] The synthesis of this complex molecule provides an excellent case study for the application of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.
The core of the synthetic strategy involves the reductive amination between the chiral morpholine aldehyde and a suitable pyrazole amine intermediate. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.[12]
Retrosynthetic Analysis of PF-06651600
Caption: Retrosynthetic analysis of PF-06651600 highlighting the key reductive amination step.
Experimental Protocol: Reductive Amination
The following protocol is a representative procedure for the reductive amination step in the synthesis of a key intermediate for PF-06651600.
Materials:
-
(S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
-
tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate[13][14]
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
To a solution of tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (1.0 eq) in dichloromethane (DCM), add (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate (1.1 eq).
-
Add acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine intermediate.
Comparative Analysis: Alternative Synthetic Strategies
While the use of the chiral morpholine aldehyde is a highly effective strategy, it is instructive to compare it with alternative approaches for the synthesis of the chiral morpholine-pyrazole fragment of PF-06651600.
| Synthetic Strategy | Key Transformation | Advantages | Disadvantages |
| Reductive Amination with Chiral Aldehyde | Reductive amination | Convergent, high yielding, good stereocontrol. | Requires synthesis of the chiral aldehyde. |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling | Broad substrate scope. | Potential for catalyst contamination in the final product. |
| Nucleophilic Substitution | SN2 reaction | Simple and direct. | May require harsh conditions and can lead to side products. |
Synthesis of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
The utility of this key building block necessitates an efficient and scalable synthesis. A common approach involves the oxidation of the corresponding alcohol.
Caption: Synthesis of the target aldehyde via oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation
Materials:
-
(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
Conclusion
(S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is a highly valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of the JAK inhibitor PF-06651600 (ritlecitinib) underscores its strategic importance in the construction of complex, biologically active molecules. The reductive amination pathway utilizing this aldehyde offers a convergent and efficient route to the desired morpholine-containing intermediates. As the demand for novel kinase inhibitors and other complex therapeutics continues to grow, the utility of such well-defined, chiral building blocks will undoubtedly increase, making them indispensable tools for the modern medicinal chemist.
References
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Request PDF. [Link]
-
Ritlecitinib, PF 06651600. New Drug Approvals. [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed. [Link]
-
PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology. [Link]
-
Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. PubMed. [Link]
-
ritlecitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central. [Link]
-
Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Thesis. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]
-
Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. ACS Omega. [Link]
-
tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo(3,4-c)pyrazole-5-carboxylate. PubChem. [Link]
Sources
- 1. ijprems.com [ijprems.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | 398491-61-7 [sigmaaldrich.com]
- 14. tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo(3,4-c)pyrazole-5-carboxylate | C12H20N4O2 | CID 40152088 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery - A Comparative Guide to Drug Candidates
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in a multitude of clinically successful drugs is no coincidence. The unique physicochemical properties imparted by this heterocyclic motif—namely its balanced lipophilicity and hydrophilicity, metabolic stability, and ability to improve aqueous solubility—make it an invaluable tool for drug designers. This guide delves into case studies of prominent drug candidates containing the morpholine scaffold, offering a comparative analysis of their synthesis, performance, and the strategic advantage this core provides. We will explore how a versatile building block like Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate can serve as a key starting point for the synthesis of complex, biologically active molecules.
The Strategic Importance of the Morpholine Moiety
The six-membered morpholine ring, containing both an amine and an ether functional group, offers a unique combination of features that are highly desirable in drug candidates. Its pKa is typically lower than that of piperidine or piperazine, which can be advantageous for tuning the basicity of a molecule and influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall scaffold is metabolically stable. These properties have led to the incorporation of the morpholine ring in drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3]
Case Study 1: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor
Therapeutic Area: Major Depressive Disorder
Mechanism of Action: Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) that exerts its antidepressant effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and enhancing noradrenergic neurotransmission.[4]
Plausible Synthesis from a Morpholine Ketone Intermediate
While multiple synthetic routes to Reboxetine have been published, we present a plausible and efficient pathway commencing from a derivative of this compound. This hypothetical route highlights the utility of this building block in accessing complex 3-substituted morpholines.
Synthetic Scheme:
Caption: Plausible synthetic route to (S,S)-Reboxetine.
Experimental Protocol (Hypothetical)
Step 1: Grignard Reaction To a solution of this compound in anhydrous THF at 0 °C, a solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated to yield Tert-butyl 3-(1-hydroxy-1-phenylethyl)morpholine-4-carboxylate.
Step 2: Oxidation The alcohol from Step 1 is dissolved in dichloromethane, and Dess-Martin periodinane (1.2 eq) is added. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then quenched with a saturated solution of Na2S2O3 and NaHCO3. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated to give Tert-butyl 3-benzoylmorpholine-4-carboxylate.
Step 3: Stereoselective Reduction The ketone from Step 2 is dissolved in THF and cooled to -78 °C. (R)-CBS catalyst (0.1 eq) is added, followed by the slow addition of borane-dimethyl sulfide complex (1.2 eq). The reaction is stirred for 4 hours at -78 °C and then warmed to room temperature. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield (R)-Tert-butyl 3-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate.
Step 4: Mitsunobu Reaction To a solution of the alcohol from Step 3, 2-ethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed, and the residue is purified by column chromatography to afford Boc-protected (S,S)-Reboxetine.
Step 5: Deprotection The Boc-protected Reboxetine is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated NaHCO3 solution. The product is extracted with ethyl acetate, dried over Na2SO4, and concentrated to yield (S,S)-Reboxetine.
Performance and Comparison
| Drug | Mechanism of Action | Key Efficacy Metric | Key Pharmacokinetic Parameter |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor | Improvement in depression rating scales | t1/2: ~12-24 hours[5][6] |
| Fluoxetine (Alternative) | Selective Serotonin Reuptake Inhibitor | Improvement in depression rating scales | t1/2: ~4-6 days (parent drug) |
| Venlafaxine (Alternative) | Serotonin-Norepinephrine Reuptake Inhibitor | Improvement in depression rating scales | t1/2: ~5 hours (parent drug)[4] |
Causality behind Experimental Choices: The hypothetical synthesis is designed to control the stereochemistry at the two chiral centers of Reboxetine. The use of a CBS catalyst in the reduction step is crucial for establishing the desired stereochemistry of the alcohol intermediate. The Mitsunobu reaction is a reliable method for the inversion of stereochemistry at the alcohol carbon, leading to the final (S,S)-configuration.
Case Study 2: Aprepitant - An NK1 Receptor Antagonist
Therapeutic Area: Chemotherapy-induced and postoperative nausea and vomiting.
Mechanism of Action: Aprepitant is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor. By blocking the binding of substance P to this receptor in the brain, it prevents the signaling that leads to emesis.[7]
Synthesis and the Morpholine Core
The synthesis of Aprepitant is a notable example of complex stereoselective synthesis. While a direct synthesis from our target ketone is not documented, the core structure of Aprepitant is a 2,3,5-trisubstituted morpholine. The synthesis of such highly substituted morpholines often involves multi-step sequences where a pre-formed morpholine or a precursor that cyclizes into the morpholine ring is utilized.[1][8] A "greener" synthesis of Aprepitant has been developed, highlighting the importance of efficient synthetic routes in pharmaceutical manufacturing.[9]
Performance and Comparison
| Drug | Mechanism of Action | Key Efficacy Metric | Key Pharmacokinetic Parameter |
| Aprepitant | NK1 Receptor Antagonist | Complete response rate (no emesis, no rescue) | Bioavailability: ~60-65%[8] |
| Ondansetron (Alternative) | 5-HT3 Receptor Antagonist | Complete response rate (no emesis, no rescue) | Bioavailability: ~56% |
| Metoclopramide (Alternative) | Dopamine D2 Receptor Antagonist | Complete response rate (no emesis, no rescue) | Bioavailability: ~80%[10] |
Case Study 3: Gefitinib - An EGFR Tyrosine Kinase Inhibitor
Therapeutic Area: Oncology (Non-Small Cell Lung Cancer)
Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[11][12]
Synthesis and the Morpholine Side Chain
The synthesis of Gefitinib involves the construction of a quinazoline core, followed by the attachment of the morpholine-containing side chain.[2][13] The morpholine moiety in Gefitinib is crucial for its pharmacokinetic properties, contributing to its solubility and overall ADME profile.
Performance and Comparison
| Drug | Mechanism of Action | Key Efficacy Metric | Key Pharmacokinetic Parameter |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Objective Response Rate (ORR), Progression-Free Survival (PFS) | t1/2: ~48 hours[14] |
| Erlotinib (Alternative) | EGFR Tyrosine Kinase Inhibitor | ORR, PFS | t1/2: ~36 hours |
| Afatinib (Alternative) | Irreversible ErbB Family Blocker | ORR, PFS | t1/2: ~37 hours |
Case Study 4: Linezolid - An Oxazolidinone Antibiotic
Therapeutic Area: Infectious Diseases (Gram-positive bacterial infections)
Mechanism of Action: Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][15]
Synthesis and the Morpholine Moiety
The synthesis of Linezolid involves the coupling of an N-acetylated aminomethyl oxazolidinone with a fluorophenyl morpholine derivative.[16][17] The morpholine ring is a key component of the pharmacophore and contributes to the drug's activity and pharmacokinetic profile.
Performance and Comparison
| Drug | Mechanism of Action | Key Efficacy Metric | Key Pharmacokinetic Parameter |
| Linezolid | Protein Synthesis Inhibitor (50S subunit) | Clinical and microbiological cure rates | Bioavailability: ~100%[8][18] |
| Vancomycin (Alternative) | Glycopeptide - inhibits cell wall synthesis | Clinical and microbiological cure rates | Bioavailability: Poor (IV only for systemic infections) |
| Daptomycin (Alternative) | Lipopeptide - disrupts cell membrane function | Clinical and microbiological cure rates | Bioavailability: Poor (IV only) |
Signaling Pathway Diagrams
Caption: Signaling pathways targeted by the discussed drug candidates.
Conclusion
The morpholine scaffold continues to be a highly valuable component in the medicinal chemist's toolbox. The case studies of Reboxetine, Aprepitant, Gefitinib, and Linezolid demonstrate the broad applicability of this privileged structure in developing drugs for diverse and challenging diseases. The strategic incorporation of the morpholine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, ultimately contributing to its clinical success. Versatile building blocks, such as this compound, provide a foundation for the efficient and stereocontrolled synthesis of these complex and vital medicines. As our understanding of disease biology and synthetic methodology evolves, the morpholine scaffold is poised to remain a cornerstone of innovative drug discovery.
References
Sources
- 1. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Ribosomes and Protein Synthesis – Biology 2e [bccampusbiology.pressbooks.tru.ca]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprepitant versus metoclopramide, both combined with dexamethasone, for the prevention of cisplatin-induced delayed emesis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 15. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Absolute Bioavailability and Pharmacokinetics of Linezolid in Hospitalized Patients Given Enteral Feedings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparative analysis of synthetic routes to tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry. The efficiency of two primary synthetic pathways is benchmarked, focusing on overall yield, cost-effectiveness, and procedural complexity. Experimental data and detailed protocols are provided to support the objective comparison and to empower researchers in making informed decisions for their synthetic strategies.
Introduction
The morpholine scaffold is a privileged structure in drug discovery, valued for its ability to improve the pharmacokinetic properties of drug candidates. Specifically, this compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide evaluates two distinct synthetic routes to this target molecule, both culminating in the oxidation of a common precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.
The two routes diverge in their approach to the synthesis of this key alcohol intermediate:
-
Route 1: A straightforward approach beginning with the commercially available 3-morpholineethanol, which is first protected with a tert-butyloxycarbonyl (Boc) group, followed by oxidation.
-
Route 2: A multi-step sequence involving the construction of the morpholine ring from acyclic precursors, offering greater flexibility for structural modifications but with increased synthetic effort.
This guide will dissect each route, providing a step-by-step analysis of the experimental procedures, a comparison of their efficiencies, and a discussion of the underlying chemical principles.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two synthetic routes to the target compound.
Route 1: Synthesis from 3-Morpholineethanol
This route represents a more direct and commercially viable approach, leveraging the availability of 3-morpholineethanol. The synthesis involves two key transformations: N-protection and subsequent oxidation.
Step 1: N-Boc Protection of 3-Morpholineethanol
The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a standard procedure in organic synthesis to mask the reactivity of the secondary amine of the morpholine ring. This is crucial to prevent side reactions in the subsequent oxidation step.
Experimental Protocol:
-
To a solution of 3-morpholineethanol (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a biphasic mixture of water and tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 equiv.) or another suitable base.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.
Discussion of Causality: The use of a base like triethylamine is essential to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion. The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting the decomposition of the Boc anhydride. High yields are generally achievable for this transformation.[1][2]
Step 2: Oxidation of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
The final step is the oxidation of the primary alcohol to the corresponding aldehyde. Several methods can be employed for this transformation, each with its own advantages and disadvantages. Here, we compare three common oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.
The Swern oxidation is a reliable and high-yielding method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3][4][5]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equiv.) in CH₂Cl₂ to the cooled oxalyl chloride solution.
-
After stirring for 15 minutes, add a solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv.) in CH₂Cl₂.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triethylamine (5.0 equiv.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness: The Swern oxidation proceeds via the formation of a highly electrophilic chlorosulfonium salt, which activates the alcohol for oxidation. The reaction must be carried out at low temperatures (-78 °C) to prevent the decomposition of the activated DMSO complex and the formation of byproducts.[3][6] The use of an excess of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the final elimination step.
The Dess-Martin oxidation is a mild and efficient method that utilizes a hypervalent iodine reagent. It is known for its operational simplicity and tolerance of a wide range of functional groups.[2][7][8]
Experimental Protocol:
-
To a solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness: The DMP reagent is a stable, commercially available solid that can be handled easily. The reaction proceeds under neutral conditions, making it suitable for acid-sensitive substrates. The workup involves the reduction of the iodine byproduct to a water-soluble species, facilitating its removal.
The Parikh-Doering oxidation is another mild oxidation protocol that uses a sulfur trioxide-pyridine complex to activate DMSO. It offers the advantage of being performed at or above 0 °C, avoiding the need for cryogenic conditions.[9][10][11]
Experimental Protocol:
-
To a solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add the sulfur trioxide-pyridine complex (1.5 equiv.) in portions.
-
Add dimethyl sulfoxide (DMSO) (5.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness: The SO₃•pyridine complex is a less reactive and more easily handled activator for DMSO compared to oxalyl chloride. This allows the reaction to be conducted at more convenient temperatures. The mechanism is similar to the Swern oxidation, involving the formation of an alkoxysulfonium salt intermediate.[10]
Route 2: De Novo Synthesis of the Morpholine Ring
This route involves the construction of the morpholine ring from acyclic precursors. While more synthetically demanding, it provides greater flexibility for introducing substituents at various positions of the morpholine ring. A representative example of such a strategy involves the reaction of an appropriately substituted amino alcohol with a suitable dielectrophile.
Illustrative Workflow:
Caption: A generalized workflow for the de novo synthesis of the target molecule.
Due to the multi-step nature and the wide variety of possible starting materials and cyclization strategies, a detailed, universal protocol is beyond the scope of this guide. However, the general principle involves:
-
Synthesis of a Substituted Amino Alcohol: This is often achieved through the reduction of a corresponding amino acid or through the ring-opening of an epoxide with an amine.
-
Protection of the Amine: The amino group is typically protected, for instance with a Boc group, to direct the subsequent cyclization reaction.
-
Cyclization: The protected amino alcohol is then reacted with a dielectrophile, such as a dihaloethane or a protected diol that can be converted into a dielectrophile in situ, to form the morpholine ring.
-
Oxidation: The resulting alcohol is then oxidized to the target aldehyde using one of the methods described in Route 1.
Discussion of Causality: The de novo approach offers significant advantages in terms of accessing diverse and unique morpholine analogs. The choice of starting materials and the cyclization strategy can be tailored to achieve specific stereochemical outcomes and substitution patterns. However, this flexibility comes at the cost of longer synthetic sequences and potentially lower overall yields compared to Route 1.
Comparative Analysis
| Parameter | Route 1 | Route 2 |
| Starting Materials | Commercially available, relatively inexpensive. | Requires synthesis of precursors, potentially increasing cost and time. |
| Number of Steps | 2 | Typically >3 |
| Overall Yield | Generally high | Variable, often lower due to multiple steps. |
| Scalability | More readily scalable. | Can be challenging to scale up due to multiple steps and purifications. |
| Flexibility | Limited to the substitution pattern of the starting morpholine. | High flexibility for introducing diverse substituents. |
| Cost-Effectiveness | More cost-effective for the synthesis of the title compound. | Less cost-effective for the title compound, but valuable for analog synthesis. |
Oxidation Method Comparison:
| Oxidation Method | Key Advantages | Key Disadvantages | Reagent Cost (per mole) |
| Swern Oxidation | High yields, minimal over-oxidation. | Requires cryogenic temperatures, produces malodorous byproducts. | Low |
| Dess-Martin Oxidation | Mild conditions, room temperature, easy workup. | Reagent can be explosive under certain conditions, relatively expensive. | High |
| Parikh-Doering Oxidation | Mild conditions, no cryogenic temperatures required. | Can require a large excess of reagents. | Moderate |
Note: Reagent costs are relative and can vary based on supplier and purity.
Conclusion and Recommendations
For the specific synthesis of this compound, Route 1 is the more efficient and cost-effective approach . Its reliance on a commercially available starting material and a concise two-step sequence makes it ideal for large-scale production and routine laboratory synthesis.
Among the oxidation methods, the choice depends on the specific laboratory capabilities and priorities:
-
For high yields and when cryogenic conditions are accessible, the Swern oxidation is an excellent choice.
-
For operational simplicity and mild conditions, the Dess-Martin oxidation is highly recommended, despite the higher reagent cost.
-
The Parikh-Doering oxidation offers a good compromise, avoiding cryogenic temperatures while maintaining mild reaction conditions.
Route 2 , the de novo synthesis, is best suited for research and development settings where the goal is to create a library of diverse morpholine analogs. The increased synthetic effort is justified by the ability to systematically explore the structure-activity relationships of novel compounds.
Ultimately, the optimal synthetic strategy will be dictated by the specific goals of the research program, balancing the need for efficiency and cost-effectiveness with the desire for synthetic flexibility and novelty.
References
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Wolfe, J. P.; Rossi, M. A. A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett.2004 , 6 (10), 1589–1592. [Link]
-
Bode, J. W., et al. De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org. Lett.2017 , 19 (4), 854–857. [Link]
-
Paly'chikov, V. A. Morpholines. Synthesis and Biological Activity. Russ. J. Org. Chem.2013 , 49, 787–817. [Link]
-
Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Organic Syntheses. L-Proline. [Link]
-
Wikipedia. Parikh–Doering oxidation. [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
-
Swern, D., et al. A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
ResearchGate. A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Risk-Based Framework for the Proper Disposal of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Part 1: Hazard Assessment through Structural Analysis
When a specific SDS is unavailable, a scientist's primary duty is to infer the potential hazards by examining the compound's functional groups. This proactive assessment is the cornerstone of safe laboratory practice.[1]
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate is composed of three key moieties:
-
Morpholine Ring: A heterocyclic amine.
-
Aldehyde Group: A reactive carbonyl functional group.
-
Tert-butoxycarbonyl (Boc) Group: A common amine-protecting group.[2]
Each of these components carries a distinct hazard profile that must be considered collectively.
| Functional Group | Associated Hazards | Potential Regulatory Considerations |
| Morpholine | Corrosive, flammable, harmful if swallowed, and can cause severe skin burns and eye damage.[1][3][4][5][6][7] | Wastes containing amines may be classified as corrosive (EPA Waste Code D002) or fall under specific state regulations.[8] |
| Aldehyde | Often toxic, reactive, and may act as sensitizers. Formaldehyde, a simple aldehyde, is a listed hazardous waste (U-Code).[9] | Aldehyde-containing wastes can be classified as toxic or reactive. Unused formalin is a listed "U" waste.[10][11] |
| Boc-Carbamate | The Boc group itself is generally stable but is acid-labile, releasing isobutylene and CO2.[2][12][13] The overall compound's properties are of primary concern. | While not specifically listed, its decomposition products could contribute to overall waste characteristics. |
Part 2: The Disposal Protocol: A Step-by-Step Guide
Adherence to a strict, procedural disposal plan is non-negotiable for ensuring personnel safety and environmental protection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure a complete PPE ensemble is in use. This includes, at a minimum:
-
Chemical splash goggles and a face shield.[15]
-
A laboratory coat.
-
Chemically resistant gloves (e.g., nitrile).[16]
-
Work should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors.[17]
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous reactions within waste containers.[16][18]
-
Designate a Waste Stream: This compound should be collected as a "Non-halogenated Organic Solvent / Chemical Waste."
-
Select an Appropriate Container: Use a clean, dry, chemically compatible container made of borosilicate glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[18]
-
Avoid Incompatibilities: Crucially, do not mix this waste with:
Step 3: Labeling the Hazardous Waste Container
Accurate and complete labeling is a federal requirement under the Resource Conservation and Recovery Act (RCRA).[14][19][20] The label must include:
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas).[21]
-
Hazard Identification: List the primary hazards inferred from the structural analysis (e.g., "Corrosive," "Toxic," "Flammable").[21]
-
Constituent Breakdown: List all components and their approximate percentages if it is a mixed waste stream.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for the temporary storage of hazardous waste, known as Satellite Accumulation Areas (SAAs).[14][19][20][21]
-
The SAA must be at or near the point of waste generation.[14][20]
-
Containers in the SAA must be kept closed at all times except when adding waste.[14][18]
-
The area should have secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[18]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[14][20]
Step 5: Arranging for Final Disposal
The final and most critical step is the transfer of the waste to trained professionals.
-
Contact EHS: Once the waste container is full, or within 12 months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]
-
Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash.[14][18][22] This is illegal and environmentally irresponsible.
Part 3: Workflow and Advanced Considerations
Disposal Decision Workflow
The following diagram outlines the logical flow for managing a novel research chemical for disposal.
Caption: Decision workflow for novel chemical disposal.
On-Site Treatment (Expert Advisory)
Some regulations permit the on-site "treatment" or "deactivation" of certain chemical wastes, such as the chemical reduction of aldehydes, to render them non-hazardous.[10] However, this is a complex procedure that itself constitutes a chemical reaction.
Warning: On-site treatment of hazardous waste requires a deep understanding of the reaction chemistry, potential byproducts, and specific regulatory permissions from your institution and local authorities.[10] It should not be attempted without explicit approval and a validated protocol from your EHS department. For this compound, due to its multiple functional groups, on-site treatment is not recommended. The safest and most compliant path is disposal via your institution's hazardous waste program.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.Benchchem.
- Laboratory Waste Management Guidelines.Environmental Health and Safety Office.
- Managing Hazardous Chemical Waste in the Lab.American Chemical Society.
- MORPHOLINE SDS.MsdsDigital.com.
- Management of Chemicals - Prudent Practices in the Laboratory.
- Hazardous Waste Disposal Guide.Dartmouth College.
- Focus on: Treatment by Aldehyde Deactivation.
- Hazardous Waste Disposal Guide.Northwestern University.
- Laboratory Waste Management: The New Regul
- An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.Benchchem.
- Morpholine Safety D
- Safety and Waste Management for SAM Chemistry Methods.US Environmental Protection Agency (EPA).
- Laws and Regulations Concerning Formaldehyde.US Environmental Protection Agency (EPA).
- Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency (EPA).
- Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.Benchchem.
- MSDS of tert-Butyl morpholine-4-carboxyl
- tert-Butyloxycarbonyl protecting group.Wikipedia.
- Ensuring the safe handling of chemicals.
- SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.Apollo Scientific.
- Safety D
- Morpholine SDS, 110-91-8 Safety D
- Tert-Butyloxycarbonyl Protecting Group.Hebei Boze Chemical Co., Ltd.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- SAFETY D
- SAFETY DATA SHEET Ethyl morpholine-2-carboxyl
- Management of Hazardous Waste Procedure.Yale Environmental Health & Safety.
- Hazardous Waste Management Procedures.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- P or U? RCRA Waste Codes for Chemical Products.Lion Technology.
- SAFETY DATA SHEET Morpholine.Navy Brand Manufacturing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. redox.com [redox.com]
- 6. echemi.com [echemi.com]
- 7. navybrand.com [navybrand.com]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. keene.edu [keene.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. odu.edu [odu.edu]
- 15. cn.canbipharm.com [cn.canbipharm.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. globalresearchchem.com [globalresearchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 22. Ensuring the safe handling of chemicals [who.int]
Personal protective equipment for handling Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. This compound, a molecule combining a morpholine scaffold with a reactive aldehyde functionality and a protective tert-butoxycarbonyl (Boc) group, presents a unique set of handling requirements. This guide provides an in-depth, experience-driven framework for its safe utilization in a laboratory setting, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
-
Morpholine Moiety : Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They are often flammable and can be harmful if inhaled or ingested.[1]
-
Aliphatic Aldehyde Functionality : Aliphatic aldehydes are reactive compounds.[2] They can be irritants to the skin, eyes, and respiratory tract.[2][3] Some aldehydes are also considered sensitizers.[4] Acetaldehyde, a related simple aldehyde, is a severe eye irritant and a suspected carcinogen.[5]
-
N-Boc Group : The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and oxidative conditions but is sensitive to acid.[6] Deprotection can generate tert-butyl cation, which can lead to by-product formation.[7]
Given this composite profile, this compound should be handled as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory system, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical hazards.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double gloving with a compatible material is strongly recommended. Butyl rubber or Neoprene gloves offer good to very good protection against morpholine.[8][9] Nitrile gloves may offer fair to good resistance, but breakthrough times should be carefully considered, especially for prolonged handling.[9] Always inspect gloves for any signs of degradation before and during use. |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[10] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Reaction
A meticulous operational plan is critical to minimize exposure and ensure experimental success.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][12] The container should be tightly sealed.
Handling and Use
-
Controlled Environment : All manipulations, including weighing and transfers, must be performed within a chemical fume hood.[11]
-
Dispensing : When handling the solid, use tools that minimize dust generation. For solutions, use a syringe or a cannula for transfers.
-
Spill Management : Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste.[11] Ensure the area is well-ventilated during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Containerization : The waste container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Disposal Protocol : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 21, 2026, from [Link]
-
Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University. Retrieved January 21, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara. Retrieved January 21, 2026, from [Link]
-
Chemical Resistant Glove Guide. (n.d.). University of Connecticut. Retrieved January 21, 2026, from [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved January 21, 2026, from [Link]
-
Chemical Resistance Guide. (n.d.). Columbia University. Retrieved January 21, 2026, from [Link]
-
Pizzino, A., et al. (2021). Aldehydes: What We Should Know About Them. Molecules. Retrieved January 21, 2026, from [Link]
-
Chemical Resistant Gloves Guide. (n.d.). University of Oxford. Retrieved January 21, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron. Retrieved January 21, 2026, from [Link]
-
Aliphatic Aldehydes. (2018). Wikisource. Retrieved January 21, 2026, from [Link]
-
ALDEHYDE C-16 FCC Safety Data Sheet. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
The reactivity of the N-Boc protecting group: an underrated feature. (n.d.). ElectronicsAndBooks. Retrieved January 21, 2026, from [Link]
-
Metaldehyde Safety Data Sheet. (2023). Novachem. Retrieved January 21, 2026, from [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 21, 2026, from [Link]
-
Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2007). PubMed. Retrieved January 21, 2026, from [Link]
-
and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. oehs.ecu.edu [oehs.ecu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
